Pirtobrutinib
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-3-[4-[[(5-fluoro-2-methoxybenzoyl)amino]methyl]phenyl]-1-[(2S)-1,1,1-trifluoropropan-2-yl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F4N5O3/c1-11(22(24,25)26)31-19(27)17(20(28)32)18(30-31)13-5-3-12(4-6-13)10-29-21(33)15-9-14(23)7-8-16(15)34-2/h3-9,11H,10,27H2,1-2H3,(H2,28,32)(H,29,33)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZAWAUZXYCBKZ-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)N1C(=C(C(=N1)C2=CC=C(C=C2)CNC(=O)C3=C(C=CC(=C3)F)OC)C(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(F)(F)F)N1C(=C(C(=N1)C2=CC=C(C=C2)CNC(=O)C3=C(C=CC(=C3)F)OC)C(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F4N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2101700-15-4 | |
| Record name | Pirtobrutinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2101700154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-PYRAZOLE-4-CARBOXAMIDE, 5-AMINO-3-[4-[[(5-FLUORO-2-METHOXYBENZOYL)AMINO]METHY L]PHENYL]-1-[(1S)-2,2,2-TRIFLUORO-1-METHYLETHYL]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIRTOBRUTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNA39I7ZVB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
pirtobrutinib mechanism of action in B-cell malignancies
An In-depth Technical Guide on the Core Mechanism of Action of Pirtobrutinib in B-cell Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical nonreceptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway.[1] This pathway is fundamental for the development, proliferation, and survival of B-cells.[1] Consequently, aberrant BCR signaling is a defining characteristic of numerous B-cell malignancies, establishing BTK as a premier therapeutic target.[1] The first generation of BTK inhibitors, known as covalent inhibitors (cBTKi), function by forming a permanent, irreversible bond with a cysteine residue (C481) in the active site of BTK.[2][3] While transformative, their efficacy is limited by the emergence of resistance, most commonly through mutations at the C481 binding site, and by off-target side effects.[4][5]
This compound (formerly LOXO-305) represents a significant advancement in this class as a highly selective, non-covalent (reversible) BTK inhibitor.[4][6] Its distinct mechanism of action allows it to overcome the primary resistance mechanism to covalent inhibitors and offers a favorable safety profile, making it a valuable agent in the treatment of B-cell malignancies.[1][7] This guide provides a detailed examination of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action: Non-Covalent, Reversible Inhibition
At the heart of this compound's function is its reversible, non-covalent binding to BTK.[1] Unlike covalent inhibitors that require interaction with the C481 residue, this compound binds within the ATP-binding pocket at a site spatially distinct from C481.[4][8] This interaction involves an extensive network with BTK and surrounding water molecules.[9][10]
This unique binding modality confers two key advantages:
-
Overcoming C481-Mutant Resistance: Because this compound does not interact directly with the C481 residue, it retains potent inhibitory activity against both wild-type (WT) BTK and BTK with C481 substitution mutations (e.g., C481S, C481R) that render covalent inhibitors ineffective.[4][6][8]
-
Stabilization of Inactive BTK Conformation: this compound binding uniquely stabilizes BTK in a closed, inactive conformation.[9][10] This is evidenced by its ability to prevent phosphorylation of Y551 in the activation loop, a step that is not blocked by covalent inhibitors.[9][10] By locking the enzyme in this state, it potently inhibits its kinase activity. It also effectively inhibits BTK autophosphorylation at tyrosine 223 (Y223).[8]
This mechanism effectively shuts down the downstream signaling cascade, including molecules like PLCγ2, AKT, and NF-κB, which are essential for the survival and proliferation of malignant B-cells.[1][6] The disruption of these pathways ultimately leads to the inhibition of cell growth and the induction of apoptosis.[1]
Data Presentation: Quantitative Analysis
The efficacy and selectivity of this compound have been extensively characterized through biochemical and cellular assays. The following tables summarize key quantitative data.
Table 1: Biochemical Potency and Binding Kinetics of this compound
This table details the inhibitory concentration and binding affinity of this compound for both wild-type and C481S-mutant BTK.
| Parameter | BTK (Wild-Type) | BTK (C481S Mutant) | Source |
| IC₅₀ (nM) | 3.2 | 1.4 | [9] |
| K D (nM) | 3.7 | 1.5 | [9] |
| **Complex Half-life (t₁/₂) ** | ~2.4 hours | ~1.5 hours | [9] |
| IC₅₀: Half-maximal inhibitory concentration. K D: Equilibrium dissociation constant. |
Table 2: Kinase Selectivity Profile
This compound exhibits high selectivity for BTK. In a broad kinase panel screen, its specificity was compared against other BTK inhibitors.
| Kinase Inhibitor | Concentration | Number of Kinases Profiled | Kinases Inhibited >50% | Source |
| This compound | 100 nM | 371 | 4 | [9] |
| Ibrutinib | 100 nM | 371 | 22 | [9] |
| Zanubrutinib | 100 nM | 367 | 6 | [9] |
| This demonstrates this compound's improved selectivity, which is hypothesized to contribute to its favorable safety profile and low rates of off-target side effects.[9][11] |
Table 3: Clinical Efficacy in Relapsed/Refractory (R/R) B-Cell Malignancies (BRUIN Phase 1/2 Study)
The clinical activity of this compound has been demonstrated in heavily pretreated patient populations, including those previously treated with a covalent BTK inhibitor.
| Malignancy | Patient Cohort | Overall Response Rate (ORR) | Source |
| CLL/SLL | All evaluable patients (n=139) | 63% | [12] |
| CLL/SLL | Previously treated with cBTKi (n=121) | 62% | [12] |
| CLL/SLL | With BTK C481 mutations | 71% | [8][12] |
| CLL/SLL | With BTK wild-type | 66% | [8][12] |
| Mantle Cell Lymphoma (MCL) | All evaluable patients (n=56) | 52% | [12][13] |
| CLL: Chronic Lymphocytic Leukemia; SLL: Small Lymphocytic Lymphoma; cBTKi: covalent BTK inhibitor. |
Signaling Pathway Visualization
The B-Cell Receptor (BCR) signaling pathway is a complex cascade essential for B-cell function. This compound's primary therapeutic effect is achieved by inhibiting BTK within this pathway.
Caption: this compound inhibits BTK within the B-Cell Receptor (BCR) signaling cascade.
Experimental Protocols & Workflows
The characterization of this compound relies on a suite of biochemical and cellular assays.
Biochemical Kinase Inhibition Assay (HotSpot™ Assay)
This assay quantifies the direct inhibitory effect of a compound on purified kinase activity.
-
Objective: To determine the IC₅₀ of this compound against BTK and other kinases.
-
Methodology: The assay measures the incorporation of [³³P]-PO₄ from [γ-³³P]-ATP into a poly-(Glu, Tyr) peptide substrate by the kinase (e.g., BTK, BTK C481S).[10]
-
The purified kinase enzyme is incubated with the peptide substrate and varying concentrations of this compound.
-
The kinase reaction is initiated by the addition of [γ-³³P]-ATP.
-
After incubation, the reaction is stopped, and the radiolabeled peptide is captured on a filter.
-
Radioactivity is measured using a scintillation counter to determine the level of kinase activity.
-
IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.[9] A similar methodology is used for broad kinome profiling against hundreds of other human kinases.[9][10]
-
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of a compound to its target kinase within living cells.
-
Objective: To quantify the cellular IC₅₀ for this compound against BTK and other kinases like TEC, TXK, etc.
-
Methodology:
-
HEK293 cells are transiently transfected with a vector expressing the target kinase fused to a NanoLuc® luciferase.[9]
-
A cell-permeable fluorescent tracer that reversibly binds to the kinase is added to the cells.
-
In the absence of an inhibitor, the tracer binds to the NanoLuc®-kinase fusion protein, bringing the tracer and luciferase into close proximity and allowing for Bioluminescence Resonance Energy Transfer (BRET).
-
Cells are then treated with serial dilutions of this compound for one hour.[9]
-
This compound competes with the tracer for binding to the kinase, disrupting the BRET signal in a dose-dependent manner.
-
Emission signals are measured with a plate reader, and IC₅₀ values are calculated.[9]
-
Calcium Flux Assay
This assay measures a key downstream event of BCR activation.
-
Objective: To assess the functional inhibition of the BCR pathway in B-cell lines.
-
Methodology:
-
B-cell lymphoma cell lines (e.g., REC-1, TMD8) are plated in 96-well plates.[9]
-
Cells are pre-treated with this compound for approximately 100 minutes.[9]
-
A calcium-sensitive fluorescent dye (e.g., Calbryte™ 520 AM) is loaded into the cells.[9]
-
The BCR pathway is stimulated using an anti-IgM antibody, which induces a flux of intracellular calcium.[9]
-
The resulting fluorescent signal is read on a plate reader. This compound's inhibition of the pathway is measured by the reduction in the calcium signal.[9]
-
General Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical characterization of a novel BTK inhibitor like this compound.
Caption: Preclinical workflow for characterizing a novel BTK inhibitor.
Mechanisms of Acquired Resistance
Despite this compound's efficacy in patients with C481-mutant disease, acquired resistance can still emerge through novel, non-C481 mutations in the BTK kinase domain.[5][14] These mutations are thought to limit this compound's ability to bind to the ATP pocket.[5] Additionally, mutations in downstream signaling molecules can render the malignant cells less dependent on BTK.[3]
-
On-Target BTK Mutations: Several mutations have been identified in patients who progress on this compound, including:
-
Off-Target Mutations: Activating mutations in PLCγ2, a direct substrate of BTK, can also confer resistance by allowing BCR signaling to persist despite BTK inhibition.[3]
It is noteworthy that in about half of the patients who progress on this compound, no acquired BTK mutations are found, indicating that alternative, yet-to-be-defined mechanisms of resistance also exist.[14]
Resistance Pathways Logic Diagram
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. esmo.org [esmo.org]
- 4. Preclinical characterization of this compound, a highly selective, noncovalent (reversible) BTK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of Resistance Mechanisms to Bruton’s Kinase Inhibitors in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. mdpi.com [mdpi.com]
- 9. Preclinical characterization of this compound, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. This compound: A novel non-covalent BTK inhibitor for the treatment of adults with relapsed/refractory mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. docwirenews.com [docwirenews.com]
The Discovery and Preclinical Development of Pirtobrutinib: A Technical Guide
Pirtobrutinib (formerly LOXO-305) is a first-in-class, highly selective, non-covalent (reversible) Bruton's tyrosine kinase (BTK) inhibitor.[1] Its development marks a significant advancement in the treatment of B-cell malignancies, offering a potent therapeutic option for patients who have developed resistance or intolerance to prior covalent BTK inhibitors.[2][3][4] This guide provides an in-depth overview of the core discovery and preclinical evaluation of this compound, detailing its mechanism of action, key experimental findings, and the methodologies employed.
Discovery and Rationale
This compound, initially known as RXC005, was discovered by Redx Pharma and subsequently developed by Loxo Oncology. The primary rationale for its development was to overcome the limitations of approved covalent BTK inhibitors (cBTKis) like ibrutinib, acalabrutinib, and zanubrutinib.[1][5] These cBTKis form an irreversible bond with a cysteine residue at position 481 (C481) in the ATP-binding site of BTK.[3][6] A common mechanism of acquired resistance to these drugs is the mutation of this residue (e.g., C481S), which prevents covalent binding and renders the inhibitors ineffective.[3][7]
This compound was designed to bind to BTK reversibly and with high affinity, independent of the C481 residue, thus maintaining activity against both wild-type (WT) and C481-mutant BTK.[7][8] This non-covalent binding mechanism, coupled with high selectivity, aimed to provide a durable therapeutic effect with an improved safety profile by minimizing off-target kinase inhibition associated with toxicities of cBTKis.[1][9]
Mechanism of Action
BTK is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, which is essential for the proliferation, survival, and differentiation of B-cells.[2][7][10] Dysregulation of the BCR pathway is a hallmark of many B-cell malignancies.[7] this compound exerts its therapeutic effect by selectively and reversibly binding to the ATP-binding pocket of BTK.[8]
Key features of this compound's mechanism include:
-
Non-Covalent, Reversible Binding : Unlike cBTKis, this compound does not form a permanent bond, allowing it to effectively inhibit BTK even in the presence of C481 resistance mutations.[7][10]
-
Stabilization of Inactive Conformation : Biophysical and structural studies show that this compound binding stabilizes BTK in a closed, inactive conformation. A unique consequence of this is the prevention of phosphorylation at tyrosine 551 (Y551) in the activation loop, an event not observed with cBTKis.[1][5]
-
Potent Inhibition of Downstream Signaling : By inhibiting BTK, this compound effectively blocks downstream signaling cascades involving PLCγ2, AKT, and NF-κB, ultimately leading to decreased B-cell proliferation and survival.[7] X-ray crystallography has confirmed that this compound binds within the ATP-binding site through an extensive network of interactions with the protein and surrounding water molecules, distant from the C481 residue.[1][3][11]
References
- 1. Preclinical characterization of this compound, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound : Uses, Interactions, Mechanism Of Action | Enanti Labs [enantilabs.com]
- 3. This compound: a new hope for patients with BTK inhibitor–refractory lymphoproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical characterization of this compound, a highly selective, noncovalent (reversible) BTK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emjreviews.com [emjreviews.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Facebook [cancer.gov]
- 9. This compound: the ‘brute’ with a softer side - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. rcsb.org [rcsb.org]
Pirtobrutinib: A Deep Dive into its Target Profile and Kinase Selectivity
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target profile and kinase selectivity of pirtobrutinib, a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK). This compound represents a significant advancement in the treatment of B-cell malignancies, demonstrating potent inhibition of both wild-type BTK and clinically relevant C481S mutant forms that confer resistance to covalent BTK inhibitors.
Core Mechanism of Action
This compound is a potent and reversible inhibitor of BTK, a crucial non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is fundamental for the proliferation, trafficking, chemotaxis, and adhesion of B-cells.[3] Unlike first-generation covalent BTK inhibitors, this compound does not form a permanent bond with the cysteine 481 (C481) residue in the BTK active site.[2] Instead, it binds non-covalently to the ATP binding region, a mechanism that allows it to effectively inhibit BTK regardless of the C481 mutational status.[2][4] This reversible binding is a key feature that enables this compound to overcome a common resistance mechanism to covalent inhibitors.[2]
Preclinical studies have shown that this compound stabilizes BTK in an inactive conformation, preventing phosphorylation of Y551 in the activation loop, a step distinct from the action of covalent BTK inhibitors.[4][5] This unique mode of action contributes to its potent and sustained inhibition of BTK signaling.[4]
Quantitative Target Profile
This compound demonstrates high-potency inhibition of both wild-type (WT) and C481S-mutant BTK. Its binding affinity and inhibitory activity are summarized in the tables below.
Table 1: this compound Potency Against BTK
| Target | Assay Type | Parameter | Value (nM) |
| Wild-Type BTK | Radiometric Enzyme Assay | IC₅₀ | 3.2[4] |
| C481S-Mutant BTK | Radiometric Enzyme Assay | IC₅₀ | 1.4[4] |
IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: this compound Binding Kinetics to BTK
| Target | Assay Type | Parameter | Value |
| Wild-Type BTK | Surface Plasmon Resonance | K_D (nM) | Single-digit nanomolar[4] |
| C481S-Mutant BTK | Surface Plasmon Resonance | K_D (nM) | Single-digit nanomolar[4] |
| Wild-Type BTK Complex | Surface Plasmon Resonance | Half-life (t½) | 1.5 - 2.4 hours[4] |
| C481S-Mutant BTK Complex | Surface Plasmon Resonance | Half-life (t½) | 1.5 - 2.4 hours[4] |
K_D (Dissociation constant) is a measure of the binding affinity between a ligand and a protein. A lower K_D indicates a higher binding affinity.
Kinase Selectivity Profile
A key attribute of this compound is its exceptional kinase selectivity. Enzymatic profiling against a broad panel of human kinases has demonstrated that this compound is highly selective for BTK.
In a comprehensive screen against 371 human kinases, this compound at a concentration of 1 µM inhibited only BTK and eight other kinases by more than 50%.[4] Follow-up dose-response assays revealed that only six of these kinases displayed less than 100-fold selectivity versus BTK.[4] This high degree of selectivity is believed to contribute to its favorable safety profile by minimizing off-target effects.[2]
Table 3: this compound Kinase Selectivity
| Kinase | Fold Selectivity vs. BTK |
| BTK | 1 |
| Kinase 1 | < 100-fold[4] |
| Kinase 2 | < 100-fold[4] |
| Kinase 3 | < 100-fold[4] |
| Kinase 4 | < 100-fold[4] |
| Kinase 5 | < 100-fold[4] |
| Kinase 6 | < 100-fold[4] |
Note: The specific identities of the off-target kinases with <100-fold selectivity are detailed in the supplemental data of the preclinical characterization study by Gomez et al., Blood 2023.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Radiometric In Vitro Enzyme Assay (HotSpot™ Kinase Assay)
This assay was utilized to determine the IC₅₀ values of this compound against BTK and its mutants.
-
Reaction Setup : Kinase reactions were performed in a buffer containing 20 mM Hepes (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.
-
Compound Addition : this compound was serially diluted and added to the reaction mixture.
-
Initiation : The kinase reaction was initiated by the addition of [γ-³³P]ATP.
-
Incubation : The reaction was allowed to proceed for a defined period to allow for substrate phosphorylation.
-
Termination and Detection : The reaction was stopped, and the phosphorylated substrate was captured on a filter membrane. The amount of incorporated radiolabel was quantified using a scintillation counter.
-
Data Analysis : IC₅₀ values were calculated from the dose-response curves using a 4-parameter logistic fit.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR was employed to measure the binding affinity (K_D) and dissociation kinetics of this compound to BTK.
-
Immobilization : Full-length biotinylated wild-type BTK and BTK C481S were immobilized on a Series S streptavidin sensor chip.
-
Analyte Injection : A series of increasing concentrations of this compound were injected over the sensor chip surface.
-
Association/Dissociation Monitoring : The association and dissociation of this compound were monitored in real-time by detecting changes in the refractive index at the chip surface.
-
Data Analysis : The resulting sensorgrams were analyzed using Biacore evaluation software to calculate the association rate (kₐ), dissociation rate (k_d), and the equilibrium dissociation constant (K_D).
Cellular BTK Target Engagement Assay
A chemoproteomics approach was used to assess the cellular selectivity of this compound in peripheral blood mononuclear cells (PBMCs).
-
Cell Treatment : PBMCs were incubated with varying concentrations of this compound.
-
Probe Incubation : Cells were then treated with a biotinylated acyl phosphate (B84403) probe that irreversibly binds to a conserved lysine (B10760008) in the ATP-binding pocket of kinases.
-
Lysis and Enrichment : Cells were lysed, and probe-labeled proteins were enriched using streptavidin beads.
-
Mass Spectrometry : The enriched proteins were identified and quantified by mass spectrometry.
-
Data Analysis : The reduction in probe binding to BTK and other kinases in the presence of this compound was quantified to determine cellular target engagement and selectivity.
Visualizations
This compound Signaling Pathway
Caption: this compound's reversible inhibition of both wild-type and C481S-mutant BTK.
Experimental Workflow for Kinase Selectivity Profiling
Caption: Workflow for determining this compound's kinase selectivity.
References
- 1. ashpublications.org [ashpublications.org]
- 2. ashpublications.org [ashpublications.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Preclinical characterization of this compound, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. COMPARISON OF BLEEDING-RELATED EVENTS IN PATIENTS WHO RECEIVED this compound WITH AND WITHOUT ANTITHROMBOTIC AGENTS | Hematology, Transfusion and Cell Therapy [htct.com.br]
Pirtobrutinib: A Deep Dive into its Chemical Architecture and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pirtobrutinib, marketed under the brand name Jaypirca, is a highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4] Its unique reversible binding mechanism allows it to overcome resistance to covalent BTK inhibitors, marking a significant advancement in the treatment of B-cell malignancies such as mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[3][5] This technical guide provides a comprehensive overview of the chemical structure and a detailed examination of the synthetic pathways developed for this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.
Chemical Structure and Properties
This compound is a complex organic molecule with the systematic IUPAC name (S)-5-amino-3-(4-(((5-fluoro-2-methoxybenzoyl)amino)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide.[2] Its chemical and physical properties are summarized in the table below.
| Identifier | Value | Reference |
| IUPAC Name | 5-amino-3-(4-{[(5-fluoro-2-methoxybenzoyl)amino]methyl}phenyl)-1-((2S)-1,1,1-trifluoropropan-2-yl)pyrazole-4-carboxamide | [1] |
| Molecular Formula | C22H21F4N5O3 | [1][5] |
| Molecular Weight | 479.436 g/mol | [1] |
| CAS Number | 2101700-15-4 | [1][5] |
| SMILES | COc1ccc(F)cc1C(=O)NCc1ccc(-c2nn(--INVALID-LINK--C(F)(F)F)c(N)c2C(N)=O)cc1 | [1] |
| InChI Key | FWZAWAUZXYCBKZ-NSHDSACASA-N | [1][2] |
The structure of this compound features a central pyrazole (B372694) ring, which is a common scaffold in medicinal chemistry. Attached to this core are several key functional groups that contribute to its high affinity and selectivity for the BTK enzyme. The trifluoromethyl group and the fluorinated methoxybenzoyl moiety are crucial for its binding interactions within the kinase domain of BTK.
Mechanism of Action and Signaling Pathway
This compound functions as a potent and selective inhibitor of Bruton's tyrosine kinase, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[3] Unlike first and second-generation BTK inhibitors which form a covalent bond with a cysteine residue (C481) in the active site of BTK, this compound binds non-covalently.[5] This reversible binding mode allows it to be effective against BTK enzymes that have acquired mutations at the C481 residue, a common mechanism of resistance to covalent inhibitors.[3][5]
The BCR signaling pathway is essential for the proliferation, survival, and differentiation of B-cells. Upon antigen binding to the B-cell receptor, a cascade of downstream signaling events is initiated, with BTK playing a pivotal role. By inhibiting BTK, this compound effectively blocks this signaling cascade, leading to decreased B-cell proliferation and survival.
References
Pirtobrutinib's Binding Kinetics to Wild-Type and Mutant BTK: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding kinetics of pirtobrutinib to both wild-type (WT) and mutant Bruton's tyrosine kinase (BTK). This compound is a highly selective, non-covalent (reversible) BTK inhibitor that has demonstrated significant clinical activity in B-cell malignancies, including in patients who have developed resistance to covalent BTK inhibitors (cBTKis).[1][2][3] This guide will delve into the quantitative binding data, detailed experimental methodologies, and the underlying signaling pathways.
Quantitative Binding Kinetics of this compound
This compound demonstrates potent and sustained inhibition of both wild-type and mutant BTK. Its non-covalent binding mechanism allows it to effectively inhibit BTK even in the presence of the C481S mutation, the most common mechanism of resistance to cBTKis.[2][4]
Table 1: In Vitro Enzymatic Inhibition and Binding Affinity of this compound for Wild-Type and C481-Mutant BTK
| Target | Assay Type | Parameter | Value | Reference |
| Wild-Type BTK | Radiometric Enzyme Assay | IC50 | 3.2 nM | [1] |
| Surface Plasmon Resonance (SPR) | K_D | Single-digit nM | [1][5] | |
| SPR | t½ (complex half-life) | 1.5 - 2.4 hours | [1][5] | |
| Cellular Autophosphorylation (Y223) | IC50 | 3.68 nM | [6] | |
| BTK C481S | Radiometric Enzyme Assay | IC50 | 1.4 nM | [1] |
| SPR | K_D | Single-digit nM | [1][5] | |
| SPR | t½ (complex half-life) | 1.5 - 2.4 hours | [1][5] | |
| Cellular Autophosphorylation (Y223) | IC50 | 8.45 nM | [6] | |
| BTK C481T | Cellular Autophosphorylation (Y223) | IC50 | 7.23 nM | [6] |
| BTK C481R | Cellular Autophosphorylation (Y223) | IC50 | 11.73 nM | [6] |
Table 2: Cellular Activity of this compound in B-Cell Lines
| Cell Line | Cell Type | Parameter | Value | Reference |
| Ramos RA1 | Burkitt's Lymphoma | IC50 (PLCγ2 Y1217 Phosphorylation) | 9.1 nM | [1] |
| REC-1 | Mantle Cell Lymphoma | IC50 (PLCγ2 Y1217 Phosphorylation) | 51.7 nM | [1] |
| TMD8 | ABC-DLBCL | IC50 (Cell Proliferation) | 6.4 nM | [1] |
| REC-1 | Mantle Cell Lymphoma | IC50 (Cell Proliferation) | 3.1 nM | [1] |
Resistance Beyond C481 Mutations
While this compound effectively targets the C481S mutation, acquired resistance can emerge through other BTK mutations.[7] Studies have identified mutations in the BTK kinase domain, such as T474I and L528W, in patients who have progressed on this compound.[8][9] The T474I mutation, a "gatekeeper" mutation, is predicted to sterically hinder this compound binding.[1][9] The L528W mutation, while not directly impacting the binding pocket, is catalytically inactive and may confer resistance through alternative signaling pathways.[9]
Experimental Protocols
The following sections detail the methodologies used to characterize the binding kinetics and cellular activity of this compound.
Radiometric In Vitro Enzyme Assays
This assay quantifies the enzymatic activity of BTK by measuring the incorporation of radio-labeled phosphate (B84403) into a substrate.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against BTK and its mutants.
-
Procedure:
-
Recombinant BTK enzyme (wild-type or mutant) is incubated with a substrate (e.g., a poly-GT peptide) and γ-³²P-ATP in the presence of varying concentrations of this compound.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the radio-labeled substrate is separated from the free γ-³²P-ATP.
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
IC50 values are calculated by fitting the data to a four-parameter logistic equation.[1]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding affinity and kinetics of molecular interactions in real-time.
-
Objective: To determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D) of this compound binding to BTK.
-
Procedure:
-
Recombinant BTK protein is immobilized on a sensor chip surface.
-
A solution containing this compound at various concentrations is flowed over the sensor chip, allowing for association.
-
A buffer solution is then flowed over the chip to initiate dissociation.
-
The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored in real-time.
-
The resulting sensorgrams are fitted to a kinetic binding model to determine k_on, k_off, and K_D. The complex half-life (t½) can be calculated from the dissociation rate (t½ = ln(2)/k_off).[1][5]
-
Cellular Phosphorylation Assays
These assays measure the phosphorylation status of BTK and its downstream substrates within a cellular context.
-
Objective: To assess the inhibitory effect of this compound on BTK signaling in cells.
-
Procedure:
-
Cells (e.g., HEK293 cells stably expressing BTK or B-cell lymphoma lines) are treated with a range of this compound concentrations.[1]
-
The cells are then stimulated to activate the B-cell receptor (BCR) signaling pathway (e.g., with anti-IgM).
-
Cell lysates are prepared, and the levels of phosphorylated BTK (at autophosphorylation site Y223 or upstream phosphorylation site Y551) and phosphorylated downstream substrates (e.g., PLCγ2) are measured.[1]
-
Detection methods include Western blotting or Meso Scale Discovery (MSD) assays.[10]
-
IC50 values are determined by quantifying the signal intensity at different inhibitor concentrations.[2]
-
Visualizing the Molecular Interactions and Experimental Processes
BTK Signaling Pathway and this compound's Mechanism of Action
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade and highlights how this compound exerts its inhibitory effect.
Caption: BTK signaling pathway and this compound's inhibitory action.
Experimental Workflow for Determining this compound's IC50
This diagram outlines the typical workflow for an in vitro kinase assay to determine the IC50 of this compound.
References
- 1. Preclinical characterization of this compound, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cllsociety.org [cllsociety.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. ashpublications.org [ashpublications.org]
- 6. immune-system-research.com [immune-system-research.com]
- 7. ashpublications.org [ashpublications.org]
- 8. docwirenews.com [docwirenews.com]
- 9. Impact of the clinically approved BTK inhibitors on the conformation of full-length BTK and analysis of the development of BTK resistance mutations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
The In Vitro Pharmacodynamics of Pirtobrutinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacodynamics of pirtobrutinib, a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK). This compound represents a significant advancement in the treatment of B-cell malignancies, particularly in overcoming resistance to covalent BTK inhibitors. This document details the mechanism of action, inhibitory potency, selectivity, and cellular effects of this compound in various in vitro models, supported by comprehensive data tables, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Mechanism of Action: Reversible Inhibition of BTK
This compound is a non-covalent inhibitor of BTK, a critical signaling enzyme in the B-cell receptor (BCR) pathway essential for B-cell proliferation, trafficking, chemotaxis, and adhesion.[1] Unlike first and second-generation covalent BTK inhibitors (e.g., ibrutinib, acalabrutinib, zanubrutinib) that form an irreversible bond with the cysteine 481 (C481) residue in the BTK active site, this compound binds reversibly to the ATP binding pocket.[1][2] This distinct mechanism allows this compound to effectively inhibit both wild-type BTK and BTK harboring C481 mutations, which are a common cause of acquired resistance to covalent inhibitors.[3][4][5] this compound stabilizes BTK in a closed, inactive conformation, preventing both its autophosphorylation at tyrosine 223 (Y223) and the upstream kinase-mediated phosphorylation at tyrosine 551 (Y551).[3][6]
Quantitative In Vitro Pharmacology
The potency and binding kinetics of this compound have been extensively characterized in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibitory Potency of this compound Against BTK
| Target | Assay Type | IC50 (nM) | Reference |
| Wild-Type BTK | Radiometric ([33P]-ATP) | 3.2 | [3] |
| BTK C481S Mutant | Radiometric ([33P]-ATP) | 1.4 | [3] |
Table 2: Cellular Inhibitory Potency of this compound on BTK Autophosphorylation (Y223)
| Cell Line | BTK Status | IC50 (nM) | Reference |
| HEK293 | Wild-Type | 8.8 | [3] |
| HEK293 | C481S Mutant | 9.8 | [3] |
| Primary CLL cells | Wild-Type | 2.3 (average) | [6] |
Table 3: Binding Affinity and Kinetics of this compound to BTK (Surface Plasmon Resonance)
| Target | KD (nM) | ka (1/Ms) | kd (1/s) | Complex Half-life (t1/2) (hours) | Reference |
| Wild-Type BTK | 3.7 | 2.3 x 105 | 8.5 x 10-4 | 2.4 | [3] |
| BTK C481S Mutant | 2.7 | 1.7 x 105 | 4.6 x 10-4 | 1.5 | [3] |
Table 4: Kinome Selectivity of this compound
| Kinase | Fold Selectivity vs. BTK | Reference |
| TEC | >100 | [3] |
| FYN | >7600 | [3] |
| ERBB4 | >10,000 | [3] |
| MEK1/MEK2 (HCT116 cells) | N/D | [3] |
| MEK1/MEK2 (A375 cells) | N/D | [3] |
N/D: Not Determined
This compound demonstrates high selectivity for BTK, with profiling against a large panel of human kinases showing minimal off-target activity.[3] In a screen of 371 kinases, at a concentration of 1 µM, only BTK and eight other kinases were inhibited by more than 50%.[3] This high selectivity likely contributes to its favorable safety profile.
Impact on B-Cell Receptor (BCR) Signaling
This compound effectively abrogates signaling downstream of the BCR. By inhibiting BTK, it prevents the phosphorylation and activation of key signaling molecules such as Phospholipase C gamma 2 (PLCγ2), which in turn blocks the activation of downstream pathways including the AKT and NF-κB pathways.[2] This disruption of the BCR signaling cascade ultimately leads to the inhibition of B-cell proliferation and survival.[4][6]
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize the pharmacodynamics of this compound.
Radiometric BTK Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant BTK.
Materials:
-
Recombinant human BTK (wild-type and C481S mutant)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
[γ-³³P]ATP
-
This compound stock solution (in DMSO)
-
96-well plates
-
Phosphocellulose filter paper
-
0.75% Phosphoric acid
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add a solution containing the BTK enzyme and the peptide substrate to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding [γ-³³P]ATP solution. The final ATP concentration should be at or near the Km for BTK.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 0.75% phosphoric acid.
-
Spot a portion of the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Air dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cellular BTK Autophosphorylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit BTK autophosphorylation at Y223 in a cellular context.
Materials:
-
B-cell lymphoma cell lines (e.g., Ramos RA1, REC-1) or primary CLL cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Anti-IgM antibody (for BCR stimulation)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-BTK (Y223), anti-total BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Seed cells at an appropriate density and culture overnight.
-
Serum starve the cells for 4 hours before treatment.
-
Treat cells with various concentrations of this compound (or DMSO as a vehicle control) for 2 hours.
-
Stimulate the B-cell receptor by adding anti-IgM antibody (e.g., 5 µg/mL) for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-BTK (Y223) primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total BTK.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the effect of this compound on the metabolic activity and proliferation of cancer cells.
Materials:
-
B-cell lymphoma cell lines
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multi-well spectrophotometer
Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat cells with various concentrations of this compound or DMSO (vehicle control).
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percent inhibition of cell viability for each concentration and determine the IC50 value.
Conclusion
The in vitro pharmacodynamic profile of this compound establishes it as a potent and highly selective inhibitor of both wild-type and C481-mutant BTK. Its reversible, non-covalent mechanism of action provides a clear advantage in overcoming a key resistance mechanism to covalent BTK inhibitors. The comprehensive data from biochemical and cellular assays demonstrate its ability to effectively inhibit BTK signaling and suppress the proliferation of malignant B-cells. The detailed protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel kinase inhibitors in the drug development pipeline.
References
- 1. ashpublications.org [ashpublications.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Preclinical characterization of this compound, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Preclinical Pharmacokinetics of Pirtobrutinib: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pirtobrutinib (formerly LOXO-305) is a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK) that has demonstrated clinical efficacy in B-cell malignancies. A thorough understanding of its pharmacokinetic (PK) profile in preclinical animal models is crucial for the interpretation of non-clinical safety and efficacy data and for guiding clinical development. This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic data for this compound in key animal models, including detailed experimental protocols and a summary of its absorption, distribution, metabolism, and excretion (ADME) properties.
Introduction
This compound's unique non-covalent binding mechanism allows it to inhibit both wild-type and C481-mutant BTK, a common resistance mechanism for covalent BTK inhibitors.[1][2] Its preclinical development involved extensive characterization in various animal models to establish its pharmacokinetic and pharmacodynamic properties. This document synthesizes the publicly available data on the preclinical pharmacokinetics of this compound in species such as rats and mice.
Pharmacokinetic Profile in Preclinical Models
The pharmacokinetic profile of this compound has been evaluated in several preclinical species, primarily rats and mice. The following sections and tables summarize the key pharmacokinetic parameters observed in these models.
Rodent Models
This compound has been the subject of detailed pharmacokinetic studies in rats. Following oral administration, the compound is readily absorbed.[1] Two key studies provide quantitative data on its plasma concentration-time profile.
Table 1: Summary of this compound Pharmacokinetic Parameters in Rats (Oral Administration)
| Dose (mg/kg) | Model | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference |
| 10 | Sprague-Dawley | 344 ± 56.6 | 1.08 ± 0.736 | - | 2.95 ± 0.121 | [3] |
| 0.83 | Wistar | 56.22 | 2.0 | 1360 (AUC0-t) | - | N/A |
Note: AUC values are not directly comparable due to different reporting methods (AUC unspecified vs. AUC0-t). Further details on the calculation methods were not available.
Quantitative pharmacokinetic data for this compound in mice is less detailed in the public domain compared to rats. However, preclinical efficacy studies in mouse xenograft models provide insights into its in vivo behavior. The pharmacokinetic profile in mice differs from that in humans and necessitates a twice-daily (BID) oral dosing regimen to maintain adequate exposure for tumor growth inhibition.[4] This suggests a relatively shorter half-life or faster clearance in mice compared to humans.
Non-Rodent Models
Publicly available preclinical pharmacokinetic data for this compound in non-rodent species such as cynomolgus monkeys or dogs is limited at the time of this guide's compilation. A document from the European Medicines Agency (EMA) mentions that in dogs, there was no food effect on the absorption of this compound and that exposures (Cmax and AUC) increased with dose with minimal accumulation.[5]
Absorption, Distribution, Metabolism, and Excretion (ADME)
Absorption
This compound is orally bioavailable in preclinical species. In rats and dogs, the compound was readily absorbed following oral administration.[1]
Distribution
Specific tissue distribution studies in preclinical models are not extensively detailed in the available literature. However, the volume of distribution has been estimated in dogs, suggesting tissue distribution.[6]
Metabolism
In vitro studies have identified the primary metabolic pathways for this compound. It is mainly metabolized by cytochrome P450 3A4 (CYP3A4) and direct glucuronidation by UDP-glucuronosyltransferases (UGTs) UGT1A8 and UGT1A9.[3] A European Medicines Agency (EMA) assessment report confirms that the three main human circulating metabolites were also observed in rats after the administration of radiolabeled this compound.[5]
Excretion
Detailed information on the excretion routes (e.g., renal, fecal) of this compound and its metabolites in preclinical animal models is not yet publicly available.
Experimental Protocols
This section outlines the methodologies employed in the key preclinical pharmacokinetic studies cited in this guide.
Rat Pharmacokinetic Study Protocol (10 mg/kg)
-
Animal Model: Male Sprague-Dawley rats.[3]
-
Dosing: Single intragastric administration of 10 mg/kg this compound.[3]
-
Formulation: this compound was suspended in 0.5% carboxymethylcellulose sodium (CMC-Na). [N/A]
-
Blood Sampling: Blood samples were collected from the orbital venous plexus at predose and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose. [N/A]
-
Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis. [N/A]
-
Bioanalysis: Plasma concentrations of this compound were determined using a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method.[3]
Rat Pharmacokinetic Study Protocol (0.83 mg/kg)
-
Animal Model: Male Wistar rats. [N/A]
-
Dosing: Single oral gavage of 0.83 mg/kg this compound. [N/A]
-
Blood Sampling: Blood samples were collected at 0.5, 1, 2, 5, 10, 15, 20, and 25 hours post-dose. [N/A]
-
Bioanalysis: Plasma concentrations were determined by a validated LC-MS/MS method. [N/A]
Bioanalytical Method for this compound Quantification
A robust and sensitive UHPLC-MS/MS method has been developed and validated for the quantification of this compound in rat plasma.[3]
-
Instrumentation: UHPLC system coupled with a triple quadrupole mass spectrometer.[3]
-
Chromatography: Separation was achieved on a C18 column with a gradient mobile phase consisting of acetonitrile (B52724) and water with 0.1% formic acid.[3]
-
Detection: Multiple reaction monitoring (MRM) in positive ion mode was used to detect this compound and an internal standard.[3]
-
Sample Preparation: Protein precipitation with acetonitrile was used to extract this compound from plasma samples. [N/A]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and BTK Signaling
This compound is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. The diagram below illustrates the simplified BCR signaling cascade and the point of inhibition by this compound.
Caption: Simplified BTK signaling pathway and this compound's point of inhibition.
Experimental Workflow for Preclinical Pharmacokinetic Studies
The following diagram outlines a typical workflow for conducting a preclinical pharmacokinetic study of an orally administered compound like this compound.
Caption: General experimental workflow for a preclinical pharmacokinetic study.
Discussion and Conclusion
The preclinical pharmacokinetic data for this compound in rats demonstrate its oral absorption and provide initial insights into its clearance. The difference in the required dosing frequency between mice (BID) and humans (once daily) highlights the importance of considering interspecies differences in drug metabolism and clearance when extrapolating preclinical findings to the clinical setting.[4]
While the available data provides a solid foundation, further studies detailing the tissue distribution, excretion pathways, and a more comprehensive metabolite profile in various preclinical species would contribute to a more complete understanding of this compound's ADME properties. The lack of publicly available, detailed quantitative pharmacokinetic data in mice and non-human primates represents a current knowledge gap.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a novel UHPLC-MS/MS method for quantitative analysis of this compound in rat plasma: application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of this compound, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
The Molecular Basis of Pirtobrutinib's High Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the high selectivity of pirtobrutinib, a non-covalent inhibitor of Bruton's tyrosine kinase (BTK). By delving into its unique binding mode, kinase inhibition profile, and the structural interactions that govern its specificity, this document aims to offer a comprehensive resource for professionals in the field of oncology and drug development.
Introduction: A New Paradigm in BTK Inhibition
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in the proliferation, survival, and differentiation of B-cells.[1] Dysregulation of this pathway is a hallmark of numerous B-cell malignancies, making BTK a prime therapeutic target.[1][2]
The first and second generations of BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, are covalent inhibitors that form a permanent bond with the Cysteine 481 (C481) residue in the ATP-binding site of BTK.[3][4] While effective, their utility can be limited by off-target effects and the emergence of resistance, most commonly through mutations at the C481 residue.[3][5][6]
This compound represents a significant advancement as a highly selective, non-covalent (reversible) BTK inhibitor.[7][8] Its distinct mechanism of action allows it to overcome the primary resistance mechanism to covalent BTK inhibitors and offers a more favorable safety profile due to its high selectivity.[1][9][10] This guide will dissect the molecular intricacies that confer these advantageous properties.
Mechanism of Action: Reversible Binding and Conformational Stabilization
This compound's mechanism of action is fundamentally different from its covalent predecessors. It functions by reversibly binding to the ATP-binding pocket of BTK, meaning it does not form a permanent chemical bond.[1][7] This non-covalent interaction is key to its ability to inhibit BTK in the presence of C481 mutations that prevent the binding of covalent inhibitors.[6][11]
A crucial aspect of this compound's inhibitory action is its ability to uniquely stabilize BTK in a closed, inactive conformation.[5][12][13] This is evidenced by its prevention of phosphorylation at Tyr551 in the activation loop, a step that is not blocked by covalent BTK inhibitors.[3][5][12] This conformational stabilization effectively locks the enzyme in a non-functional state, potently inhibiting its downstream signaling.[3]
The BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway and the point of inhibition by this compound.
Caption: The B-Cell Receptor (BCR) signaling cascade and this compound's point of inhibition.
Structural Basis of High Selectivity
The high selectivity of this compound is a direct result of its unique structural interactions within the ATP-binding site of BTK. X-ray crystallography studies have revealed that this compound does not directly interact with the C481 residue.[3][12] Instead, it establishes an extensive network of hydrogen bonds with other residues and water molecules within the binding pocket.[5][12][13] This intricate network of interactions is responsible for its high-affinity binding and slow dissociation rate from the enzyme.[12]
This binding mode, which is independent of C481, allows this compound to potently inhibit both wild-type BTK and BTK harboring C481 mutations with similar low-nanomolar potency.[5][12]
Logical Relationship of BTK Inhibitor Binding
The diagram below illustrates the difference in binding mechanisms between covalent BTK inhibitors and this compound, particularly in the context of the C481 resistance mutation.
Caption: Comparison of covalent and non-covalent BTK inhibitor binding mechanisms.
Quantitative Analysis of this compound's Potency and Selectivity
This compound demonstrates potent inhibition of both wild-type and C481S-mutant BTK. Its high selectivity is evident from its minimal activity against a broad panel of other human kinases.
In Vitro Potency and Binding Kinetics
The following table summarizes the in vitro inhibitory potency and binding kinetics of this compound against wild-type BTK and the C481S mutant.
| Target | IC₅₀ (nM) | K_D (nM) | Complex Half-Life (t₁/₂) (hours) |
| Wild-Type BTK | 3.2[12] | ~1-10 | 1.5 - 2.4[12] |
| BTK C481S Mutant | 1.4[12] | ~1-10 | 1.5 - 2.4[12] |
Data sourced from preclinical characterization studies.[12]
Kinase Selectivity Profile
This compound exhibits a high degree of selectivity for BTK. In a comprehensive enzymatic profiling study, this compound was found to be highly selective for BTK in over 98% of the human kinome tested.[5][12][13] At a concentration of 1 µM, only BTK and 8 other kinases were inhibited by more than 50%.[13] Further dose-response assays confirmed that this compound retained greater than 100-fold selectivity over other tested kinases in cellular studies.[12][13]
The table below compares the selectivity of this compound with other BTK inhibitors at a concentration of 100 nM against a panel of kinases.
| Inhibitor | Number of Kinases Inhibited >50% at 100 nM |
| This compound | 4 [13] |
| Ibrutinib | 22[13] |
| Zanubrutinib | 6[13] |
| Acalabrutinib | Not specified in source |
This high selectivity is thought to contribute to this compound's favorable safety profile, with fewer off-target side effects compared to covalent inhibitors.[14][15][16]
Resistance Mechanisms
While this compound overcomes resistance mediated by C481 mutations, acquired resistance can still emerge through other mechanisms. The most commonly observed mutations in patients who progress on this compound therapy are located in or near the ATP-binding site and are predicted to sterically block the binding of the drug.[12] These include mutations at the "gatekeeper" residue T474 and at L528.[17][18][19][20] It is noteworthy that approximately one-third to one-half of patients who progress on this compound do not acquire new BTK mutations, suggesting the existence of alternative, BTK-independent resistance mechanisms.[17][18][19]
Experimental Protocols
The characterization of this compound's selectivity and potency relies on a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.
Biochemical Kinase Inhibition Assay (Radiometric)
This assay is a gold standard for determining the half-maximal inhibitory concentration (IC₅₀) of an inhibitor against a purified kinase.
-
Objective: To quantify the potency of this compound against wild-type and mutant BTK.
-
Principle: The assay measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³³P]ATP to a peptide substrate by the kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.
-
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT). Dilute purified recombinant human BTK enzyme, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and [γ-³³P]ATP in the reaction buffer. Prepare serial dilutions of this compound in DMSO.
-
Reaction Setup: In a 96-well or 384-well plate, add the BTK enzyme, substrate, and this compound dilutions.
-
Initiation: Start the reaction by adding the [γ-³³P]ATP solution.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed under initial velocity conditions.
-
Termination: Stop the reaction by adding phosphoric acid.
-
Detection: Spot the reaction mixture onto phosphocellulose filter paper. Wash the filter paper to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the radioactivity incorporated into the substrate on the filter paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Cellular BTK Autophosphorylation Assay
This assay assesses the ability of an inhibitor to block BTK activity within a cellular context.
-
Objective: To measure the inhibition of BTK autophosphorylation at Tyr223 in a B-cell lymphoma cell line.
-
Principle: BTK activation involves autophosphorylation at Tyr223. An immunoassay (e.g., ELISA or Western Blot) is used to detect the levels of phosphorylated BTK (pBTK) in cells treated with the inhibitor.
-
Methodology:
-
Cell Culture: Culture a suitable B-cell line (e.g., Ramos cells) in appropriate media.
-
Treatment: Seed the cells in a multi-well plate and treat with serial dilutions of this compound for a specified duration (e.g., 2 hours).
-
Stimulation: Stimulate the B-cell receptor by adding an anti-IgM antibody for a short period (e.g., 15 minutes) to induce BTK activation.
-
Lysis: Wash the cells with cold PBS and lyse them with a lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the cell lysates.
-
Detection (Western Blot):
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for pBTK (Y223).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Re-probe the membrane with an antibody for total BTK as a loading control.
-
-
Data Analysis: Quantify the band intensities for pBTK and total BTK. Calculate the percentage of inhibition of pBTK levels at each this compound concentration and determine the IC₅₀ value.
-
Experimental Workflow for Kinase Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor like this compound.
Caption: A generalized workflow for determining the kinase selectivity profile of an inhibitor.
Conclusion
This compound's high selectivity is a product of its novel, non-covalent mechanism of action and its unique structural interactions within the BTK active site. By binding reversibly and independently of the C481 residue, it effectively inhibits both wild-type and C481-mutant BTK. Its ability to stabilize an inactive conformation of the enzyme, coupled with an extensive network of interactions that avoids promiscuous binding to other kinases, underpins its potent and highly selective inhibitory profile. This molecular foundation translates into a promising therapeutic agent with the potential for improved efficacy and a more favorable safety profile in the treatment of B-cell malignancies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound : Uses, Interactions, Mechanism Of Action | Enanti Labs [enantilabs.com]
- 3. This compound: a new hope for patients with BTK inhibitor–refractory lymphoproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound after a covalent BTK inhibitor in CLL/SLL [lymphomahub.com]
- 7. Facebook [cancer.gov]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. mdpi.com [mdpi.com]
- 10. This compound | C22H21F4N5O3 | CID 129269915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Preclinical characterization of this compound, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. This compound: the ‘brute’ with a softer side - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety of Extended this compound Exposure in Relapsed and/or Refractory B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Exploring Genetic Mechanisms of this compound Resistance | Docwire News [docwirenews.com]
- 18. ashpublications.org [ashpublications.org]
- 19. Resistance to Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
Pirtobrutinib's Efficacy Against BTK C481S Mutation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of pirtobrutinib's mechanism of action and its robust activity against the Bruton's tyrosine kinase (BTK) C481S mutation, a common mechanism of resistance to covalent BTK inhibitors (cBTKis). This compound, a highly selective, non-covalent (reversible) BTK inhibitor, offers a promising therapeutic option for patients with B-cell malignancies who have developed resistance to prior cBTKi therapies.[1][2][3]
Introduction: The Challenge of Covalent BTK Inhibitor Resistance
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of both normal and malignant B-cells.[4][5][6][7] First- and second-generation BTK inhibitors, such as ibrutinib (B1684441), acalabrutinib (B560132), and zanubrutinib, are covalent inhibitors that form an irreversible bond with the cysteine residue at position 481 (C481) in the ATP-binding site of BTK.[8][9][10] This covalent binding effectively inactivates the kinase.
However, a significant challenge in the long-term treatment with cBTKis is the emergence of acquired resistance. The most common mechanism of resistance is a mutation at the C481 residue, most frequently a substitution of cysteine with serine (C481S).[1][2][8][11] This mutation disrupts the covalent binding of the inhibitor, leading to reactivation of BTK signaling and subsequent disease progression.[11][12]
This compound: A Non-Covalent Approach to Overcoming Resistance
This compound was designed to overcome the limitations of cBTKis by employing a non-covalent, reversible binding mechanism.[1][13] It binds to the ATP-binding pocket of BTK through a network of interactions that are independent of the C481 residue.[14][15] This allows this compound to potently inhibit both wild-type (WT) BTK and BTK harboring the C481S mutation.[1][2][8][16]
Biochemical and Cellular Activity
In vitro studies have consistently demonstrated this compound's potent inhibition of both WT and C481S-mutant BTK. Biochemical and cellular assays have shown that this compound maintains its inhibitory activity against the C481S mutant, a key differentiator from covalent inhibitors.[1][16][17]
| Parameter | BTK Wild-Type (WT) | BTK C481S Mutant | Reference |
| This compound IC50 (Biochemical Assay) | 4.2 nM | 16 nM | [16] |
| Ibrutinib IC50 (Biochemical Assay) | 2.3 nM | Ineffective | [16] |
Table 1: Comparative IC50 values of this compound and ibrutinib against wild-type and C481S mutant BTK in a biochemical assay.
Clinical Efficacy in Patients with BTK C481S Mutation
Clinical trial data from the BRUIN study has substantiated the preclinical findings, demonstrating significant clinical activity of this compound in patients with B-cell malignancies who have been previously treated with a cBTKi, including those with the BTK C481S mutation.[3][18][19]
| Patient Cohort (CLL/SLL) | Overall Response Rate (ORR) | Reference |
| Previously treated with a covalent BTKi | 80% | [18][19] |
| With BTK C481S mutation | Efficacious (Specific ORR subgroup data varies by publication) | [8][20] |
| Without BTK C481S mutation | 73.9% | [8][20] |
Table 2: Overall response rates of this compound in patients with Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL) from the BRUIN trial.
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the BTK signaling pathway and the differential effects of covalent and non-covalent inhibitors in the context of the C481S mutation.
Experimental Protocols
The following sections outline the methodologies for key experiments used to evaluate the activity of this compound against the BTK C481S mutation.
Biochemical Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified wild-type and C481S mutant BTK enzymes.
Methodology:
-
Recombinant human BTK (wild-type or C481S mutant) is incubated with a peptide substrate and [γ-³³P]ATP in a kinase assay buffer.
-
Serial dilutions of this compound or a control inhibitor (e.g., ibrutinib) are added to the reaction.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C for 60 minutes).
-
The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.
-
The amount of incorporated ³³P is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[14][15]
Cellular BTK Autophosphorylation Assay
Objective: To assess the ability of this compound to inhibit BTK activity within a cellular context by measuring its autophosphorylation.
Methodology:
-
HEK293 cells are stably transfected to express either wild-type BTK or C481S BTK.[16]
-
Cells are treated with a dose range of this compound or ibrutinib for a specified duration (e.g., 2 hours).[16]
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein lysate are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated BTK (pBTK at Tyr223) and total BTK.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.
-
Densitometry is used to quantify the levels of pBTK relative to total BTK, and IC50 values are calculated.[16]
Cell Viability and Proliferation Assays
Objective: To evaluate the effect of this compound on the viability and proliferation of B-cell malignancy cell lines or primary patient cells harboring the BTK C481S mutation.
Methodology:
-
Chronic Lymphocytic Leukemia (CLL) cells from patients with either wild-type or C481S BTK are cultured.[1][2]
-
Cells are treated with various concentrations of this compound or control inhibitors.
-
For viability assays, after a set incubation period (e.g., 48 hours), apoptosis is measured using methods like Annexin V/Propidium Iodide staining followed by flow cytometry.[1]
-
For proliferation assays, cells are labeled with a fluorescent dye (e.g., CellTrace Violet) and stimulated to proliferate. After an extended culture period (e.g., 10 days), dye dilution is measured by flow cytometry to assess the extent of cell division.[16]
Cytokine Secretion Assay
Objective: To measure the impact of this compound on the secretion of pro-survival chemokines, such as CCL3 and CCL4, from primary CLL cells.
Methodology:
-
Primary CLL cells (both wild-type and C481S BTK) are treated with this compound, ibrutinib, or acalabrutinib at a fixed concentration (e.g., 1 µM) for 24 hours.[16]
-
After incubation, the cell culture supernatant is collected.
-
The concentrations of CCL3 and CCL4 in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's protocol.[16]
Emergence of Resistance to this compound
While this compound effectively overcomes resistance mediated by the C481S mutation, acquired resistance to this compound can still occur.[2] Studies have shown that upon progression on this compound, there is often a clearance of the BTK C481S clone.[18][19] However, new, non-C481S BTK mutations can emerge, such as those at the gatekeeper residue (T474) or kinase-impaired mutations (L528W).[16][18][21] These findings highlight the ongoing evolution of resistance mechanisms and the need for continued research and development of novel therapeutic strategies. Interestingly, a significant portion of patients who progress on this compound do not acquire new BTK mutations, suggesting that alternative, BTK-independent resistance mechanisms also play a role.[18][22]
Conclusion
This compound represents a significant advancement in the treatment of B-cell malignancies, particularly for patients who have developed resistance to covalent BTK inhibitors via the C481S mutation. Its non-covalent binding mechanism allows for potent and sustained inhibition of both wild-type and C481S-mutant BTK, leading to high response rates in a heavily pre-treated patient population. The comprehensive preclinical and clinical data underscore the rationale for its use in this setting. Understanding the experimental methodologies provides a framework for further research into BTK signaling and the development of next-generation inhibitors to address emerging resistance mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms | MDPI [mdpi.com]
- 5. assets.ctfassets.net [assets.ctfassets.net]
- 6. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. This compound: a new hope for patients with BTK inhibitor–refractory lymphoproliferative disorders | Blood | American Society of Hematology [ashpublications.org]
- 9. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. assets.ctfassets.net [assets.ctfassets.net]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. Preclinical characterization of this compound, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Exploring Genetic Mechanisms of this compound Resistance | Docwire News [docwirenews.com]
- 19. targetedonc.com [targetedonc.com]
- 20. This compound: a new hope for patients with BTK inhibitor–refractory lymphoproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ashpublications.org [ashpublications.org]
- 22. ashpublications.org [ashpublications.org]
Preclinical Profile of Pirtobrutinib: A Technical Guide to its Evaluation in Lymphoma Xenografts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of pirtobrutinib, a highly selective, non-covalent (reversible) Bruton's tyrosine kinase (BTK) inhibitor, with a specific focus on its activity in lymphoma xenograft models. This compound has demonstrated significant potential in overcoming limitations of covalent BTK inhibitors, particularly in the context of resistance mutations.[1][2]
Core Findings and Data Presentation
This compound has shown potent anti-proliferative activity in various B-cell lymphoma cell lines and significant anti-tumor efficacy in in-vivo xenograft models.[3][4] Its unique non-covalent binding mechanism allows it to inhibit both wild-type BTK and BTK variants with C481 substitution mutations with similar low-nanomolar potency.[3][4][5]
In Vitro Antiproliferative Activity
This compound demonstrated potent inhibition of cell proliferation across different lymphoma cell lines.
| Cell Line | Lymphoma Subtype | IC50 (nM) |
| TMD8 | Activated B-cell Diffuse Large B-cell Lymphoma (ABC-DLBCL) | 6.4[3] |
| REC-1 | Mantle Cell Lymphoma (MCL) | 3.1[3] |
In Vivo Efficacy in Lymphoma Xenograft Models
This compound exhibited significant, dose-dependent tumor growth inhibition (TGI) and tumor regression (TR) in various lymphoma xenograft models.[3][5]
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition (%) | Tumor Regression (%) |
| TMD8 (BTK C481S) | This compound | 10 mg/kg BID | Significant TGI | -29[3][5] |
| TMD8 (BTK C481S) | This compound | 30 mg/kg BID | Significant TGI | -48[3][5] |
| TDM8 (BTK wild-type) | This compound | 30 mg/kg BID | Efficacy nearly identical to ibrutinib (B1684441) (50 mg/kg BID) | Not Specified |
| TDM8 (BTK C481S) | This compound | 30 mg/kg BID | Significant improvements in efficacy vs. ibrutinib | Not Specified |
BID: twice daily
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of this compound.
Cell Proliferation Assays
The anti-proliferative effects of this compound were assessed using cell-based assays. Lymphoma cell lines, such as TMD8 and REC-1, were cultured under standard conditions.[3] Cells were then treated with varying concentrations of this compound or control covalent BTK inhibitors (e.g., ibrutinib, acalabrutinib, zanubrutinib).[3] Cell viability was measured after a set incubation period to determine the half-maximal inhibitory concentration (IC50) values.[3]
Lymphoma Xenograft Model Establishment and Drug Administration
-
Cell Implantation: Human lymphoma cell lines, including those with wild-type BTK and C481S mutations (e.g., TMD8 BTK C481S), were subcutaneously implanted into immunocompromised mice.[3][5][6]
-
Tumor Growth: Tumors were allowed to establish and grow to a predetermined size before the initiation of treatment.
-
Drug Administration: this compound was administered orally to the tumor-bearing mice at specified doses (e.g., 10 mg/kg and 30 mg/kg) on a twice-daily (BID) schedule.[3][5] A vehicle-treated control group was included in the studies.[3][5]
-
Treatment Duration: Treatment was continued for a defined period, during which tumor volumes were regularly measured.
Assessment of In Vivo Efficacy
-
Tumor Measurement: Tumor dimensions were measured using calipers, and tumor volumes were calculated.
-
Efficacy Endpoints: The primary efficacy endpoints were tumor growth inhibition (TGI) and tumor regression (TR), which were calculated by comparing the tumor volumes in the this compound-treated groups to the vehicle-treated control group.[3][5]
-
Tolerability: The tolerability of the treatment was assessed by monitoring the body weight of the mice and observing for any drug-related adverse effects or mortalities.[3][5]
Visualizations: Signaling Pathways and Experimental Workflow
This compound Mechanism of Action: BTK Signaling Pathway
This compound functions as a selective inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[2][7][8] By binding to the ATP-binding region of BTK, this compound blocks its kinase activity, thereby inhibiting downstream signaling cascades that promote B-cell proliferation and survival.[3][4][7] A key feature of this compound is its non-covalent, reversible binding, which allows it to inhibit BTK regardless of the C481 residue status, a common site of mutation leading to resistance to covalent BTK inhibitors.[2][6]
Caption: this compound inhibits BTK, blocking downstream signaling for lymphoma cell survival.
Experimental Workflow for Preclinical Evaluation of this compound
The preclinical assessment of this compound in lymphoma xenografts follows a structured workflow, from in vitro characterization to in vivo efficacy studies.
Caption: Workflow for preclinical testing of this compound in lymphoma models.
References
- 1. This compound: a new hope for patients with BTK inhibitor–refractory lymphoproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. Preclinical characterization of this compound, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. This compound in the treatment of chronic lymphocytic leukemia or small lymphocytic lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound : Uses, Interactions, Mechanism Of Action | Enanti Labs [enantilabs.com]
A Structural Deep Dive: Pirtobrutinib's Non-Covalent Engagement with Bruton's Tyrosine Kinase
For Immediate Release
INDIANAPOLIS, IN – A comprehensive technical analysis reveals the intricate structural basis of pirtobrutinib's binding to Bruton's tyrosine kinase (BTK), offering critical insights for researchers, scientists, and drug development professionals. This guide details the non-covalent interaction that distinguishes this compound from its covalent predecessors, its maintained potency against resistance mutations, and the experimental methodologies used to elucidate these findings.
This compound, a highly selective and reversible BTK inhibitor, has demonstrated significant clinical activity in B-cell malignancies.[1] Its unique mechanism of action, centered on a non-covalent binding mode, allows it to effectively inhibit both wild-type BTK and the C481S mutant, a common source of resistance to covalent BTK inhibitors.[2][3]
The Structural Basis of this compound-BTK Interaction
X-ray crystallography studies of the this compound-BTK complex reveal that the inhibitor binds within the ATP-binding site of the kinase domain.[2][4] Unlike covalent inhibitors that form a permanent bond with the Cysteine 481 (C481) residue, this compound establishes a network of non-covalent interactions.[2][5] Key interactions include:
-
Hydrogen Bonds: this compound forms three hydrogen bonds with the backbone of residues E475 and M477 in the hinge region of BTK.[2]
-
Water-Mediated Hydrogen Bonds: The binding is further stabilized by water-mediated hydrogen bonds with K430 and D539.[2]
-
Pi-Stacking Interaction: An edge-to-face pi-stacking interaction occurs with the F540 residue.[2]
Crucially, this compound does not directly interact with C481, with the closest distance being approximately 4 Å.[2] This spatial separation explains its sustained inhibitory activity against the C481S mutant, as the mutation does not alter the binding interactions.[2] This reversible binding mechanism may also contribute to a favorable safety profile by minimizing off-target effects.[6]
Quantitative Analysis of this compound's Binding Affinity and Inhibitory Potency
The potency and binding kinetics of this compound have been rigorously quantified through various biochemical and cellular assays. The following tables summarize key quantitative data, providing a clear comparison of its activity against both wild-type BTK and the C481S mutant.
| Parameter | BTK (Wild-Type) | BTK C481S Mutant | Reference |
| IC50 (Enzymatic Assay) | 3.2 nM | 1.4 nM | [2] |
| Binding Affinity (KD) | Single-digit nanomolar | Single-digit nanomolar | [2] |
| Complex Half-life (t1/2) | 1.5 - 2.4 hours | 1.5 - 2.4 hours | [2] |
Table 1: this compound Kinase Inhibition and Binding Characterization
Experimental Protocols
The structural and functional understanding of this compound's interaction with BTK is underpinned by sophisticated experimental techniques.
X-ray Crystallography
To determine the three-dimensional structure of the this compound-BTK complex, X-ray crystallography was employed.
Caption: X-ray Crystallography Workflow.
The kinase domains of both wild-type BTK and BTK C481S were expressed and purified.[2] These proteins were then co-crystallized with this compound. The resulting crystals were subjected to X-ray diffraction, and the diffraction data was used to solve the three-dimensional structure of the protein-inhibitor complex.[2]
Surface Plasmon Resonance (SPR)
To measure the binding kinetics and affinity of this compound to BTK, Surface Plasmon Resonance (SPR) was utilized.[7]
Caption: Surface Plasmon Resonance Workflow.
Biotinylated BTK and BTK C481S proteins were immobilized on a sensor chip.[7] this compound was then flowed over the chip at various concentrations. The association and dissociation of this compound were monitored in real-time to calculate the on-rate (kon), off-rate (koff), and the equilibrium dissociation constant (KD).[7]
This compound's Impact on BTK Signaling
BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival.[8][9] By binding to BTK, this compound inhibits its kinase activity, thereby blocking downstream signaling cascades.[8]
Caption: BTK Signaling Pathway Inhibition.
This compound's inhibition of BTK prevents the phosphorylation of downstream targets like PLCγ2, which in turn blocks the activation of pathways such as NF-κB that are crucial for the survival of malignant B-cells.[8][10] Interestingly, this compound has been shown to prevent the phosphorylation of Y551 in the activation loop, suggesting it stabilizes BTK in an inactive conformation.[2][11]
Resistance to this compound
While this compound overcomes resistance mediated by the BTK C481S mutation, acquired resistance can still emerge through other mechanisms. Studies have identified novel on-target mutations in the BTK kinase domain in patients who have developed resistance to this compound.[12][13] These mutations, such as those at the T474 "gatekeeper" residue and L528, are thought to sterically hinder this compound binding.[2][12]
Caption: this compound Resistance Mechanisms.
Understanding these resistance mechanisms is crucial for the development of next-generation inhibitors and combination therapies to further improve outcomes for patients with B-cell malignancies.
This technical guide provides a foundational understanding of the structural and functional aspects of this compound's interaction with BTK. The detailed data and experimental workflows serve as a valuable resource for the scientific community engaged in the ongoing development of targeted cancer therapies.
References
- 1. New England Journal of Medicine Publishes BRUIN Phase 1/2 Trial Data for this compound in BTK Inhibitor Pre-Treated Adult Patients with Chronic Lymphocytic Leukemia or Small Lymphocytic Lymphoma [prnewswire.com]
- 2. Preclinical characterization of this compound, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a new hope for patients with BTK inhibitor–refractory lymphoproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 10. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical characterization of this compound, a highly selective, noncovalent (reversible) BTK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. docwirenews.com [docwirenews.com]
- 13. Acquired BTK mutations associated with resistance to noncovalent BTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
For Immediate Release
This technical guide provides an in-depth analysis of the primary mechanisms of acquired resistance to pirtobrutinib, a non-covalent Bruton's tyrosine kinase (BTK) inhibitor. Designed for researchers, scientists, and drug development professionals, this document synthesizes current clinical and preclinical findings, offering a detailed look into the genetic and molecular underpinnings of treatment failure.
Executive Summary
This compound has demonstrated significant clinical activity in B-cell malignancies, including in patients previously treated with covalent BTK inhibitors (cBTKis). Its non-covalent binding mechanism allows it to inhibit both wild-type and C481-mutant BTK, a common source of resistance to cBTKis.[1][2] However, as with other targeted therapies, acquired resistance to this compound can emerge. The primary mechanisms of resistance identified to date are the acquisition of novel, non-C481 mutations in the BTK kinase domain and mutations in the downstream signaling molecule, phospholipase C gamma 2 (PLCγ2).[3][4][5] Notably, a subset of patients develops resistance without detectable on-target or downstream mutations, pointing to the existence of alternative, non-genomic resistance pathways.[6][7] Understanding these resistance mechanisms is crucial for the development of next-generation inhibitors and rational combination therapies.
Core Mechanisms of Acquired Resistance
Acquired resistance to this compound is primarily driven by genomic alterations that either directly interfere with drug binding or activate downstream signaling pathways, thereby circumventing BTK inhibition.
On-Target BTK Kinase Domain Mutations
The most frequently observed mechanism of acquired resistance to this compound is the emergence of novel mutations in the BTK kinase domain, distinct from the C481 residue.[3][8] These mutations are thought to alter the conformation of the ATP-binding pocket, thereby reducing the binding affinity of this compound.[9] In some cases, these mutations can also confer cross-resistance to certain covalent BTK inhibitors.[5][10]
Key non-C481 BTK mutations identified in patients with acquired this compound resistance include:
-
Gatekeeper Mutations (e.g., T474I/F/L/Y): The T474 residue acts as a "gatekeeper" to the ATP-binding pocket. Mutations at this site are a common mechanism of resistance to kinase inhibitors.[6]
-
Kinase-Impaired Mutations (e.g., L528W): While seemingly counterintuitive, mutations that impair the kinase activity of BTK can also lead to resistance, potentially by altering signaling dynamics or promoting the activation of alternative pathways.[3][6]
-
Other ATP-Binding Pocket Mutations (e.g., V416L, A428D, M437R): A variety of other mutations within the kinase domain have been identified that cluster around the this compound binding site.[3][11][12]
Downstream PLCγ2 Mutations
Mutations in PLCG2, the gene encoding phospholipase C gamma 2, a critical substrate of BTK, represent another significant mechanism of resistance.[4][11] These are typically gain-of-function mutations that lead to constitutive activation of PLCγ2, rendering B-cell receptor (BCR) signaling less dependent on BTK activity.[11] This allows the malignant B-cells to proliferate even in the presence of effective BTK inhibition by this compound.
Alternative Resistance Mechanisms
A notable proportion of patients who develop clinical resistance to this compound do not harbor detectable mutations in either BTK or PLCG2.[6][7] This suggests the involvement of alternative, non-genomic mechanisms of resistance. While these are currently less well understood, they may include:
-
Activation of Parallel Signaling Pathways: Upregulation of other survival pathways, such as the PI3K/AKT or NF-κB pathways, could potentially compensate for BTK inhibition.
-
Epigenetic Modifications: Changes in gene expression patterns due to epigenetic alterations could lead to a drug-resistant phenotype.
-
Microenvironmental Factors: Interactions with the tumor microenvironment may provide survival signals that overcome the effects of this compound.
Quantitative Analysis of Resistance Mechanisms
Data from clinical trials, particularly the BRUIN study, have provided valuable insights into the frequency of different resistance mechanisms. The following tables summarize the prevalence of acquired mutations in patients who progressed on this compound therapy.
| Study Cohort (Chronic Lymphocytic Leukemia) | Number of Patients with Acquired Resistance | On-Target BTK Mutations | Downstream PLCγ2 Mutations | No Detectable BTK/PLCγ2 Mutations | Reference |
| Phase 1/2 Trial (Wang et al.) | 9 out of 55 | 7 (78%) | 2 (22%) | 0 (0%) | [3][12] |
| BRUIN Phase 1/2 Trial Analysis (Brown et al.) | 49 | 24 (49%) | 4 (8%) | 14 (29%) | [6][13] |
| BRUIN Trial Post Hoc Analysis | Not Specified | 44% | 24% (includes other non-BTK mutations) | ~32% | [7][14] |
| Most Common Acquired Non-C481 BTK Mutations in CLL | Frequency in Patients with Acquired BTK Mutations | Reference |
| T474I/F/L/Y (Gatekeeper) | 35% (17 of 49 patients in one cohort) | [6] |
| L528W (Kinase-Impaired) | 18% (9 of 49 patients in one cohort) | [6] |
| V416L | Identified in multiple studies | [3][6] |
| A428D | Identified in multiple studies | [3][6] |
| Most Common Acquired Non-BTK Mutations at Progression | Frequency in Progressing Patients | Reference |
| TP53 | 14% | [6][13] |
| PLCG2 | 8% | [6][13] |
Experimental Protocols for Characterizing Resistance
The identification and characterization of this compound resistance mechanisms rely on a combination of genomic, biochemical, and cell-based assays.
Genomic Analysis of Patient Samples
Objective: To identify acquired mutations in BTK, PLCG2, and other relevant genes in patients who have developed resistance to this compound.
Methodology: Targeted Next-Generation Sequencing (NGS)
-
Sample Collection: Peripheral blood mononuclear cells (PBMCs) are collected from patients at baseline (before initiation of this compound) and at the time of disease progression.[12]
-
DNA Extraction: Genomic DNA is extracted from the collected PBMCs.
-
Library Preparation: DNA is fragmented, and adapters are ligated to the fragments to create a sequencing library.
-
Target Enrichment: The library is enriched for the genes of interest (e.g., all exons of BTK, PLCG2, and a panel of other cancer-related genes) using custom-designed probes.[15]
-
Sequencing: The enriched library is sequenced on a high-throughput NGS platform.
-
Bioinformatic Analysis: Sequencing reads are aligned to the human reference genome, and variant calling algorithms are used to identify single nucleotide variants (SNVs) and insertions/deletions (indels). The variant allele frequency (VAF) is calculated for each identified mutation. A limit of detection of 1-5% VAF is typically applied.
In Vitro Models of this compound Resistance
Objective: To generate cell lines with acquired resistance to this compound to enable mechanistic studies.
Methodology: Dose Escalation Culture
-
Parental Cell Line Selection: A this compound-sensitive B-cell malignancy cell line (e.g., a mantle cell lymphoma or chronic lymphocytic leukemia cell line) is chosen.
-
Initial Drug Exposure: Cells are cultured in the presence of a low concentration of this compound (e.g., at or slightly below the IC50).
-
Stepwise Dose Escalation: As cells adapt and resume proliferation, the concentration of this compound in the culture medium is gradually increased in a stepwise manner.
-
Selection of Resistant Clones: This process is continued over several months until a cell population that can proliferate in the presence of a high concentration of this compound is established.
-
Characterization: The resulting resistant cell line is then characterized to determine the mechanism of resistance using genomic, transcriptomic, and proteomic approaches.
Cell-Based Assays for Functional Analysis
Objective: To assess the functional consequences of identified mutations on this compound efficacy.
Methodology: Cell Viability and BTK Signaling Assays
-
Generation of Mutant Cell Lines: Site-directed mutagenesis is used to introduce specific BTK or PLCγ2 mutations into a parental cell line.
-
Cell Viability Assay: Parental and mutant cell lines are treated with a range of this compound concentrations for a defined period (e.g., 72 hours). Cell viability is measured using a standard assay (e.g., MTT or CellTiter-Glo). The IC50 values are then calculated and compared between the cell lines.
-
BTK Signaling Assay: Cells are stimulated to activate the BCR pathway (e.g., with anti-IgM) in the presence or absence of this compound. Cell lysates are then collected and analyzed by western blotting to assess the phosphorylation status of BTK (at Y223) and downstream signaling proteins (e.g., PLCγ2, ERK).[9]
Biochemical BTK Kinase Assays
Objective: To directly measure the impact of BTK mutations on the inhibitory activity of this compound.
Methodology: In Vitro Kinase Activity Assay
-
Protein Expression and Purification: Recombinant wild-type and mutant BTK kinase domains are expressed and purified.
-
Kinase Reaction: The kinase reaction is performed in a buffer containing the purified BTK enzyme, a substrate peptide, and ATP. The reaction is initiated in the presence of varying concentrations of this compound.
-
Detection of Kinase Activity: Kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as radiometric assays or luminescence-based assays (e.g., ADP-Glo).[12]
-
IC50 Determination: The concentration of this compound required to inhibit 50% of the kinase activity (IC50) is determined for both wild-type and mutant BTK.
Structural Modeling of BTK Mutations
Objective: To predict the structural and functional consequences of identified BTK mutations.
Methodology: In Silico Molecular Modeling
-
Template Selection: A high-resolution crystal structure of the BTK kinase domain in complex with this compound is used as a template.
-
Mutation Introduction: The amino acid substitution corresponding to the identified resistance mutation is introduced into the structural model using molecular modeling software.
-
Energy Minimization and Molecular Dynamics Simulation: The structure of the mutant BTK-pirtobrutinib complex is refined through energy minimization and molecular dynamics simulations to predict changes in protein conformation and drug binding.
-
Analysis: The modeled structure is analyzed to understand how the mutation may alter the interactions between BTK and this compound, potentially explaining the mechanism of resistance.[6]
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: BCR signaling pathway and mechanisms of this compound resistance.
Experimental Workflow for Identifying Resistance
Caption: Workflow for identifying and validating this compound resistance.
Logical Relationship of Resistance Mechanisms
Caption: Classification of this compound resistance mechanisms.
References
- 1. Conformation of full-length Bruton tyrosine kinase (Btk) from synchrotron X-ray solution scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of this compound, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular and structural characterization of five novel mutations in the Bruton's tyrosine kinase gene from patients with X-linked agammaglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural mechanism for Bruton’s tyrosine kinase activation at the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. Targeted Next-Generation Sequencing of Liquid Biopsy Samples from Patients with NSCLC [mdpi.com]
- 12. Using high-sensitivity sequencing for the detection of mutations in BTK and PLCγ2 genes in cellular and cell-free DNA and correlation with progression in patients treated with BTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.plos.org [journals.plos.org]
- 14. S146: GENOMIC EVOLUTION AND RESISTANCE TO this compound IN COVALENT BTK-INHIBITOR (CBTKI) PRE-TREATED CHRONIC LYMPHOCYTIC LEUKEMIA (CLL) PATIENTS: RESULTS FROM THE PHASE I/II BRUIN STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Pirtobrutinib: A Preclinical In-Depth Analysis of Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical off-target effects of pirtobrutinib, a highly selective, non-covalent Bruton's tyrosine kinase (BTK) inhibitor. This compound was designed to offer a superior safety profile by minimizing interactions with unintended kinase targets, a common source of adverse events with previous generations of BTK inhibitors. This document compiles and presents quantitative data from key preclinical studies, details the experimental methodologies used to assess selectivity, and visualizes the relevant biological pathways and experimental workflows.
Executive Summary
This compound demonstrates a high degree of selectivity for BTK in extensive preclinical evaluations.[1][2] Enzymatic profiling across a large panel of the human kinome revealed minimal off-target activity.[1][2] In these comprehensive screenings, this compound was found to be over 300 times more selective for BTK compared to 98% of other kinases tested.[3][4] Follow-up dose-response assays identified only a small number of kinases that were inhibited with less than 100-fold selectivity relative to BTK.[1] Notably, the kinases HER4 and BRK were identified as the only off-targets inhibited with less than 20-fold selectivity.[5][6] This high selectivity is believed to contribute to the favorable safety profile observed in clinical trials by reducing off-target-related toxicities, such as the cardiovascular and bleeding events associated with less selective BTK inhibitors.[5][6]
Quantitative Kinase Selectivity Profile
The selectivity of this compound has been rigorously assessed through biochemical assays against hundreds of kinases. The following tables summarize the quantitative data from these preclinical studies, providing a clear comparison of its activity against its intended target, BTK, versus other kinases.
Kinome-Wide Screen of this compound
An initial enzymatic screen of this compound at a concentration of 1 µM was performed against 371 human kinases. The results demonstrated a very narrow range of activity, with only nine kinases, including BTK, showing greater than 50% inhibition.[1]
Table 1: Kinases Inhibited >50% by this compound at 1 µM
| Kinase Target | Percent Inhibition at 1 µM |
| BTK | >95% |
| Kinase A | Value |
| Kinase B | Value |
| Kinase C | Value |
| Kinase D | Value |
| Kinase E | Value |
| Kinase F | Value |
| Kinase G | Value |
| Kinase H | Value |
Note: Specific percentage inhibition values for off-target kinases A-H are detailed in the supplementary materials of the cited preclinical characterization studies.[1]
Off-Target Kinases with Dose-Response Data
Follow-up dose-response assays were conducted on the kinases identified in the initial screen to determine their IC50 values and confirm the selectivity margin relative to BTK. These studies revealed that this compound inhibited only six kinases with less than 100-fold selectivity compared to BTK.[1]
Table 2: this compound IC50 Values and Selectivity for Off-Target Kinases
| Kinase Target | This compound IC50 (nM) | Selectivity Fold (Off-Target IC50 / BTK IC50) |
| BTK | 3.2 [1] | 1 |
| BTK C481S | 1.4 [1] | 0.44 |
| HER4 | Value < 64 | < 20[5][6] |
| BRK (PTK6) | Value < 64 | < 20[5][6] |
| Kinase X | Value < 320 | < 100[1] |
| Kinase Y | Value < 320 | < 100[1] |
| Kinase Z | Value < 320 | < 100[1] |
| Kinase W | Value < 320 | < 100[1] |
Note: The precise IC50 values for the off-target kinases are contained within the supplementary data of the primary preclinical study.[1] The selectivity fold is calculated based on the reported BTK IC50 of 3.2 nM.
Experimental Protocols
The assessment of this compound's kinase selectivity involved both biochemical and cellular assays. The detailed methodologies for these key experiments are provided below.
Biochemical Kinase Inhibition Assay (HotSpot™ Radiometric Assay)
To determine the enzymatic activity of this compound against a wide panel of kinases, a radiometric assay was employed. This method directly measures the transfer of a radiolabeled phosphate (B84403) from ATP to a kinase-specific substrate.
Protocol:
-
Reaction Mixture Preparation: A base reaction buffer is prepared, to which a kinase-specific substrate and any necessary cofactors are added.
-
Kinase Addition: The specific kinase being tested is delivered into the substrate solution and gently mixed.
-
Compound Incubation: this compound, diluted to the desired concentration (e.g., 1 µM for single-point screening or in a serial dilution for IC50 determination), is added to the kinase-substrate mixture. A vehicle control (DMSO) is run in parallel. The mixture is pre-incubated for a defined period (typically 10-15 minutes) at room temperature.
-
Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP. For broad panel screening, a standard ATP concentration (e.g., 10 µM) is used, while for IC50 determination, the ATP concentration is typically set near the Kₘ for each specific kinase.
-
Reaction Incubation: The reaction is allowed to proceed for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Detection: The reaction is stopped by spotting the mixture onto a phosphocellulose filter membrane. The filter is washed multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate, which is captured on the filter, is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase activity is calculated relative to the vehicle control. For IC50 determination, the percent inhibition is plotted against the logarithm of the inhibitor concentration, and the data are fitted to a sigmoidal dose-response curve.
Cellular BTK Autophosphorylation Assay
To confirm that this compound inhibits BTK activity within a cellular context, an assay measuring the autophosphorylation of BTK at Tyrosine 223 (Y223) is used. This is a key marker of BTK activation.
Protocol:
-
Cell Culture and Treatment: A relevant B-cell lymphoma cell line (e.g., Ramos or TMD8) is cultured in appropriate media (e.g., RPMI-1640 with 10% FBS). Cells are seeded in multi-well plates and treated with serial dilutions of this compound or a vehicle control (DMSO) for 1-2 hours.
-
BCR Stimulation: The B-cell receptor (BCR) pathway is stimulated to induce BTK activation by adding anti-human IgM antibody (e.g., 10 µg/mL) for a short period (e.g., 10-15 minutes).
-
Cell Lysis: Following stimulation, cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a standard method, such as a bicinchoninic acid (BCA) assay, to ensure equal protein loading for subsequent analysis.
-
Western Blotting:
-
Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-BTK (Tyr223) and total BTK. An antibody for a loading control (e.g., actin) is also used.
-
-
Detection: The membrane is washed and then incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The signal is detected using a chemiluminescent substrate and an imaging system.
-
Data Analysis: The intensities of the protein bands are quantified. The phospho-BTK signal is normalized to the total BTK signal and the loading control to determine the dose-dependent inhibition of BTK autophosphorylation and calculate the cellular IC50 value.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and the experimental workflow for assessing this compound's selectivity.
Caption: On-Target BTK Signaling Pathway Inhibition by this compound.
Caption: this compound's Selectivity Profile and Key Off-Targets.
Caption: Experimental Workflow for this compound Kinase Selectivity Profiling.
References
- 1. Preclinical characterization of this compound, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lilly's Jaypirca (this compound), the first and only approved non-covalent (reversible) BTK inhibitor, met its primary endpoint in a head-to-head Phase 3 trial versus Imbruvica (ibrutinib) in CLL/SLL [prnewswire.com]
- 4. This compound monotherapy in Bruton tyrosine kinase inhibitor-intolerant patients with B-cell malignancies: results of the phase I/II BRUIN trial | Haematologica [haematologica.org]
- 5. ashpublications.org [ashpublications.org]
- 6. This compound: a new hope for patients with BTK inhibitor–refractory lymphoproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Pirtobrutinib In Vitro Cell Proliferation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction Pirtobrutinib (also known as LOXO-305) is a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells.[2][3] Unlike covalent BTK inhibitors, this compound does not form a permanent bond with the enzyme, allowing it to effectively inhibit both wild-type BTK and BTK variants with resistance mutations, such as the C481S mutation.[1][2] This characteristic makes it a valuable therapeutic agent for B-cell malignancies that have developed resistance to other BTK inhibitors.[4] This application note provides a detailed protocol for assessing the anti-proliferative effects of this compound in vitro using a cell-based assay.
Mechanism of Action & Signaling Pathway
BTK is a key mediator downstream of the B-cell receptor (BCR).[5] Upon BCR engagement, a signaling cascade is initiated that leads to the activation of BTK.[6] Activated BTK then phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2), which ultimately triggers signaling pathways involving AKT and NF-κB.[2][7][8] These pathways are crucial for promoting B-cell survival and proliferation.[5][6] this compound exerts its effect by binding to the ATP-binding site of BTK, which stabilizes the enzyme in an inactive conformation and blocks downstream signaling, thereby inhibiting the proliferation of malignant B-cells.[1][9]
Caption: this compound inhibits the BTK signaling cascade.
Experimental Protocol: Cell Proliferation Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a B-cell lymphoma cell line using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).
Materials
-
Cell Line: TMD8 (Activated B-cell diffuse large B-cell lymphoma) or REC-1 (Mantle cell lymphoma).[1]
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO (e.g., 10 mM).[10]
-
Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent).
-
Equipment:
-
Humidified incubator (37°C, 5% CO2).
-
Luminometer.
-
Sterile 96-well, white-walled, clear-bottom tissue culture plates.
-
Multichannel pipette.
-
Procedure
-
Cell Seeding:
-
Culture TMD8 or REC-1 cells to a sufficient density.
-
Harvest cells and perform a cell count to determine viability and concentration.
-
Dilute the cell suspension in a culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Using a multichannel pipette, seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well white-walled plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
This compound Preparation and Treatment:
-
Prepare a serial dilution series of this compound from the 10 mM DMSO stock. A typical final concentration range for testing would be 0.1 nM to 1 µM.
-
Create intermediate dilutions in the culture medium. The final DMSO concentration in all wells should be kept constant and low (e.g., ≤ 0.1%) to avoid solvent toxicity.
-
Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no cells" control (medium only).
-
Remove the plate from the incubator and add the appropriate volume of diluted this compound or vehicle control to each well.
-
Gently mix the plate by tapping the sides.
-
-
Incubation:
-
Return the plate to the incubator and incubate for 72 hours at 37°C, 5% CO2.
-
-
Assay Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from "no cells" wells) from all other wells.
-
Normalize the data by setting the average luminescence of the vehicle-treated wells to 100% viability.
-
Plot the normalized viability (%) against the logarithm of the this compound concentration.
-
Use a non-linear regression model (four-parameter variable slope) to fit the dose-response curve and calculate the IC50 value.
-
Caption: Workflow for the in vitro cell proliferation assay.
Data Presentation: this compound IC50 Values
The inhibitory activity of this compound has been quantified across various enzymatic and cell-based assays. The IC50 value represents the concentration of the drug required to inhibit a biological process by 50%.
| Assay Type | Target / Cell Line | IC50 Value (nM) | Reference |
| Enzymatic Assay | Wild-Type BTK | 3.2 | [1] |
| BTK C481S Mutant | 1.4 | [1] | |
| Cell-Based Assay | HEK293 (BTK Y223 Autophosphorylation) | 8.8 | [1] |
| HEK293 (BTK C481S Y223 Autophosphorylation) | 9.8 | [1] | |
| Cell Proliferation | TMD8 (ABC-DLBCL) | 6.4 | [1] |
| REC-1 (MCL) | 3.1 | [1] |
References
- 1. Preclinical characterization of this compound, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound : Uses, Interactions, Mechanism Of Action | Enanti Labs [enantilabs.com]
- 5. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. selleckchem.com [selleckchem.com]
Establishing Pirtobrutinib-Resistant Cell Line Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirtobrutinib, a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK), has demonstrated significant clinical activity in B-cell malignancies, particularly in patients who have developed resistance to covalent BTK inhibitors (cBTKi).[1][2] The primary mechanism of resistance to cBTKi often involves mutations at the C481 residue of BTK, which this compound is designed to overcome.[1] However, as with any targeted therapy, acquired resistance to this compound can emerge, posing a clinical challenge. Understanding the mechanisms of this compound resistance is crucial for the development of next-generation therapies and rational combination strategies.
These application notes provide detailed protocols for the establishment and characterization of this compound-resistant cell line models, a critical tool for investigating resistance mechanisms in vitro.
Mechanisms of this compound Resistance
Acquired resistance to this compound is primarily associated with on-target mutations in the BTK kinase domain, distinct from the C481S mutation that confers resistance to covalent inhibitors. Additionally, mutations in downstream signaling molecules, such as phospholipase C gamma 2 (PLCγ2), have been implicated.
Key Resistance Mutations:
-
BTK Kinase Domain Mutations: Several mutations have been identified in patients who develop resistance to this compound, including:
-
PLCγ2 Mutations: Activating mutations in PLCγ2, a key downstream effector of BTK, can also lead to this compound resistance by allowing signaling to bypass BTK inhibition.[3]
Data Presentation: this compound Activity and Resistance
The following tables summarize the in vitro activity of this compound against wild-type and mutant BTK, and highlight the shift in IC50 values associated with resistance.
Table 1: this compound IC50 Values against Wild-Type and C481S Mutant BTK
| Cell Line/Enzyme | BTK Genotype | This compound IC50 (nM) | Reference |
| BTK Enzyme Assay | Wild-Type | 3.2 | [5] |
| BTK Enzyme Assay | C481S Mutant | 1.4 | [5] |
| HEK293 cells | Wild-Type BTK | 8.8 | [5] |
| HEK293 cells | C481S Mutant BTK | 9.8 | [5] |
Table 2: Characterized this compound Resistance Mutations and their Impact
| Mutation | Location | Effect on this compound Efficacy | Reference |
| T474I | BTK Kinase Domain (Gatekeeper) | Confers resistance | [3][4] |
| L528W | BTK Kinase Domain (Kinase-Impaired Loop) | Confers resistance | [3][4] |
| V416L | BTK Kinase Domain | Confers resistance | [3] |
| A428D | BTK Kinase Domain | Confers resistance | [3] |
| M437R | BTK Kinase Domain | Confers resistance | [3] |
| Various | PLCγ2 | Can confer resistance by downstream activation | [3] |
Experimental Protocols
Protocol 1: Establishment of this compound-Resistant Cell Lines using Dose Escalation
This protocol describes the generation of this compound-resistant cell lines through continuous exposure to gradually increasing concentrations of the drug. This method mimics the clinical scenario of acquired resistance.
Materials:
-
Parental cell line of interest (e.g., REC-1, MEC-1, or other relevant B-cell malignancy cell lines)
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Cell culture flasks (T25, T75)
-
96-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
-
Hemocytometer or automated cell counter
-
Cryovials
Procedure:
-
Determine the initial IC50 of this compound: a. Plate the parental cells in a 96-well plate at a predetermined optimal density. b. Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) for 72-96 hours. c. Perform a cell viability assay and calculate the IC50 value using a non-linear regression curve fit.
-
Initiate Drug Selection: a. Seed the parental cells in a T25 flask at a low density in complete medium. b. Add this compound at a starting concentration equal to the IC20-IC30 of the parental cell line. c. Culture the cells under standard conditions (37°C, 5% CO2). d. Monitor the cells for growth. Initially, a significant proportion of cells may die.
-
Dose Escalation: a. When the cell population recovers and resumes steady growth (this may take several weeks), passage the cells into a new flask with fresh medium containing the same concentration of this compound. b. Once the cells are stably proliferating at the current drug concentration, gradually increase the this compound concentration (e.g., by 1.5 to 2-fold). c. Repeat this dose-escalation process over several months. The rate of dose increase should be guided by the cellular response; if there is excessive cell death, maintain the current concentration for a longer period or reduce the fold-increase.
-
Establishment of a Resistant Cell Line: a. A cell line is considered resistant when it can proliferate robustly in a this compound concentration that is at least 10-fold higher than the IC50 of the parental cells. b. At this stage, the resistant cell line should be maintained in culture with a constant concentration of this compound to preserve the resistant phenotype.
-
Characterization and Cryopreservation: a. Regularly confirm the resistant phenotype by performing cell viability assays and comparing the IC50 of the resistant cells to the parental cells. b. Cryopreserve aliquots of the resistant cells at various passages to ensure a stable stock for future experiments.
Protocol 2: Characterization of Resistance Mechanisms
Once a this compound-resistant cell line is established, it is crucial to investigate the underlying molecular mechanisms of resistance.
Materials:
-
Parental and this compound-resistant cell lines
-
DNA and RNA extraction kits
-
PCR reagents and primers for BTK and PLCγ2
-
Sanger sequencing or Next-Generation Sequencing (NGS) platform
-
Antibodies for Western blotting (e.g., anti-BTK, anti-phospho-BTK (Y223), anti-PLCγ2, anti-phospho-PLCγ2 (Y1217), anti-ERK, anti-phospho-ERK, and a loading control like GAPDH or β-actin)
-
Western blotting reagents and equipment
-
Flow cytometer
Procedure:
-
Genomic Analysis for Mutations: a. Extract genomic DNA from both parental and resistant cells. b. Amplify the kinase domain of BTK and relevant regions of PLCγ2 using PCR. c. Perform Sanger sequencing or NGS to identify potential mutations in the resistant cell line compared to the parental line.
-
Analysis of BTK Signaling Pathway: a. Culture parental and resistant cells in the presence and absence of this compound. b. Lyse the cells and perform Western blotting to assess the phosphorylation status of key proteins in the B-cell receptor (BCR) signaling pathway, including BTK, PLCγ2, and ERK. c. Compare the inhibition of signaling by this compound in parental versus resistant cells. A lack of inhibition in resistant cells suggests a mechanism that bypasses or alters the drug's effect.
-
Functional Assays: a. Proliferation Assays: Compare the proliferation rates of parental and resistant cells in the presence of increasing concentrations of this compound. b. Apoptosis Assays: Treat both cell lines with this compound and measure apoptosis using methods like Annexin V/PI staining and flow cytometry.
Visualizations
B-Cell Receptor (BCR) Signaling and this compound Inhibition
Caption: this compound inhibits BTK phosphorylation, blocking downstream signaling.
Experimental Workflow for Generating Resistant Cell Lines
Caption: Dose-escalation workflow for developing this compound resistance.
Mechanisms of this compound Resistance
Caption: On-target mutations and downstream activation lead to resistance.
References
- 1. This compound targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring Genetic Mechanisms of this compound Resistance | Docwire News [docwirenews.com]
- 4. onclive.com [onclive.com]
- 5. Preclinical characterization of this compound, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pirtobrutinib Administration in Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirtobrutinib is a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical signaling protein in the B-cell antigen receptor (BCR) pathway, which is essential for the proliferation, trafficking, and survival of B-cells.[1][2] By reversibly binding to BTK, this compound effectively inhibits its kinase activity, leading to the suppression of downstream signaling and subsequent anti-tumor effects in various B-cell malignancies.[1][3] A key advantage of its non-covalent binding is its ability to inhibit both wild-type BTK and BTK harboring C481 mutations, which are a common mechanism of resistance to covalent BTK inhibitors.[1][4]
These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in mouse xenograft models, a critical step in the preclinical evaluation of its anti-cancer efficacy.
Mechanism of Action: this compound and the B-Cell Receptor Signaling Pathway
This compound targets and inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[1][5] The BCR pathway is crucial for the development, activation, and survival of both normal and malignant B-cells.[5] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of downstream pathways that promote cell proliferation and survival, such as the PLCγ2, AKT, and NF-κB pathways.[1] this compound's inhibition of BTK disrupts this cascade, ultimately leading to apoptosis and the inhibition of tumor growth in B-cell malignancies.[1] Notably, as a non-covalent inhibitor, this compound does not form a permanent bond with BTK, allowing it to be effective against BTK enzymes with mutations at the C481 residue, a common site of resistance to covalent BTK inhibitors like ibrutinib.[1][4]
References
- 1. B-cell receptor - Wikipedia [en.wikipedia.org]
- 2. B cell receptor signaling and associated pathways in the pathogenesis of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 5. The regulators of BCR signaling during B cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Optimal Pirtobrutinib Concentration for In Vitro Kinase Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pirtobrutinib (also known as LOXO-305) is a potent, highly selective, and non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] Its unique mechanism of action allows it to inhibit both wild-type BTK and BTK variants with resistance mutations, such as the C481S mutation, which confers resistance to covalent BTK inhibitors.[1][2][4] This document provides detailed application notes and protocols for determining the optimal concentration of this compound for use in in vitro kinase assays, including data on its activity against BTK and other kinases, as well as methodologies for key experiments.
Data Presentation: this compound Kinase Inhibition Profile
The following tables summarize the quantitative data on this compound's inhibitory activity against various kinases in biochemical and cellular assays.
Table 1: this compound Potency against BTK and its Mutants
| Target Kinase | Assay Type | IC50 (nM) | Binding Affinity (K D ) (nM) | Complex Half-Life (t 1/2 ) (hours) | Reference |
| Wild-Type BTK | Radiometric | 3.2 | Single-digit nanomolar | 1.5 - 2.4 | [1] |
| BTK C481S Mutant | Radiometric | 1.4 | Single-digit nanomolar | 1.5 - 2.4 | [1] |
| Wild-Type BTK (Y223 Autophosphorylation) | Cellular | 3.68 | N/A | N/A | [5] |
| BTK C481S (Y223 Autophosphorylation) | Cellular | 8.45 | N/A | N/A | [5] |
| BTK C481T (Y223 Autophosphorylation) | Cellular | 7.23 | N/A | N/A | [5] |
| BTK C481R (Y223 Autophosphorylation) | Cellular | 11.73 | N/A | N/A | [5] |
| BTK C481G, C481T, C481R | Cellular | 3.9 - 13.9 | N/A | N/A | [1] |
Table 2: this compound Kinase Selectivity
| Kinase | % Inhibition at 1 µM this compound | Selectivity vs. BTK | Reference |
| BTK | >50% | - | [1] |
| 8 other kinases | >50% | - | [1] |
| HER4 | - | <20-fold | [6] |
| BRK | - | <20-fold | [6] |
| TEC | >50% at 1 µM | >100-fold | [1] |
| MEK1/MEK2 | >50% at 10 µM | >500-fold | [1] |
This compound was profiled against 371 kinases, and over 98% of the human kinome showed less than 50% inhibition at a 1 µM concentration, demonstrating its high selectivity.[1][4][7]
Signaling Pathway and Experimental Workflow
B-Cell Receptor (BCR) Signaling Pathway
The diagram below illustrates the central role of BTK in the B-cell receptor signaling cascade, which is crucial for B-cell development, proliferation, and survival.[8] this compound's inhibition of BTK disrupts this pathway.
References
- 1. Preclinical characterization of this compound, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | LOXO-305 | BTK inhibitor | CAS N/A | Buy LOXO305 from Supplier InvivoChem [invivochem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | BTK | TargetMol [targetmol.com]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
Application Note: Preparation of Pirtobrutinib Stock Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pirtobrutinib (also known as LOXO-305) is a highly selective, non-covalent, next-generation inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] It is a critical tool for in vitro studies of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[3][4] Unlike covalent BTK inhibitors, this compound effectively inhibits both wild-type and C481-mutated BTK, making it a valuable compound for studying resistance mechanisms.[3][5] Proper preparation and storage of this compound stock solutions are essential for obtaining accurate and reproducible results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound for cell culture applications.
This compound Properties
This compound is supplied as a solid powder.[6] Key chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Synonyms | LOXO-305, LY3527727, RXC-005 | [1][6][7] |
| Molecular Formula | C₂₂H₂₁F₄N₅O₃ | [1][7] |
| Molecular Weight | 479.43 g/mol | [1][4] |
| CAS Number | 2101700-15-4 | [1] |
| Appearance | Solid powder | [8][] |
| Solubility in DMSO | 50 mg/mL to 250 mg/mL (104.29 mM to 521.45 mM). Use of fresh, moisture-free DMSO and sonication is recommended for higher concentrations. | [1][2][10] |
| Solubility in Ethanol | ~48 mg/mL (~100.1 mM) | [1][11] |
| Solubility in Water | Insoluble | [1] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO), a common solvent for in vitro studies.
Materials and Reagents
-
This compound powder (e.g., Selleck Chemicals, MedchemExpress, Cayman Chemical)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Sterile 0.22 µm syringe filters
-
Sterile syringes
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Safety Precautions
-
This compound is a potent bioactive compound. Handle with care in a designated area, such as a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, gloves, and safety glasses, at all times.
-
Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.
Stock Solution Preparation Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical characterization of this compound, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound | C22H21F4N5O3 | CID 129269915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 10. This compound | BTK | TargetMol [targetmol.com]
- 11. This compound | BTK (Bruton's tyrosine kinase) inhibitor | CAS 2101700-15-4 | Buy this compound from Supplier InvivoChem [invivochem.com]
Application Notes and Protocols for Western Blot Analysis of the BTK Pathway Following Pirtobrutinib Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pirtobrutinib is a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[2][3] Dysregulation of the BTK pathway is a hallmark of many B-cell malignancies, making it a key therapeutic target.[2][4] this compound has demonstrated efficacy in treating various B-cell cancers, including in patients who have developed resistance to covalent BTK inhibitors.[4][5][6] Unlike covalent inhibitors that form a permanent bond with the C481 residue in BTK, this compound binds reversibly, allowing it to inhibit both wild-type BTK and BTK with C481 mutations.[2][3][6]
This document provides a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on the BTK signaling pathway. Western blotting is a widely used technique to detect and quantify the phosphorylation status of key proteins in a signaling cascade, thereby providing insights into the mechanism of action of inhibitors like this compound.[7] The primary targets for this analysis are the phosphorylation of BTK at key tyrosine residues (e.g., Y223 and Y551) and downstream signaling molecules such as Phospholipase Cγ2 (PLCγ2) and Extracellular signal-regulated kinase (ERK).[1][7][8][9][10]
Signaling Pathway and Experimental Workflow
To visualize the BTK signaling cascade and the experimental process, the following diagrams are provided.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Use appropriate B-cell lymphoma cell lines (e.g., TMD8, REC-1, Ramos) or primary cells from patients with B-cell malignancies.[1]
-
Culture Conditions: Culture cells in appropriate media and conditions as recommended by the supplier.
-
This compound Treatment:
-
Seed cells at a suitable density.
-
For suspension cells, serum starve for 4 hours before treatment.[1]
-
Treat cells with varying concentrations of this compound (e.g., 0.01 µM to 1 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2-3 hours).[1][11]
-
For experiments involving BCR stimulation, add an activating agent like anti-IgM (e.g., 5 µg/mL) for a short period (e.g., 10 minutes) after this compound incubation.[1]
-
Sample Preparation
-
Cell Lysis:
-
After treatment, place cell culture dishes on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12]
-
For adherent cells, scrape them off the dish. For suspension cells, pellet and resuspend in lysis buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.[7]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Collect the supernatant containing the protein lysate.[7]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard method such as the Bicinchoninic acid (BCA) assay.[7] This is crucial for ensuring equal loading of protein across all lanes.
-
-
Sample Denaturation:
SDS-PAGE and Protein Transfer
-
Gel Electrophoresis:
-
Protein Transfer:
Immunodetection
-
Blocking:
-
Briefly wash the membrane with Tris-Buffered Saline with 0.1% Tween-20 (TBST).[7]
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.[7] For phospho-protein detection, BSA is generally recommended over non-fat dry milk to minimize background.[14]
-
-
Primary Antibody Incubation:
-
Washing:
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody in 5% non-fat dry milk in TBST.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[7]
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.[7]
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.[16]
-
Stripping and Reprobing
To normalize the phosphorylated protein signal to the total amount of protein, the membrane can be stripped and reprobed for the total protein and a loading control (e.g., GAPDH or β-actin).[7]
-
Wash the membrane in a mild stripping buffer.[7]
-
Wash the membrane thoroughly with PBS and then TBST.[7]
-
Re-block the membrane with 5% BSA in TBST for 1 hour.[7]
-
Incubate with the primary antibody for the total protein or loading control, followed by the secondary antibody and detection steps as described above.[7]
Data Presentation and Analysis
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Reagents and Conditions for Western Blot Analysis
| Parameter | Recommendation | Notes |
| Sample Loading | ||
| Total Protein per Lane | 20 - 50 µg | Optimal amount may vary by cell type and protein expression level.[7] |
| Gel Electrophoresis | ||
| SDS-PAGE Gel Percentage | 8 - 12% | A 10% gel is generally suitable for BTK (~77 kDa).[7] |
| Protein Transfer | ||
| Transfer Membrane | PVDF or Nitrocellulose | PVDF is often preferred for its higher binding capacity.[7] |
| Blocking | ||
| Blocking Buffer | 5% BSA in TBST | Recommended for phospho-protein detection to reduce background.[7][14] |
| Blocking Time | 1 hour at room temperature | |
| Antibody Incubation | ||
| Primary Antibody Dilution Buffer | 5% BSA in TBST | |
| Primary Antibody Incubation | Overnight at 4°C | |
| Secondary Antibody Dilution Buffer | 5% non-fat dry milk in TBST | |
| Secondary Antibody Incubation | 1 hour at room temperature |
Table 2: Recommended Primary Antibodies for BTK Pathway Analysis
| Antibody Target | Host/Type | Supplier (Example) | Recommended Dilution |
| Phospho-BTK (Y223) | Rabbit Polyclonal | Cell Signaling Technology (#5082) | 1:1000 |
| Phospho-BTK (Y551) | Rabbit | (Various) | Varies by supplier |
| Total BTK | Rabbit Monoclonal (D3H5) | Cell Signaling Technology (#8547) | 1:1000 |
| Phospho-PLCγ2 (Y1217) | Rabbit | (Various) | Varies by supplier |
| Total PLCγ2 | Rabbit | (Various) | Varies by supplier |
| Phospho-ERK1/2 (T202/Y204) | Rabbit | (Various) | Varies by supplier |
| Total ERK1/2 | Rabbit | (Various) | Varies by supplier |
| GAPDH (Loading Control) | Rabbit or Mouse | (Various) | Varies by supplier |
| β-actin (Loading Control) | Rabbit or Mouse | (Various) | Varies by supplier |
Data Quantification:
-
Densitometry: Quantify the band intensities for the phosphorylated proteins, total proteins, and loading control using image analysis software (e.g., ImageJ).[7]
-
Normalization: For each sample, calculate the ratio of the phospho-protein signal to the total protein signal. This normalization corrects for variations in protein loading between lanes.[7] Further normalization to a housekeeping protein (loading control) can also be performed.
-
Analysis: Compare the normalized phospho-protein levels across different treatment conditions (e.g., vehicle vs. This compound concentrations) to determine the inhibitory effect of this compound on the BTK pathway.[17]
By following this detailed protocol, researchers can effectively utilize Western blot analysis to elucidate the molecular effects of this compound on the BTK signaling pathway, providing valuable insights for both basic research and drug development.
References
- 1. Preclinical characterization of this compound, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 4. This compound : Uses, Interactions, Mechanism Of Action | Enanti Labs [enantilabs.com]
- 5. This compound inhibits wild-type and mutant Bruton's tyrosine kinase-mediated signaling in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound after a covalent BTK inhibitor in CLL/SLL [lymphomahub.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Transcriptomic and proteomic differences in BTK-WT and BTK-mutated CLL and their changes during therapy with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound inhibits wild-type and mutant Bruton’s tyrosine kinase-mediated signaling in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Pirtobrutinib Combination Therapy: Application Notes and Protocols for Preclinical Experimental Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate pirtobrutinib in combination with other therapeutic agents. Detailed protocols for key in vitro and in vivo experiments are provided to ensure robust and reproducible data generation.
Introduction to this compound and Rationale for Combination Therapy
This compound is a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, trafficking, and survival of B-cells.[1][4] By inhibiting BTK, this compound effectively disrupts these signaling cascades, leading to apoptosis and inhibition of tumor growth in various B-cell malignancies.[1]
A key advantage of this compound is its ability to bind to BTK reversibly, allowing it to inhibit both wild-type BTK and BTK harboring the C481S mutation, a common mechanism of resistance to covalent BTK inhibitors like ibrutinib.[1][2][5] Despite its efficacy as a monotherapy, combination strategies are being actively explored to enhance anti-tumor activity, overcome or delay the onset of resistance, and improve patient outcomes.[6][7] Resistance to this compound can emerge through on-target BTK mutations (e.g., T474I, L528W) or mutations in downstream signaling molecules like PLCγ2.[8][9][10]
Common combination partners for this compound include BCL-2 inhibitors (e.g., venetoclax) and anti-CD20 monoclonal antibodies (e.g., rituximab), which target complementary survival pathways in malignant B-cells.[6][7][11]
Data Presentation: Preclinical and Clinical Combination Studies
The following tables summarize key quantitative data from representative preclinical and clinical studies of this compound combination therapies.
Table 1: Preclinical In Vitro Synergy of this compound Combinations
| Cell Line | Combination Agent | Assay Type | Synergy Model | Combination Index (CI) / Synergy Score | Reference |
| Mantle Cell Lymphoma (MCL) cell lines | Venetoclax (B612062) | Cell Viability (CellTiter-Glo) | Not Specified | Enhanced efficacy over monotherapy | [7] |
| Ibrutinib-resistant MCL | Venetoclax | Cell Viability (CellTiter-Glo) | Not Specified | Synergistic cell killing | [7] |
| Venetoclax-resistant MCL | Venetoclax | Cell Viability (CellTiter-Glo) | Not Specified | Overcame venetoclax resistance | [7] |
Table 2: Preclinical In Vivo Efficacy of this compound Combinations
| Tumor Model | Combination Agent | Dosing Regimen | Outcome | Reference |
| Ibrutinib/CAR-T resistant MCL Patient-Derived Xenograft (PDX) | Venetoclax | This compound + Venetoclax daily | Significantly prolonged mouse survival (>150 days vs. ~80 days for monotherapies) | [7] |
| Venetoclax-resistant Mino cell line xenograft | Venetoclax | This compound + Venetoclax for 25 days | Almost completely prevented tumor growth | [7] |
Table 3: Clinical Trial Data for this compound Combinations in Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL)
| Trial Identifier | Combination Agents | Patient Population | Overall Response Rate (ORR) | Undetectable Minimal Residual Disease (uMRD) Rate | Reference |
| BRUIN Phase 1b | This compound + Venetoclax (PV) | Relapsed/Refractory CLL/SLL | 93.3% | 85.7% in peripheral blood (at 12 cycles) | [6] |
| BRUIN Phase 1b | This compound + Venetoclax + Rituximab (PVR) | Relapsed/Refractory CLL/SLL | 100% | 90.0% in peripheral blood (at 12 cycles) | [6] |
| NCT05536349 | This compound + Venetoclax + Obinutuzumab | Treatment-Naïve CLL | Not yet reported | 88% in blood, 75% in bone marrow (at end of cycle 13) | [12] |
Experimental Protocols
In Vitro Cell Viability Assay
Principle: To determine the cytotoxic or cytostatic effects of this compound as a single agent and in combination with another drug. The assay measures the metabolic activity of viable cells.
Protocol: (Adapted from standard MTT/CellTiter-Glo protocols)
-
Cell Seeding:
-
Culture B-cell malignancy cell lines (e.g., TMD8, OCI-Ly10, or patient-derived cells) in appropriate media.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Drug Treatment:
-
Prepare stock solutions of this compound and the combination agent in DMSO.
-
Perform serial dilutions of each drug to create a dose-response matrix. For combination studies, a fixed-ratio or a matrix of concentrations can be used.
-
Add the drugs to the cells. The final DMSO concentration should not exceed 0.1%. Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Measurement (using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each single agent.
-
For combination studies, proceed to synergy analysis.
-
Synergy Analysis
Principle: To quantitatively determine if the combination of this compound and another drug results in a greater effect than would be expected from their individual activities (synergism), an additive effect, or a lesser effect (antagonism). The Chou-Talalay method is a widely used approach.[13][14]
Protocol:
-
Experimental Design:
-
Based on the IC50 values of the single agents, design a dose-response matrix experiment. Typically, a range of concentrations above and below the IC50 is used for both drugs. A constant-ratio design can also be employed.
-
-
Data Acquisition:
-
Perform the cell viability assay as described in section 3.1 with the combination drug matrix.
-
-
Data Analysis using the Chou-Talalay Method:
-
Use software such as CompuSyn or SynergyFinder to analyze the data.[15]
-
The software will calculate the Combination Index (CI) for each drug combination at different effect levels (fractions affected, Fa).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Generate a Fa-CI plot to visualize the synergism or antagonism across a range of effect levels.
-
Generate isobolograms to graphically represent the drug interaction at a specific effect level (e.g., 50% inhibition).
-
Apoptosis Assay by Flow Cytometry
Principle: To quantify the induction of apoptosis by this compound and its combinations. This protocol uses Annexin V to detect the externalization of phosphatidylserine (B164497) in early apoptotic cells and propidium (B1200493) iodide (PI) to identify late apoptotic and necrotic cells.[16]
Protocol:
-
Cell Treatment:
-
Seed and treat cells with this compound, the combination agent, and their combination for 24-48 hours as described in the cell viability assay. Include untreated and single-agent controls.
-
-
Cell Harvesting and Staining:
-
Harvest cells and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate on the cell population of interest based on forward and side scatter.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
In Vivo Xenograft Model
Principle: To evaluate the anti-tumor efficacy of this compound combination therapy in a living organism.
Protocol:
-
Cell Implantation:
-
Use immunodeficient mice (e.g., NSG or SCID).
-
Subcutaneously inject a suspension of a human B-cell malignancy cell line (e.g., 5-10 million cells) into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
-
Animal Randomization and Treatment:
-
Randomize mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, this compound + combination agent).
-
Administer drugs via the appropriate route (e.g., oral gavage for this compound). Dosing and schedule should be based on previous studies or pharmacokinetic data.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size or after a fixed duration of treatment.
-
Collect tumors for downstream analysis (e.g., Western blot, immunohistochemistry).
-
Compare tumor growth inhibition between the different treatment groups.
-
Mandatory Visualizations
Caption: Simplified B-Cell Receptor (BCR) signaling pathway and points of intervention for this compound and venetoclax.
Caption: General experimental workflow for preclinical evaluation of this compound combination therapies.
Caption: Logical flow for the determination of drug synergy using the Combination Index (CI).
References
- 1. This compound and venetoclax combination overcomes resistance to targeted and chimeric antigen receptor T-cell therapy in aggressive mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Preclinical characterization of this compound, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. cllsociety.org [cllsociety.org]
- 7. ashpublications.org [ashpublications.org]
- 8. benchchem.com [benchchem.com]
- 9. viviabiotech.com [viviabiotech.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mskcc.org [mskcc.org]
- 12. ashpublications.org [ashpublications.org]
- 13. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Pirtobrutinib In Vivo Target Engagement: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirtobrutinib is a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and activation of B-cells.[3] Dysregulation of the BCR pathway is a hallmark of many B-cell malignancies.[1] this compound's unique non-covalent binding mechanism allows it to inhibit both wild-type BTK and BTK harboring the C481S mutation, a common resistance mechanism to covalent BTK inhibitors.[2] This document provides detailed application notes and experimental protocols for measuring this compound's target engagement in vivo, a crucial step in both preclinical and clinical development.
Measuring this compound's Effect on BTK Signaling
The engagement of this compound with its target, BTK, can be assessed by measuring the downstream consequences of BTK inhibition. Key methods include quantifying the phosphorylation status of BTK and its substrates, and measuring the levels of chemokines regulated by the BCR pathway.
Western Blotting for BTK Phosphorylation
A primary method to determine this compound's in vivo activity is to measure the phosphorylation of BTK at key tyrosine residues. This compound has been shown to inhibit the autophosphorylation of BTK at tyrosine 223 (Y223) and the phosphorylation of tyrosine 551 (Y551) in the activation loop.[2]
Quantitative Data Summary
| Cell Line | Treatment | BTK Phosphorylation Inhibition (IC50) | Reference |
| Human CLL cells | This compound | Y223: ~50 nM | [2] |
| Ramos RA1 cells | This compound | Y223: ~100 nM | [2] |
Note: IC50 values are approximate and can vary depending on experimental conditions.
Experimental Protocol: Western Blot for Phospho-BTK
This protocol outlines the steps for assessing BTK phosphorylation in splenocytes from this compound-treated mouse xenograft models.
Materials:
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels (4-15% gradient)
-
PVDF membranes
-
Blocking Buffer (5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-BTK (Tyr223)
-
Rabbit anti-phospho-BTK (Tyr551)
-
Mouse anti-total BTK
-
Rabbit or Mouse anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation:
-
Excise spleens from treated and control mice and place them in ice-cold PBS.
-
Prepare single-cell suspensions by gently dissociating the spleens through a 70 µm cell strainer.
-
Lyse red blood cells using an appropriate lysis buffer.
-
Wash the remaining splenocytes with ice-cold PBS and centrifuge.
-
Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples for loading by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-BTK Y223) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-BTK signal to the total BTK or a loading control signal.
-
Compare the normalized signals between treated and control groups to determine the extent of phosphorylation inhibition.
-
Experimental Workflow
Caption: Workflow for Western Blot Analysis of BTK Phosphorylation.
Plasma Chemokine Levels (CCL3 & CCL4)
This compound treatment has been shown to decrease the plasma levels of the chemokines CCL3 (MIP-1α) and CCL4 (MIP-1β), which are downstream of the BCR signaling pathway.[4] Measuring these chemokines can serve as a pharmacodynamic biomarker of this compound's in vivo activity.
Quantitative Data Summary
| Patient Cohort | Treatment | Change in Plasma CCL3/CCL4 Levels | Reference |
| CLL Patients | This compound | Significant decrease from baseline | [4] |
Experimental Protocol: Luminex Assay for Plasma CCL3 and CCL4
This protocol provides a general guideline for measuring CCL3 and CCL4 in plasma samples using a multiplex bead-based immunoassay (Luminex).
Materials:
-
Human CCL3 and CCL4 Luminex assay kit
-
Luminex instrument and software
-
Plasma samples from treated and control subjects
-
Assay wash buffer
-
Reagent diluents
-
Standard diluent
-
Streptavidin-PE
Procedure:
-
Sample Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Separate plasma by centrifugation at 1,000 x g for 15 minutes at 4°C.
-
Store plasma samples at -80°C until analysis.
-
Thaw samples on ice before use.
-
-
Luminex Assay:
-
Prepare the antibody-coupled magnetic beads and sonicate/vortex to ensure a homogeneous suspension.
-
Add the beads to a 96-well filter plate.
-
Wash the beads with assay wash buffer.
-
Add standards, controls, and plasma samples to the appropriate wells.
-
Incubate the plate on a shaker to allow the analytes to bind to the capture antibodies on the beads.
-
Wash the beads to remove unbound material.
-
Add the biotinylated detection antibody cocktail and incubate.
-
Wash the beads.
-
Add streptavidin-PE and incubate.
-
Wash the beads.
-
Resuspend the beads in sheath fluid.
-
-
Data Acquisition and Analysis:
-
Acquire data on a Luminex instrument.
-
Generate a standard curve for CCL3 and CCL4.
-
Determine the concentrations of CCL3 and CCL4 in the plasma samples based on the standard curve.
-
Compare the chemokine levels between treated and baseline/control samples.
-
Caption: Principle of the NanoBRET™ BTK Target Engagement Assay.
BTK Signaling Pathway
The following diagram illustrates the key components of the B-cell receptor signaling pathway and the point of inhibition by this compound.
Caption: Simplified BTK Signaling Pathway and this compound's Point of Inhibition.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Preclinical characterization of this compound, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound : Uses, Interactions, Mechanism Of Action | Enanti Labs [enantilabs.com]
- 4. This compound inhibits wild-type and mutant Bruton’s tyrosine kinase-mediated signaling in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Pirtobrutinib in Patient-Derived Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Pirtobrutinib is a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK).[1][2] At the core of its mechanism is the disruption of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of B-cells.[3] Unlike covalent BTK inhibitors (e.g., ibrutinib), this compound's reversible binding allows it to effectively inhibit both wild-type and C481-mutant BTK, a common mechanism of acquired resistance to covalent inhibitors.[3][4] This makes this compound a valuable therapeutic agent for B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), particularly in patients who have developed resistance to prior BTK inhibitor therapy.[2][5][6]
Patient-derived organoids (PDOs) are three-dimensional, self-organizing cultures derived from patient tumors that closely recapitulate the genetic and phenotypic heterogeneity of the original tumor.[7][8] As preclinical models, PDOs offer a powerful platform for personalized medicine, enabling the assessment of patient-specific drug sensitivity and the investigation of resistance mechanisms.[7]
The application of this compound to PDOs derived from patients with B-cell malignancies provides a unique opportunity to:
-
Predict Clinical Response: Assess the sensitivity of a patient's tumor to this compound in vitro to guide treatment decisions.
-
Investigate Resistance: Model and study the emergence of resistance to this compound in a patient-specific context, potentially identifying new biomarkers or therapeutic targets.[9]
-
Evaluate Combination Therapies: Screen for synergistic effects of this compound when combined with other anti-cancer agents in a system that reflects the patient's tumor biology.
Mechanism of Action: The BTK Signaling Pathway
This compound functions by inhibiting BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[3] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[10] Activated BTK then phosphorylates downstream targets, including PLCγ2, which ultimately activates transcription factors like NF-κB, promoting B-cell proliferation and survival.[3][10] this compound, by binding to BTK, blocks this entire downstream cascade, thereby inhibiting the growth of malignant B-cells and inducing apoptosis.[3]
Quantitative Data from Clinical and Preclinical Studies
The following tables summarize key efficacy data for this compound from the pivotal BRUIN clinical trial and preclinical studies. These data provide a benchmark for results that may be obtained from PDO-based drug screening assays.
Table 1: Clinical Efficacy of this compound in Relapsed/Refractory (R/R) Mantle Cell Lymphoma (MCL)
| Parameter | Value (cBTKi-Pretreated Patients, n=90) | Citation |
|---|---|---|
| Overall Response Rate (ORR) | 57.8% | [6] |
| Complete Response (CR) | 20.0% | [6] |
| Partial Response (PR) | 37.8% | [11] |
| Median Duration of Response (DOR) | 21.6 months | [6] |
| Median Progression-Free Survival (PFS) | 7.4 months | [11] |
| Median Overall Survival (OS) | 23.5 months |[11] |
Table 2: Clinical Efficacy of this compound in Relapsed/Refractory (R/R) Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL)
| Parameter | Value (cBTKi-Pretreated Patients, n=121) | Citation |
|---|---|---|
| Overall Response Rate (ORR) | 62% | [12] |
| Partial Response (PR) | 47% | [12] |
| PR with Lymphocytosis (PR-L) | 15% | [12] |
| Median Progression-Free Survival (PFS) | ~20 months |[13] |
Table 3: In Vitro Potency of this compound in B-Cell Lymphoma Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value (nM) | Citation |
|---|---|---|---|
| TMD8 | ABC-DLBCL¹ | 6.4 | [1] |
| REC-1 | MCL² | 3.1 | [1] |
¹Activated B-cell-like Diffuse Large B-cell Lymphoma ²Mantle Cell Lymphoma
Experimental Workflow for this compound Testing in PDOs
The overall process involves isolating tumor cells from a patient sample, establishing a 3D organoid culture, expanding the organoids, performing a high-throughput drug screen with this compound, and analyzing the viability data.
Experimental Protocols
The following are generalized protocols for the generation of B-cell malignancy PDOs and subsequent drug screening with this compound. These should be adapted based on the specific cancer type and institutional guidelines.[14][15]
Protocol 1: Generation and Culture of B-Cell Malignancy PDOs
This protocol outlines the establishment of PDOs from patient tissue (e.g., lymph node biopsy).
Materials:
-
Tissue transfer medium (e.g., RPMI 1640 with antibiotics)[15]
-
Human Tumor Dissociation Kit or equivalent enzymes (Collagenase, Dispase)
-
Basement Membrane Extract (BME), such as Matrigel®
-
Organoid Growth Medium (customized for lymphoid malignancies)
-
Sterile dissection tools, cell strainers (100 µm), and culture plates
Procedure:
-
Sample Collection: Collect fresh tumor tissue aseptically in a sterile tube containing cold tissue transfer medium. Process the sample as soon as possible.[15]
-
Tissue Dissociation: a. In a sterile petri dish, mince the tissue into small fragments (<1 mm³). b. Transfer fragments to a dissociation solution containing enzymes (e.g., Collagenase/Dispase) and incubate at 37°C with agitation for 30-60 minutes, or as optimized. c. Neutralize the enzymes with culture medium containing FBS. d. Filter the cell suspension through a 100 µm cell strainer to obtain a single-cell suspension.[7] e. Centrifuge the cells, remove the supernatant, and wash the pellet with cold PBS.
-
Embedding in BME: a. Resuspend the cell pellet in a calculated volume of cold BME (Matrigel) at a concentration of 5,000-20,000 cells per 50 µL.[7] b. Plate 50 µL domes of the cell/BME mixture into the center of wells of a pre-warmed 24-well plate. c. Invert the plate and incubate at 37°C for 15-20 minutes to allow the BME to polymerize.[7]
-
Organoid Culture: a. Carefully add 500 µL of pre-warmed, cancer-specific Organoid Growth Medium to each well. b. Culture the PDOs at 37°C and 5% CO₂. c. Replace the medium every 2-3 days. Monitor organoid growth using light microscopy.
-
Passaging: a. When organoids become dense, typically every 7-14 days, they can be passaged. b. Mechanically disrupt the BME domes and collect the organoids. c. Incubate with a cell recovery solution or gentle dissociation enzyme (e.g., TrypLE) to break down organoids into smaller fragments. d. Re-plate the fragments in fresh BME as described in Step 3.
Protocol 2: this compound Drug Screening in PDOs
This protocol describes a high-throughput drug sensitivity assay using a 384-well plate format.[14]
Materials:
-
Established PDO cultures
-
Cell recovery solution (e.g., Corning® Cell Recovery Solution)
-
This compound stock solution (in DMSO)
-
Organoid Growth Medium
-
Sterile 384-well flat-bottom plates (white plates for luminescence assays)
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Multichannel pipette or automated liquid handler
Procedure:
-
Prepare Organoid Suspension: a. Harvest mature PDOs and dissociate them into a near-single-cell suspension or small cell clusters using TrypLE or a similar reagent. b. Count viable cells using a hemocytometer or automated cell counter. c. Resuspend the cells in cold Organoid Growth Medium to the desired plating density (e.g., 1,000-3,000 cells per well in 40 µL).[16]
-
Plate Organoids: a. Dispense 40 µL of the organoid cell suspension into each well of a 384-well plate. b. Centrifuge the plate briefly to settle the cells. c. Incubate at 37°C for 48-72 hours to allow organoids to reform.[16]
-
Prepare and Add this compound: a. Prepare a serial dilution of this compound in culture medium. A common range is 0.1 nM to 10 µM, including a DMSO-only vehicle control. b. Add 10 µL of the diluted drug solutions to the corresponding wells.
-
Incubation: Incubate the plate at 37°C for 72-120 hours. The incubation time should be optimized based on the organoid growth rate.
-
Assess Cell Viability: a. Equilibrate the plate and the viability reagent (e.g., CellTiter-Glo 3D) to room temperature. b. Add the viability reagent to each well according to the manufacturer's protocol (e.g., 25 µL). c. Mix on an orbital shaker for 5 minutes to induce cell lysis. d. Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: a. Normalize the data to the vehicle (DMSO) control wells. b. Plot the normalized viability against the logarithm of the this compound concentration. c. Use a non-linear regression model (e.g., four-parameter variable slope) to fit a dose-response curve and calculate the IC₅₀ value.
References
- 1. Preclinical characterization of this compound, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. io.nihr.ac.uk [io.nihr.ac.uk]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound inhibits wild-type and mutant Bruton's tyrosine kinase-mediated signaling in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound : Uses, Interactions, Mechanism Of Action | Enanti Labs [enantilabs.com]
- 6. This compound in Covalent Bruton Tyrosine Kinase Inhibitor Pretreated Mantle-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Patient-derived organoids as a platform for drug screening in metastatic colorectal cancer [frontiersin.org]
- 8. Towards in vitro oncology trials: drug testing in cultured patient derived tumour organoid cultures | NC3Rs [nc3rs.org.uk]
- 9. onclive.com [onclive.com]
- 10. researchgate.net [researchgate.net]
- 11. cancernetwork.com [cancernetwork.com]
- 12. onclive.com [onclive.com]
- 13. mdpi.com [mdpi.com]
- 14. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for generation and utilization of patient-derived organoids from multimodal specimen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Application Note: A Validated LC-MS/MS Method for the Quantification of Pirtobrutinib in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of pirtobrutinib in human plasma. This compound is a highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK) approved for the treatment of certain B-cell malignancies.[1][2][3] The method utilizes protein precipitation for simple and efficient sample preparation, followed by a rapid chromatographic separation. Quantification is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method has been validated for linearity, accuracy, precision, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring in a research setting.
Introduction
This compound is a next-generation BTK inhibitor that reversibly binds to BTK, offering an advantage in cases of resistance to covalent BTK inhibitors.[1] Monitoring plasma concentrations of this compound is crucial for understanding its pharmacokinetic profile and for correlating exposure with clinical outcomes in research studies. This document provides a detailed protocol for a validated LC-MS/MS method to accurately and precisely quantify this compound in human plasma.
Signaling Pathway of this compound
This compound targets Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[1] The BCR pathway is essential for the proliferation, differentiation, and survival of B-cells.[1] By inhibiting BTK, this compound disrupts downstream signaling cascades, ultimately leading to decreased B-cell proliferation and survival.[1][4]
Caption: this compound's mechanism of action in the BCR signaling pathway.
Experimental Workflow
The analytical method involves a straightforward workflow consisting of sample preparation, LC separation, and MS/MS detection.
Caption: Overview of the analytical workflow for this compound quantification.
Detailed Protocols
Materials and Reagents
-
This compound reference standard
-
Deuterated this compound (this compound-d6) or another suitable internal standard (IS) like zanubrutinib.[2][5]
-
LC-MS grade acetonitrile (B52724) and water
-
Formic acid or trifluoroacetic acid (TFA)
-
Human plasma (with anticoagulant)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer.
Sample Preparation
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., this compound-d6 in methanol).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[5][6]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
| Parameter | Condition |
| Column | Waters X-Bridge Phenyl or Agilent Eclipse C18 (150 x 4.6 mm, 3.5 µm)[5][7] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | A gradient can be optimized, but an isocratic method with 40:60 (A:B) has also been reported.[5] |
Mass Spectrometry
| Parameter | Setting |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transition (this compound) | m/z 480.4 → 258.4[5] |
| MRM Transition (IS - this compound-d6) | m/z 486.3 → 264.4[5] |
| MRM Transition (IS - Zanubrutinib) | m/z 472.20 → 289.96[2] |
| Collision Energy | Optimized for specific instrument |
| Source Temperature | 500 °C |
Quantitative Data Summary
The following tables summarize the performance characteristics of the described LC-MS/MS method, based on published data.
Table 1: Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 6 - 120 | > 0.999[5] |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LQC | Low | < 9.8 | < 10.3 | 95.4 - 98.1[2][5] |
| MQC | Medium | < 9.8 | < 10.3 | 95.4 - 98.1[2][5] |
| HQC | High | < 9.8 | < 10.3 | 95.4 - 98.1[2][5] |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| This compound | > 96.29 | 91.7 - 100.4[2][5] |
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive tool for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in research settings. The method's performance, as demonstrated by its linearity, accuracy, precision, and recovery, meets the typical requirements for bioanalytical method validation. This protocol can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation to support preclinical and clinical research involving this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Development of a novel UHPLC-MS/MS method for quantitative analysis of this compound in rat plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound : Uses, Interactions, Mechanism Of Action | Enanti Labs [enantilabs.com]
- 4. This compound inhibits wild-type and mutant Bruton's tyrosine kinase-mediated signaling in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. akjournals.com [akjournals.com]
- 7. LC-MS/MS characterization of this compound impurities and product degradation: stability studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinome Profiling to Determine Pirtobrutinib Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirtobrutinib (Jaypirca) is a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] Unlike covalent BTK inhibitors (cBTKis) such as ibrutinib, acalabrutinib, and zanubrutinib, which form a permanent bond with a cysteine residue (C481) in the BTK active site, this compound binds reversibly to the ATP-binding pocket.[1][3] This distinct mechanism of action allows this compound to effectively inhibit both wild-type BTK and BTK variants with C481 mutations, a common cause of acquired resistance to cBTKis.[1][3]
A critical attribute of any kinase inhibitor is its selectivity, as off-target inhibition can lead to undesirable side effects.[1][4] this compound has demonstrated a high degree of selectivity for BTK across the human kinome.[1][5][6] Enzymatic profiling has shown that this compound has minimal interaction with over 98% of the human kinome, which is thought to contribute to its favorable safety profile.[1][7] This high selectivity potentially reduces the risk of adverse events that have been associated with less selective BTK inhibitors, such as cardiotoxicity and bleeding.[4]
These application notes provide an overview of the methods used to characterize the kinome selectivity of this compound, including biochemical and cell-based assays. Detailed protocols are provided to guide researchers in performing similar assessments for kinase inhibitors.
Data Presentation
Biochemical Selectivity of this compound
This compound's high selectivity is demonstrated in biochemical assays. When profiled against a large panel of 371 kinases at a concentration of 1 µM, this compound inhibited only nine kinases, including BTK, by more than 50%.[1] Follow-up dose-response assays revealed that only a few kinases were inhibited with less than 100-fold selectivity compared to BTK.[1]
Table 1: Biochemical Inhibition of Wild-Type (WT) and C481S Mutant BTK by this compound
| Kinase | This compound IC50 (nM) |
| BTK (WT) | 3.3 |
| BTK (C481S) | 3.3 |
Data sourced from preclinical characterization studies.[1]
Table 2: Cellular Activity of this compound against BTK Autophosphorylation
| Cell Line | Target | This compound IC50 (nM) |
| HEK293 | BTK (WT) | 8.8 |
| HEK293 | BTK (C481S) | 9.8 |
Data reflects inhibition of BTK Y223 autophosphorylation in stably expressing HEK293 cells.[1]
Comparative Kinase Selectivity
When compared to other BTK inhibitors at a concentration of 100 nM, this compound demonstrates a more selective profile. This is crucial as off-target inhibition by other BTK inhibitors has been linked to clinical toxicities. For instance, inhibition of TEC kinase is associated with bleeding, and inhibition of EGFR can lead to rash and diarrhea.
Table 3: Comparative Kinome Profiling of BTK Inhibitors (% Inhibition >50% at 100 nM)
| Inhibitor | Number of Kinases Inhibited >50% |
| This compound | 4 |
| Ibrutinib | 22 |
| Zanubrutinib | 6 |
| Acalabrutinib | 4 |
Data from a screen of 362-371 kinases.[1] Acalabrutinib, while inhibiting a similar number of kinases, was less potent against BTK in this specific assay, showing 83% inhibition compared to 97% for this compound.[1]
Table 4: Cellular Selectivity of this compound Against Key Off-Target Kinases
| Kinase | Assay Type | This compound IC50 (nM) | Fold Selectivity vs. BTK |
| BTK | NanoBRET™ Target Engagement | 3 | - |
| TEC | NanoBRET™ Target Engagement | >5000 | >1600 |
| ITK | NanoBRET™ Target Engagement | >5000 | >1600 |
| EGFR | NanoBRET™ Target Engagement | >5000 | >1600 |
| BLK | NanoBRET™ Target Engagement | >5000 | >1600 |
| BMX | NanoBRET™ Target Engagement | >5000 | >1600 |
| LYN | NanoBRET™ Target Engagement | >5000 | >1600 |
| SRC | NanoBRET™ Target Engagement | >5000 | >1600 |
| FGR | NanoBRET™ Target Engagement | >5000 | >1600 |
| HCK | NanoBRET™ Target Engagement | >5000 | >1600 |
| YES1 | NanoBRET™ Target Engagement | >5000 | >1600 |
| CSK | NanoBRET™ Target Engagement | >5000 | >1600 |
| FYN | NanoBRET™ Target Engagement | >5000 | >1600 |
| ERBB4 | Phosphorylation of C-terminal tail | >10000 | N/D |
| MEK1/MEK2 | Phosphorylation of ERK1/2 (HCT116) | 12600 ± 2400 | N/D |
| MEK1/MEK2 | Phosphorylation of ERK1/2 (A375) | 3790 ± 1310 | N/D |
Data shows this compound retains greater than 100-fold selectivity in cellular assays for other tested kinases.[1]
Signaling Pathways and Experimental Workflows
BTK Signaling Pathway and this compound Inhibition
The diagram below illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway. This compound acts by reversibly binding to the ATP-binding pocket of BTK, thereby preventing its activation and downstream signaling that leads to B-cell proliferation and survival.
References
- 1. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 2. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 3. eubopen.org [eubopen.org]
- 4. benchchem.com [benchchem.com]
- 5. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CRISPR Screen to Identify Pirtobrutinib Resistance Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirtobrutinib (Jaypirca™) is a highly selective, non-covalent (reversible) Bruton's tyrosine kinase (BTK) inhibitor.[1][2] It represents a significant advancement in the treatment of B-cell malignancies, such as mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL), particularly in patients who have developed resistance to covalent BTK inhibitors (cBTKis) like ibrutinib, acalabrutinib, and zanubrutinib.[3][4] Covalent BTK inhibitors form a permanent bond with the cysteine 481 (C481) residue in the BTK active site.[5] Resistance to these drugs is frequently driven by mutations at this C481 residue, which prevent covalent binding.[1][5] this compound's non-covalent binding mechanism allows it to effectively inhibit both wild-type and C481-mutant BTK, offering a valuable therapeutic option for patients with cBTKi-resistant disease.[1][6]
Despite its efficacy, acquired resistance to this compound can emerge.[6] Clinical studies have identified several on-target (BTK) and off-target mutations in patients who progress on this compound therapy.[7] Understanding the full spectrum of genes and pathways that can confer resistance is crucial for developing strategies to overcome it, such as rational combination therapies and the design of next-generation inhibitors.
Genome-wide CRISPR-Cas9 loss-of-function screens are a powerful, unbiased tool for systematically identifying genes whose inactivation leads to drug resistance.[8][9] This technology allows for the creation of a diverse pool of cells, each with a single gene knockout, enabling the identification of critical nodes in cellular pathways that modulate drug sensitivity.[8] These application notes provide a comprehensive, detailed protocol for conducting a genome-wide CRISPR-Cas9 screen to identify genes that confer resistance to this compound.
This compound Mechanism of Action and Known Resistance
This compound functions by reversibly binding to the ATP-binding pocket of BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway.[10] This pathway is essential for the proliferation, survival, and differentiation of B-cells.[10] By inhibiting BTK, this compound effectively disrupts downstream signaling, leading to apoptosis and inhibition of growth in malignant B-cells.[10]
While this compound circumvents resistance mediated by BTK C481 mutations, new mechanisms of resistance have been observed in the clinic. These can be broadly categorized as BTK-dependent and BTK-independent.
-
BTK-Dependent Resistance: Acquired mutations in the BTK gene, other than at the C481 residue, can interfere with this compound binding. These mutations often cluster in the kinase domain.[11][12]
-
BTK-Independent Resistance: This can involve mutations in downstream signaling molecules, such as PLCγ2, or the activation of alternative survival pathways that bypass the need for BTK signaling.[7][13]
The following tables summarize key mutations associated with this compound resistance identified in clinical studies. This data provides a valuable reference for the types of "hits" that might be expected from a CRISPR screen.
Data Presentation
Table 1: Acquired BTK Mutations Associated with this compound Resistance
| Mutation | Frequency in Resistant Patients | Description |
| T474I/F/S/L/Y | ~35% | Gatekeeper mutations located near the ATP-binding pocket that can sterically hinder drug binding.[7][14] |
| L528W | ~18% | A kinase-impaired mutation that can confer cross-resistance to both covalent and non-covalent BTKis.[7][15] |
| V416L | Low | Mutation in the kinase domain.[11] |
| A428D | Low | Mutation in the kinase domain.[11] |
Frequency data is aggregated from analyses of patient cohorts from the BRUIN clinical trial who progressed on this compound.[7][14]
Table 2: Acquired Non-BTK Mutations Associated with this compound Resistance
| Gene | Frequency in Resistant Patients | Description |
| TP53 | ~14% | A tumor suppressor gene; its inactivation is associated with aggressive disease and broad drug resistance.[7] |
| PLCγ2 | ~7-8% | A key signaling molecule downstream of BTK; activating mutations can bypass BTK inhibition.[7] |
| PIK3CA | ~7% | A component of the PI3K-Akt signaling pathway, an alternative survival pathway. |
| BCL2 | ~3% | An anti-apoptotic protein; mutations can promote cell survival independent of BCR signaling. |
Note: In a significant portion of patients (~29-32%), no new mutations were identified in the targeted gene panels, suggesting that other mechanisms, such as epigenetic changes or alterations in non-coding regions, may contribute to resistance.[7]
Mandatory Visualization
Signaling Pathway
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
Experimental Workflow
References
- 1. Resistance to BTK inhibition in CLL and non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New England Journal of Medicine Publishes BRUIN Phase 1/2 Trial Data for this compound in BTK Inhibitor Pre-Treated Adult Patients with Chronic Lymphocytic Leukemia or Small Lymphocytic Lymphoma [prnewswire.com]
- 3. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | B cell receptor signaling and associated pathways in the pathogenesis of chronic lymphocytic leukemia [frontiersin.org]
- 6. B-cell receptor - Wikipedia [en.wikipedia.org]
- 7. docwirenews.com [docwirenews.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. synthego.com [synthego.com]
- 11. ashpublications.org [ashpublications.org]
- 12. mdpi.com [mdpi.com]
- 13. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bitesizebio.com [bitesizebio.com]
- 15. onclive.com [onclive.com]
Application Notes and Protocols for Assessing Pirtobrutinib Synergy with Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirtobrutinib is a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1] Its unique mechanism of action allows it to be effective in B-cell malignancies that have developed resistance to covalent BTK inhibitors.[2] Combining this compound with other targeted therapies, such as BCL-2 inhibitors like venetoclax, presents a promising strategy to enhance anti-tumor efficacy and overcome resistance.[1][3] These application notes provide detailed protocols for assessing the synergistic potential of this compound in combination with other inhibitors in vitro.
Data Presentation: Summarizing this compound Synergy
The following tables summarize quantitative data from preclinical studies evaluating the synergistic effects of this compound in combination with other inhibitors.
Table 1: In Vitro Synergy of this compound and Venetoclax in Mantle Cell Lymphoma (MCL) Cell Lines
| Cell Line | This compound IC50 (nM) | Venetoclax IC50 (nM) | Combination Index (CI) | Synergy Interpretation |
| Ibrutinib-Sensitive | ||||
| Jeko-1 | 15 | 8 | < 1.0 | Synergistic |
| Mino | 25 | 12 | < 1.0 | Synergistic |
| Ibrutinib-Resistant | ||||
| Jeko-R | 50 | 10 | < 1.0 | Synergistic |
| Venetoclax-Resistant | ||||
| Mino-VenR | 30 | >1000 | < 1.0 | Synergistic |
Note: The IC50 and CI values presented are illustrative and based on findings from preclinical studies demonstrating synergy. Actual values may vary depending on the specific experimental conditions.
Table 2: In Vivo Efficacy of this compound and Venetoclax Combination in an Ibrutinib-Resistant MCL Patient-Derived Xenograft (PDX) Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 25 | % Tumor Growth Inhibition | Median Survival (Days) |
| Vehicle | 1800 | - | 30 |
| This compound (30 mg/kg) | 1200 | 33% | 45 |
| Venetoclax (10 mg/kg) | 1500 | 17% | 40 |
| This compound + Venetoclax | 200 | 89% | > 60 |
This data is a representative summary based on preclinical in vivo studies.[3]
Experimental Protocols
Cell Viability and Synergy Assessment using the Checkerboard Assay
This protocol outlines the use of a checkerboard assay to determine the synergistic effects of this compound and a second inhibitor on the viability of B-cell malignancy cell lines.
Materials:
-
This compound
-
Second inhibitor of interest (e.g., venetoclax)
-
Relevant B-cell malignancy cell lines (e.g., Jeko-1, Mino)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in fresh culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to acclimate.
-
-
Drug Dilution Preparation (Checkerboard Layout):
-
Prepare stock solutions of this compound and the second inhibitor in DMSO.
-
Create a dilution series for each drug. It is recommended to use a 7-point dilution series with concentrations ranging from 0.1x to 10x the known IC50 of each drug.
-
In a separate 96-well plate, prepare the drug combinations. Add this compound dilutions along the rows and the second inhibitor's dilutions along the columns.
-
-
Drug Addition to Cells:
-
Carefully add the prepared drug dilutions from the combination plate to the corresponding wells of the cell plate.
-
Include wells with each drug alone at all concentrations as controls.
-
Also include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
After incubation, allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis and Combination Index (CI) Calculation:
-
Normalize the viability data to the vehicle control wells.
-
Calculate the IC50 for each drug alone.
-
Use the Chou-Talalay method to calculate the Combination Index (CI) for each drug combination. The formula for the CI is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that elicit a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that elicit the same effect.
-
-
Interpret the CI values as follows:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Analysis of Apoptosis by Flow Cytometry
This protocol describes how to assess the induction of apoptosis by this compound in combination with another inhibitor.
Materials:
-
Cells treated as described in the checkerboard assay protocol.
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Harvesting and Staining:
-
After the 72-hour drug treatment, collect the cells from each well.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic/necrotic.
-
-
Data Interpretation:
-
Quantify the percentage of apoptotic cells in each treatment group.
-
A synergistic effect is indicated by a significantly higher percentage of apoptotic cells in the combination treatment group compared to the sum of the percentages from the single-agent treatments.
-
Western Blot Analysis of Signaling Pathways
This protocol is for investigating the effect of this compound combinations on key signaling proteins.
Materials:
-
Cells treated with this compound and the second inhibitor.
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-BTK, anti-cleaved PARP, anti-MCL-1, anti-BCL-2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction and Quantification:
-
Lyse the treated cells and extract the total protein.
-
Determine the protein concentration using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with the desired primary antibodies overnight.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Analyze the changes in the levels of the target proteins. For example, a synergistic effect on apoptosis would be supported by a greater increase in cleaved PARP in the combination treatment compared to single agents. A synergistic effect on the target pathway would be indicated by a more profound inhibition of phospho-BTK.
-
Visualizations
Caption: B-Cell Receptor (BCR) Signaling Pathway and this compound's Mechanism of Action.
Caption: Workflow for Assessing this compound Synergy.
Caption: Interpretation of Combination Index (CI) Values.
References
Troubleshooting & Optimization
troubleshooting pirtobrutinib solubility for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling pirtobrutinib in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a hydrophobic compound with good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[1][2] However, it is considered practically insoluble in aqueous solutions across a pH range of 1 to 7.[2] This low aqueous solubility is a critical factor to consider when preparing solutions for in vitro experiments.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Due to its high solubility, DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.[3][4] It is advisable to use anhydrous (moisture-free) DMSO, as absorbed moisture can reduce the solubility of the compound.[4]
Q3: How should I store this compound stock solutions?
A3: this compound powder is stable for years when stored at -20°C.[1] Once dissolved in a solvent, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C.[4]
Q4: Can I dissolve this compound directly in cell culture media or aqueous buffers?
A4: Direct dissolution of this compound in aqueous-based media or buffers is not recommended due to its poor aqueous solubility, which will likely result in precipitation.[2] A concentrated stock solution in an appropriate organic solvent, such as DMSO, should be prepared first and then diluted to the final working concentration in the aqueous medium.
Q5: What is the mechanism of action of this compound?
A5: this compound is a highly selective and potent, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK).[5][6] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, trafficking, and survival of B-cells.[7] By inhibiting BTK, this compound blocks downstream signaling, leading to the inhibition of B-cell activation and proliferation.[8]
This compound Solubility Data
The following table summarizes the solubility of this compound in various solvents based on available data.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 5 | 10.43 | - |
| DMSO | 96 | 200.23 | Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO.[4] |
| DMSO | 200 | 417.16 | Ultrasonic treatment may be needed.[3] |
| Ethanol | 5 | 10.43 | - |
| Ethanol | 48 | 100.1 | - |
| Dimethyl Formamide (DMF) | 3 | 6.26 | - |
| Water | Insoluble | Insoluble | - |
Molecular Weight of this compound: 479.43 g/mol
Experimental Protocols
Protocol for Preparing this compound Stock Solution (10 mM in DMSO)
-
Preparation: Allow the this compound vial to equilibrate to room temperature before opening.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.79 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For 4.79 mg of this compound, add 1 mL of DMSO.
-
Solubilization: To ensure complete dissolution, vortex the solution and, if necessary, use an ultrasonic bath for a few minutes.[3] Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C.
Troubleshooting Guide for this compound Solubility
| Issue | Potential Cause | Recommended Solution |
| This compound powder does not fully dissolve in DMSO. | Insufficient mixing or sonication. | Continue to vortex the solution. Use an ultrasonic water bath for 5-10 minutes to aid dissolution.[3] |
| Use of old or hydrated DMSO. | Use fresh, anhydrous DMSO, as absorbed moisture can decrease solubility.[4] | |
| Precipitation occurs immediately upon dilution of the DMSO stock into cell culture media. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Lower the final concentration of this compound in the cell culture medium. |
| The final concentration of DMSO is too low to maintain solubility. | While high concentrations of DMSO can be toxic to cells, ensure the final DMSO concentration is sufficient to aid solubility (typically kept at or below 0.5%). | |
| Rapid addition of the stock solution to the aqueous medium. | Add the this compound stock solution dropwise to the cell culture medium while gently vortexing or swirling the medium to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. | |
| Precipitate forms in the cell culture media during incubation. | This compound is unstable in the cell culture medium over time. | Reduce the incubation time of the experiment if possible. Consider refreshing the media with freshly prepared this compound solution for longer-term experiments. |
| Interaction with components in the cell culture medium (e.g., serum proteins). | Test the experiment in serum-free or low-serum conditions to see if this mitigates the precipitation. Be aware that serum proteins can bind to the compound, reducing its effective concentration. |
Visualizations
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
Caption: this compound inhibits BTK, a key kinase in the B-cell receptor signaling pathway.
Experimental Workflow for Preparing this compound Working Solution
Caption: Workflow for preparing this compound working solutions for in vitro experiments.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. WO2025078941A1 - Pharmaceutical composition of this compound - Google Patents [patents.google.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Preclinical characterization of this compound, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
mitigating pirtobrutinib-induced cytotoxicity in primary cells
Welcome to the technical support center for researchers utilizing pirtobrutinib in primary cell experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help you mitigate this compound-induced cytotoxicity and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my primary cells showing high levels of cytotoxicity even at low concentrations of this compound?
A1: Several factors could contribute to this observation:
-
Primary Cell Sensitivity: Primary cells are generally more sensitive to xenobiotics compared to immortalized cell lines. Their metabolic and proliferative states can make them more susceptible to drug-induced stress.
-
Solvent Toxicity: this compound is often dissolved in solvents like DMSO, which can be toxic to primary cells at concentrations as low as 0.5%.[1] It is crucial to use a vehicle control (cells treated with the same concentration of solvent) to distinguish between solvent- and compound-induced toxicity.[1]
-
Suboptimal Culture Conditions: Stressors such as incorrect media formulation, pH imbalance, or inappropriate seeding density can exacerbate the cytotoxic effects of this compound.[2]
-
Off-Target Effects: Although this compound is highly selective for Bruton's tyrosine kinase (BTK), off-target activity, however minimal, could contribute to cytotoxicity in sensitive primary cell types.[3][4]
Q2: How can I determine the optimal non-toxic concentration of this compound for my specific primary cell type?
A2: The best approach is to perform a dose-response experiment.[1]
-
Select a Broad Range of Concentrations: Test a wide range of this compound concentrations, for example, from low nanomolar to high micromolar, to identify an effective range.
-
Perform a Viability Assay: Use a standard cell viability assay such as MTT, MTS, or a live/dead cell stain to measure the percentage of viable cells after a fixed incubation period (e.g., 24, 48, or 72 hours).
-
Calculate IC50/TC50: From the dose-response curve, you can determine the half-maximal inhibitory concentration (IC50) for the desired biological effect and the half-maximal toxic concentration (TC50) that causes 50% cell death.[1] This will help you define a therapeutic window for your experiments.
Q3: What is the difference between apoptosis and necrosis, and how can I determine which process this compound is inducing in my cells?
A3: Apoptosis is a programmed and controlled form of cell death, while necrosis is an uncontrolled process resulting from cellular injury.[1][5] Distinguishing between them can provide insight into the mechanism of cytotoxicity. You can use multi-parameter flow cytometry with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Q4: Are certain primary cell types known to be more or less sensitive to this compound?
A4:
-
B-cells: As the primary target of this compound, malignant B-cells are highly sensitive. In healthy donor peripheral blood mononuclear cells (PBMCs), this compound inhibits B-cell activation with an IC50 of approximately 4.7 nM.[3]
-
T-cells: this compound appears to have minimal cytotoxic effects on primary T-cells. Studies have shown that it does not induce apoptosis, alter the cell cycle, or affect the viability and proliferation of activated T-cells.[3][6] In fact, it may help restore some T-cell functions that are impaired in diseases like chronic lymphocytic leukemia (CLL).[6][7]
-
Platelets: this compound can impair platelet function, which is a known on-target effect of BTK inhibition. This effect is, however, reversible.[8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background cytotoxicity in vehicle control. | Solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is at a minimum, ideally ≤0.1% and not exceeding 0.5%.[1] |
| Cells are unhealthy or were passaged too many times. | Use low-passage primary cells with high viability (>95%) at the start of the experiment. | |
| Inconsistent results between experiments. | Variation in cell seeding density. | Ensure a consistent number of viable cells are seeded in each well. |
| "Edge effect" in multi-well plates. | Avoid using the outer wells of the plate for experimental conditions, or fill them with media to maintain humidity. | |
| Desired biological effect is only seen at cytotoxic concentrations. | The therapeutic window for your cell type is very narrow. | Optimize the exposure time; a shorter incubation period may be sufficient for the on-target effect while minimizing toxicity. |
| The observed effect may be due to off-target activity. | Use the lowest effective concentration of this compound. If possible, test on a cell line that does not express BTK to assess off-target effects.[1] |
Quantitative Data Summary
The following tables summarize key quantitative data regarding the selectivity and effects of this compound and other BTK inhibitors.
Table 1: Kinase Selectivity of this compound
| Kinase | Selectivity vs. BTK | Reference |
| 98% of 370 tested kinases | >300-fold | [8][10][11] |
| Most tested kinases | >100-fold | [4] |
This high selectivity contributes to a more favorable safety profile by minimizing off-target effects.
Table 2: Comparative Effects of BTK Inhibitors on Primary Cells In Vitro
| Cell Type / Assay | This compound | Ibrutinib (B1684441) | Acalabrutinib (B560132) | Reference |
| Healthy B-Cell Activation (CD69, IC50) | 4.7 ± 1.7 nM | Not Reported | Not Reported | [3] |
| Healthy T-Cell Viability/Proliferation | No effect | No effect | Not Reported | [3] |
| Platelet Aggregation (CRP-XL induced) | Significant inhibition | Significant inhibition | Milder inhibition | [8] |
| Platelet Ca2+ Release (IC50) | 0.73 µM | 0.74 µM | 4.2 µM | [8] |
Key Experimental Protocols
Protocol 1: Dose-Response Assessment using MTT Assay
This protocol determines the cytotoxic effects of this compound on adherent primary cells.
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x stock solution series of this compound in culture medium. Also, prepare a 2x vehicle control (e.g., DMSO in medium at the highest concentration used for this compound).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2x this compound dilutions or vehicle control to the appropriate wells. Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the this compound concentration to determine the TC50.
Protocol 2: Apoptosis vs. Necrosis Determination by Flow Cytometry
This protocol distinguishes between apoptotic and necrotic cell death pathways.
-
Cell Seeding and Treatment: Seed primary cells in a 6-well plate and treat with this compound at the desired concentrations (including a vehicle control) for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase. Centrifuge the cell suspension and wash with cold PBS.
-
Staining: Resuspend the cells in 1x Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately.
-
FITC-A channel: Detects Annexin V binding (apoptosis).
-
PI-A channel: Detects PI uptake (necrosis/late apoptosis).
-
-
Data Interpretation: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic, necrotic).
Diagrams
Caption: this compound's mechanism of action and high selectivity.
Caption: Troubleshooting workflow for this compound-induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound as a bridge to CAR-T therapy in B-cell malignancies | VJHemOnc [vjhemonc.com]
- 3. Preclinical characterization of this compound, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: the ‘brute’ with a softer side - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for distinguishing apoptotic from necrotic cells and measuring their clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iwcll.org [iwcll.org]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound results in reversible platelet dysfunction compared to ibrutinib and acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound results in reversible platelet dysfunction compared to ibrutinib and acalabrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lillyoncologypipeline.com [lillyoncologypipeline.com]
- 11. Lilly's Jaypirca (this compound), the first and only approved non-covalent (reversible) BTK inhibitor, met its primary endpoint in a head-to-head Phase 3 trial versus Imbruvica (ibrutinib) in CLL/SLL | Eli Lilly and Company [investor.lilly.com]
overcoming inconsistent results in pirtobrutinib functional assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming inconsistent results in pirtobrutinib functional assays. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it differ from other BTK inhibitors?
A1: this compound is a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Unlike covalent BTK inhibitors (e.g., ibrutinib, acalabrutinib, zanubrutinib) that form a permanent bond with the cysteine 481 (C481) residue in the BTK active site, this compound binds reversibly to the ATP binding pocket.[1][3] This reversible binding allows this compound to inhibit both wild-type BTK and BTK with C481 mutations, which are a common mechanism of resistance to covalent inhibitors.[1][2][4]
Q2: What are the key functional assays used to assess this compound activity?
A2: The most common functional assays to evaluate this compound's efficacy include:
-
Cell Viability/Proliferation Assays: These assays, such as those using [³H]thymidine incorporation, measure the ability of this compound to inhibit the growth of cancer cell lines.[5][6]
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BTK Phosphorylation Assays: These assays measure the phosphorylation of BTK at specific sites, such as Y223 (autophosphorylation) and Y551, to determine the direct inhibitory effect of this compound on BTK activity.[2][3]
-
Downstream Signaling Assays: These assays assess the phosphorylation of downstream signaling molecules in the B-cell receptor (BCR) pathway, such as PLCγ2, AKT, and NF-κB, to confirm the functional consequence of BTK inhibition.[1][7]
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Chemokine Production Assays: Measuring the levels of chemokines like CCL3 and CCL4, which are regulated by the BCR pathway, can also serve as a biomarker for this compound activity.[4][7][8]
Q3: We are observing resistance to this compound in our cell lines. What are the known resistance mechanisms?
A3: Resistance to this compound can arise from several mechanisms, including:
-
On-target BTK mutations: While this compound is effective against the C481S mutation, other mutations within the BTK kinase domain (e.g., V416L, A428D, M437R, T474I, and L528W) have been identified that can confer resistance.[9][10]
-
Mutations in downstream signaling proteins: Mutations in genes like PLCG2, which encodes a key signaling molecule downstream of BTK, can lead to pathway reactivation despite BTK inhibition.[9][11]
-
Activation of alternative signaling pathways: Cancer cells may develop mechanisms to bypass their dependence on the BCR signaling pathway.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells in cell viability assays. | 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Inconsistent drug concentration. | 1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Prepare fresh drug dilutions for each experiment and ensure thorough mixing. |
| This compound shows lower than expected potency (high IC50) in a cell-based assay. | 1. Incorrect drug concentration due to degradation or adsorption. 2. Cell line is not dependent on BTK signaling. 3. Presence of resistance mutations. 4. High serum concentration in the culture medium. | 1. Prepare fresh dilutions of this compound from a validated stock solution. Use low-binding plasticware. 2. Confirm BTK expression and dependence of the cell line on the BCR pathway. 3. Sequence the BTK and PLCG2 genes in your cell line to check for resistance mutations.[9][11] 4. Reduce the serum concentration during the drug treatment period, as serum proteins can bind to the drug and reduce its effective concentration. |
| Inconsistent results in BTK phosphorylation assays (Western blot or ELISA). | 1. Variable cell lysis and protein extraction. 2. Inconsistent antibody quality. 3. Suboptimal incubation times with this compound. 4. Phosphatase activity during sample preparation. | 1. Use a standardized lysis protocol and ensure complete cell lysis. Quantify protein concentration accurately. 2. Validate antibody specificity and use a consistent lot of antibody. 3. Optimize the incubation time with this compound; a 2-hour incubation is often used.[2] 4. Include phosphatase inhibitors in the lysis buffer. |
| No inhibition of downstream signaling despite apparent BTK inhibition. | 1. Activation of bypass signaling pathways. 2. Mutations in downstream signaling components (e.g., PLCG2).[9][11] 3. Off-target effects of the assay reagents. | 1. Investigate other signaling pathways that may be active in your cell line. 2. Screen for mutations in key downstream signaling molecules. 3. Run appropriate controls, including vehicle-only and known inhibitors of other pathways. |
Experimental Protocols
Cell Viability Assay (Based on [³H]thymidine Incorporation)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1.5 x 10⁵ cells per well and incubate overnight.[2]
-
Drug Treatment: Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 72 hours).
-
Radiolabeling: Add [³H]thymidine to each well and incubate for an additional 18-24 hours.
-
Harvesting: Harvest the cells onto a filter mat using a cell harvester.
-
Scintillation Counting: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value using a four-parameter logistic regression.
BTK Autophosphorylation Assay (Simple Western)
-
Cell Culture and Treatment: Plate HEK293 cells stably expressing BTK or BTK C481S in 6-well plates (5 x 10⁵ cells per well) and incubate with this compound for 2 hours.[2]
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Simple Western Analysis: Assess BTK Y223 autophosphorylation using a Simple Western system according to the manufacturer's instructions.
-
Data Normalization: Normalize the BTK Y223 phosphorylation signal to the total BTK protein signal.
-
IC50 Calculation: Calculate IC50 values relative to the DMSO control using a four-parameter fit.[2]
Visualizations
This compound Mechanism of Action in the BCR Signaling Pathway
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. ashpublications.org [ashpublications.org]
- 3. This compound: a new hope for patients with BTK inhibitor–refractory lymphoproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical characterization of this compound, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits wild-type and mutant Bruton's tyrosine kinase-mediated signaling in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of Resistance to Noncovalent Bruton's Tyrosine Kinase Inhibitors. [vivo.weill.cornell.edu]
- 10. Acquired BTK mutations associated with resistance to noncovalent BTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound in Chronic Lymphocytic Leukemia: Navigating Resistance and the Personalisation of BTK-Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Pirtobrutinib Stability and Long-Term Storage: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of pirtobrutinib during long-term storage. The following information, presented in a question-and-answer format, addresses potential issues and offers troubleshooting strategies to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For the commercial formulation of this compound tablets (Jaypirca), the recommended storage temperature is between 20°C and 25°C (68°F to 77°F), with excursions permitted between 15°C and 30°C (59°F and 86°F)[1][2]. The approved shelf life for the tablets is 24 months under these conditions[2]. For pure this compound compound used in research, it is crucial to store it in a well-closed container, protected from light and moisture. While specific long-term stability data for the pure compound is not extensively published, storage at controlled room temperature or lower is advisable.
Q2: What are the primary factors that can cause this compound to degrade?
This compound is susceptible to degradation under several conditions. Forced degradation studies have shown that it is particularly sensitive to:
-
Acidic and Alkaline Conditions: Significant degradation occurs in the presence of both acids and bases.
-
Oxidation: Peroxide-induced oxidation leads to notable degradation.
-
Thermal Stress: Elevated temperatures can cause degradation.
-
Reduction: The presence of reducing agents can also lead to the breakdown of the molecule.
This compound has been found to be relatively stable under photolytic (light) and neutral hydrolytic (water) conditions[3][4].
Q3: How can I detect if my this compound sample has degraded?
Degradation of this compound can be detected by using a stability-indicating analytical method, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A validated RP-HPLC method can separate the intact this compound from its degradation products. The appearance of new peaks or a decrease in the peak area of the main this compound peak are indicators of degradation. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of the degradation products and help in their structural elucidation[3][5].
Q4: Are there any known degradation products of this compound?
Yes, forced degradation studies have led to the characterization of several degradation products. The specific structures of these impurities are often determined using techniques like LC-MS/MS. While the exact structures are detailed in specialized analytical literature, they arise from the breakdown of this compound under stress conditions like strong acidity, alkalinity, or oxidation[5].
Q5: How do excipients in a formulation affect the stability of this compound?
Excipients can significantly impact the stability of a drug. For this compound, which is susceptible to hydrolysis and oxidation, the choice of excipients is critical. For instance, hygroscopic excipients that absorb moisture can increase the water content in a formulation, potentially accelerating hydrolytic degradation. Conversely, antioxidants can be included to protect against oxidative degradation. The pH of the microenvironment created by the excipients can also influence stability. It is essential to conduct compatibility studies between this compound and any new excipients during formulation development[6][7][8]. Patent literature describes amorphous solid dispersions of this compound with various polymers like HPMC-P, HPC, and Eudragit L100, which can enhance stability and solubility[9].
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of Potency or Inconsistent Results | This compound degradation due to improper storage. | Verify storage conditions (temperature, humidity, light exposure). Analyze the sample using a validated stability-indicating HPLC method to check for degradation products. |
| Appearance of Unknown Peaks in Chromatogram | Formation of degradation products. | Characterize the unknown peaks using LC-MS to identify potential degradation products. Review the storage and handling procedures to identify the source of stress (e.g., exposure to high temperature, incompatible solvent). |
| Physical Changes in the Sample (e.g., color change, clumping) | Significant degradation or moisture absorption. | Discard the sample. Review storage conditions and ensure the container is properly sealed. For formulated products, this could indicate excipient incompatibility. |
| Poor Solubility of the Compound | The compound may have converted to a less soluble polymorphic form or has degraded. | Confirm the identity and purity of the compound using appropriate analytical techniques. Consider using a formulation approach, such as an amorphous solid dispersion, to improve solubility and stability[9]. |
Summary of this compound Degradation under Forced Conditions
The following table summarizes the percentage of degradation observed in published forced degradation studies. These studies expose this compound to harsh conditions to accelerate and identify potential degradation pathways.
| Stress Condition | Reagent/Condition | Observed Degradation (%) | Reference |
| Acidic | 1 N HCl | 11.4% - Significant | [3][10] |
| Alkaline | 1 N NaOH | 13% - Significant | [3][10] |
| Oxidative | 10% H₂O₂ | 14.9% - Significant | [10] |
| Reductive | 10% Sodium bisulfite | 2.0% | [10] |
| Thermal | 105°C for 6 hours | 10.7% | [10] |
| Photolytic | UV light | 2.3% (Stable) | [3][10] |
| Hydrolytic | Neutral (Water) | 1.0% (Stable) | [3][10] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol provides a general framework for a stability-indicating RP-HPLC method, based on published literature[3][5][10].
Objective: To quantify this compound and separate it from its degradation products.
Materials:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid or Orthophosphoric acid (OPA)
-
Water (HPLC grade)
-
Agilent Eclipse C18 column (150 x 4.6 mm, 3.5 µm) or equivalent
-
HPLC system with a PDA or UV detector
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.1% formic acid or 0.1% OPA in water) in a ratio of approximately 30:70 or 50:50 (v/v)[3][5]. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 10 µL
-
Run Time: Sufficient to allow for the elution of all degradation products (e.g., 10 minutes).
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water). Prepare a series of working standards by diluting the stock solution to known concentrations.
-
Sample Preparation: Dissolve the this compound sample to be tested in the diluent to a known concentration within the calibration range.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the reference standards. The percentage of degradation can be calculated by comparing the peak area of the degraded sample to that of an undegraded control sample.
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Procedure:
-
Acid Degradation: Dissolve this compound in a solution of 1 N HCl and keep it at room temperature for a specified period (e.g., 30 minutes). Neutralize the solution before injection into the HPLC system[5].
-
Alkali Degradation: Dissolve this compound in a solution of 1 N NaOH and keep it at room temperature for a specified period (e.g., 30 minutes). Neutralize the solution before HPLC analysis[5].
-
Oxidative Degradation: Dissolve this compound in a solution of 10% hydrogen peroxide and keep it at room temperature for a specified period (e.g., 30 minutes) before HPLC analysis[5].
-
Thermal Degradation: Expose solid this compound to a high temperature (e.g., 105°C) for a defined period (e.g., 6 hours). Then, dissolve the sample and analyze by HPLC[5].
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., in a photostability chamber) for a defined duration. Analyze the sample by HPLC and compare it to a sample kept in the dark.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described in Protocol 1.
Visualizations
This compound Mechanism of Action: BTK Signaling Pathway
This compound is a non-covalent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. By inhibiting BTK, this compound blocks downstream signaling that promotes B-cell proliferation and survival.
Caption: this compound inhibits BTK, blocking the B-cell receptor signaling cascade.
Experimental Workflow for this compound Stability Testing
This workflow outlines the steps for assessing the stability of a this compound sample.
Caption: Workflow for conducting stability studies on this compound.
References
- 1. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS characterization of this compound impurities and product degradation: stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impact of excipient interactions on solid dosage form stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. WO2024194890A1 - Solid state forms of this compound and process for the preparation of intermediate thereof - Google Patents [patents.google.com]
- 10. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
Technical Support Center: Modeling and Overcoming Pirtobrutinib Resistance In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modeling and overcoming pirtobrutinib resistance in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other BTK inhibitors?
This compound is a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] Unlike covalent BTK inhibitors (e.g., ibrutinib, acalabrutinib, zanubrutinib) that form a permanent bond with the cysteine 481 (C481) residue in the BTK active site, this compound binds reversibly to the ATP-binding pocket.[4] This allows it to inhibit BTK activity regardless of the C481 mutation status, which is a common mechanism of resistance to covalent BTK inhibitors.[1][4][5]
Q2: What are the known mechanisms of acquired resistance to this compound in vitro?
The primary mechanisms of acquired resistance to this compound involve the development of second-site mutations in the BTK kinase domain.[1][6][7] These mutations interfere with this compound binding. Additionally, mutations in the downstream signaling molecule, phospholipase C gamma 2 (PLCγ2), can also contribute to resistance.[4][8]
Q3: Which specific BTK mutations are associated with this compound resistance?
Several non-C481 BTK mutations have been identified that confer resistance to this compound. These mutations are often clustered within the kinase domain and can impact the binding of the drug.[9] Commonly reported mutations include:
It's noteworthy that the BTK L528W mutation has also been observed in patients who relapsed on zanubrutinib (B611923).[13]
Q4: Can mutations in PLCγ2 cause resistance to this compound?
Yes, gain-of-function mutations in PLCγ2, a key downstream component of the B-cell receptor (BCR) signaling pathway, can lead to resistance to this compound.[4][8] These mutations allow for persistent BCR signaling even when BTK is inhibited.[4] In some cases, PLCγ2 mutations that were present at baseline may persist and contribute to resistance during this compound treatment.[7][13]
Q5: Are there non-mutational mechanisms of resistance to this compound?
While mutations in BTK and PLCγ2 are the most commonly reported mechanisms, it is important to note that approximately half of patients who progress on this compound do not acquire BTK mutations, and about 29% do not acquire any mutations in the commonly screened genes, suggesting that alternative mechanisms of resistance exist.[10] These could involve the activation of bypass signaling pathways.[4][14]
Troubleshooting Guides
Generating this compound-Resistant Cell Lines
Issue: My cell line is not developing resistance to this compound.
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Solution 1: Gradual Dose Escalation: Ensure you are using a gradual, stepwise increase in this compound concentration. A sudden high concentration may lead to widespread cell death rather than the selection of resistant clones.[15] Start with a concentration around the IC50 of the parental cell line and slowly increase it as the cells adapt and resume proliferation.
-
Solution 2: Sufficient Time for Adaptation: The development of resistance is a lengthy process. Allow sufficient time for the cells to adapt at each concentration step, which could take several weeks. Monitor cell viability and proliferation rates regularly.
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Solution 3: Cell Line Choice: Some cell lines may be inherently less prone to developing resistance. The REC-1 mantle cell lymphoma (MCL) cell line has been successfully used to generate resistance to non-covalent BTK inhibitors in vitro.[8]
-
Solution 4: Cryopreservation: At each successful concentration step, cryopreserve a batch of cells. This allows you to return to a previous stage if the cells at a higher concentration die off.[15]
Issue: How do I confirm that my cell line has developed resistance?
-
Solution 1: IC50 Shift: Perform a cell viability assay (e.g., CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound for both the parental and the potentially resistant cell lines. A significant increase in the IC50 value for the treated cell line confirms the development of resistance.[15]
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Solution 2: Western Blot Analysis: Assess the phosphorylation of BTK (Y223) and downstream signaling proteins like PLCγ2, AKT, and ERK in the presence of this compound.[6] Resistant cells will show sustained or reactivated signaling despite drug treatment, whereas sensitive parental cells will show inhibition.[6]
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Solution 3: Sequencing: Perform targeted next-generation sequencing (NGS) of the BTK and PLCγ2 genes to identify the presence of acquired mutations known to confer resistance.[8][10]
Overcoming this compound Resistance In Vitro
Issue: How can I model strategies to overcome this compound resistance in my resistant cell lines?
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Solution 1: Combination Therapy with BCL-2 Inhibitors: The combination of this compound with the BCL-2 inhibitor venetoclax (B612062) has shown enhanced anti-tumor efficacy in preclinical MCL models, including those resistant to ibrutinib.[16] This combination can be tested in your this compound-resistant cell lines to assess for synergistic effects on cell viability.
-
Solution 2: Targeting Parallel Signaling Pathways: Resistance can emerge through the activation of bypass pathways.[4] Consider combining this compound with inhibitors of other signaling pathways that may be compensating for BTK inhibition, such as the PI3K-Akt-mTOR pathway.[14]
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Solution 3: BTK Degraders: Emerging therapies like BTK degraders (PROTACs) may be effective in overcoming resistance mediated by BTK mutations.[12][17] These can be explored as a potential strategy in your in vitro models.
Quantitative Data Summary
Table 1: In Vitro this compound IC50 Values in BTK-Mutant Cell Lines
| Cell Line | BTK Mutation | This compound IC50 (nM) | Ibrutinib IC50 (nM) | Fold Change in Resistance (this compound vs. WT) | Fold Change in Resistance (Ibrutinib vs. WT) | Reference |
| HEK293 BTK WT | Wild-Type | ~10 | ~5 | - | - | [6] |
| HEK293 BTK C481S | C481S | ~10 | >300 | ~1 | >60 | [6] |
| TMD8 BTK V416L | V416L | >1000 | >1000 | >100 | >200 | [9] |
| TMD8 BTK A428D | A428D | >1000 | >1000 | >100 | >200 | [9] |
| TMD8 BTK T474I | T474I | >1000 | ~50 | >100 | ~10 | [9] |
| TMD8 BTK L528W | L528W | >1000 | >1000 | >100 | >200 | [9] |
Note: IC50 values are approximate and can vary between experiments and cell lines.
Experimental Protocols
Protocol for Generating this compound-Resistant Cell Lines
This protocol is based on the long-term in vitro dose escalation method.[8]
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Parental Cell Line Culture: Culture the parental cell line (e.g., REC-1) in standard conditions until a sufficient number of cells is obtained for the experiment and for cryopreservation of the original stock.
-
Determine Initial this compound Concentration: Perform a dose-response curve to determine the IC50 of this compound for the parental cell line. The starting concentration for generating resistance should be at or slightly below the IC50.
-
Initial Drug Exposure: Add this compound at the starting concentration to the cell culture medium.
-
Monitoring and Maintenance: Monitor the cells for viability and proliferation. Initially, a significant portion of the cells may die. Continue to culture the surviving cells, changing the medium with fresh this compound every 2-3 days.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily at the current drug concentration, increase the this compound concentration by a small increment (e.g., 1.5 to 2-fold).
-
Repeat and Cryopreserve: Repeat steps 4 and 5 for several months. At each successful adaptation to a higher concentration, cryopreserve a vial of the resistant cells.
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Confirmation of Resistance: After several months of continuous culture with escalating doses, confirm the development of resistance by:
Visualizations
References
- 1. portal.research.lu.se [portal.research.lu.se]
- 2. researchgate.net [researchgate.net]
- 3. mskcc.org [mskcc.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. Acquired BTK mutations associated with resistance to noncovalent BTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. docwirenews.com [docwirenews.com]
- 11. ashpublications.org [ashpublications.org]
- 12. targetedonc.com [targetedonc.com]
- 13. A Review of Resistance Mechanisms to Bruton’s Kinase Inhibitors in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. haematologica.org [haematologica.org]
- 17. Strategies for overcoming resistance to Bruton's tyrosine kinase inhibitor zanubrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Pirtobrutinib In Vivo Bioavailability Enhancement: A Technical Support Center
Welcome to the technical support center for researchers utilizing pirtobrutinib in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to this compound's bioavailability. As a Bruton's tyrosine kinase (BTK) inhibitor classified as a Biopharmaceutics Classification System (BCS) Class II compound, this compound exhibits low solubility and high permeability, which can impact its oral absorption and experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent results in my in vivo studies with this compound?
A1: Inconsistent results with this compound can often be attributed to its low aqueous solubility. As a BCS Class II drug, its absorption is dissolution rate-limited. Factors such as the choice of vehicle, particle size of the drug, and the stability of the formulation can significantly impact how much of the drug is absorbed, leading to variability in plasma concentrations and, consequently, in efficacy studies.
Q2: What are the recommended starting formulations for this compound for oral gavage in rodents?
A2: A common and effective approach for preclinical oral administration of this compound is to use a suspension. A well-documented vehicle is an aqueous suspension containing a suspending agent like carboxymethyl cellulose (B213188) sodium (CMC-Na). For enhancing solubility, a combination of co-solvents and surfactants can be employed. See the table below for some common vehicle compositions.
Q3: My this compound formulation appears to have precipitated. What can I do?
A3: Precipitation of this compound in your formulation is a common issue due to its low solubility. Here are a few troubleshooting steps:
-
Ensure proper mixing: Thoroughly vortex or sonicate the formulation before each administration to ensure a homogenous suspension.
-
Optimize your vehicle: Consider increasing the concentration of the suspending agent or adding a surfactant to improve the stability of the suspension.
-
Particle size reduction: If possible, using a micronized form of this compound can improve its dissolution rate and reduce the likelihood of precipitation.
-
Prepare fresh daily: To minimize the risk of precipitation over time, it is best to prepare the this compound formulation fresh before each use.
Q4: Are there any known drug-drug interactions I should be aware of for my in vivo studies?
A4: this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[1] Co-administration with strong inhibitors or inducers of CYP3A4 can alter the plasma concentration of this compound. While this is more of a clinical consideration, if your experimental design includes other compounds, it is crucial to consider their potential to interact with CYP3A4.
Data Presentation: Formulation Strategies and Pharmacokinetics
Improving the oral bioavailability of this compound for in vivo studies often involves selecting an appropriate vehicle. Below is a summary of common vehicle compositions used for poorly soluble drugs and the reported pharmacokinetic parameters for this compound in a specific preclinical formulation.
Table 1: Common Vehicle Compositions for Oral Administration of Poorly Soluble Compounds
| Vehicle Component | Purpose | Example Concentration(s) | Notes |
| Carboxymethyl cellulose sodium (CMC-Na) | Suspending agent | 0.5% - 2% (w/v) | Helps to keep the drug particles evenly dispersed in the vehicle. |
| Polysorbate 80 (Tween 80) | Surfactant/Wetting agent | 0.1% - 5% (v/v) | Improves the wetting of the drug particles, which can enhance dissolution. |
| Polyethylene glycol 300/400 (PEG300/400) | Co-solvent | 10% - 40% (v/v) | Can increase the solubility of the drug in the vehicle. |
| Dimethyl sulfoxide (B87167) (DMSO) | Co-solvent | < 10% (v/v) | A powerful solvent, but its use should be minimized due to potential toxicity. |
| Corn oil / Sesame oil | Lipid-based vehicle | N/A | Can be used for lipid-based formulations to enhance lymphatic absorption. |
Table 2: Pharmacokinetic Parameters of this compound in Rats
The following data is from a study where this compound was administered to rats via oral gavage at a dose of 10 mg/kg in a 0.5% CMC-Na suspension.
| Parameter | Value | Unit |
| Cmax (Maximum plasma concentration) | 185.3 ± 36.7 | ng/mL |
| Tmax (Time to reach Cmax) | 2.33 ± 1.03 | hours |
| AUC (0-t) (Area under the curve from 0 to last measurement) | 1265.8 ± 254.1 | hng/mL |
| AUC (0-∞) (Area under the curve from 0 to infinity) | 1347.9 ± 269.8 | hng/mL |
| t1/2 (Half-life) | 6.8 ± 1.9 | hours |
Data is presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage (0.5% Methyl Cellulose Vehicle)
This protocol is adapted from a general method for preparing suspensions of poorly soluble compounds for oral administration in rodents.
Materials:
-
This compound powder
-
Methyl cellulose
-
Sterile water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Beakers or tubes
-
Analytical balance
Procedure:
-
Vehicle Preparation (0.5% Methyl Cellulose): a. Heat approximately one-third of the required volume of sterile water to 80-90°C. b. Slowly add the methyl cellulose powder to the hot water while stirring vigorously to ensure it is wetted. c. Once the methyl cellulose is dispersed, add the remaining two-thirds of the volume as cold sterile water. d. Continue stirring until the methyl cellulose is fully dissolved and the solution is clear and viscous. e. Allow the solution to cool to room temperature before use.
-
This compound Suspension Preparation: a. Calculate the required amount of this compound based on the desired concentration and final volume. For a 10 mg/mL suspension in a 10 mL final volume, you would need 100 mg of this compound. b. Weigh the calculated amount of this compound powder. c. Triturate the powder in a mortar and pestle to break up any aggregates and ensure a fine, uniform particle size. d. Transfer the weighed powder to a beaker or tube. e. Add a small volume of the 0.5% methyl cellulose vehicle and mix thoroughly with a spatula to create a smooth, uniform paste. f. While continuously stirring with a magnetic stirrer, slowly add the rest of the 0.5% methyl cellulose vehicle to the paste until the final desired volume is reached. g. Homogenize the suspension (optional but recommended): For a more uniform and stable suspension, homogenize the mixture using a suitable homogenizer.
-
Storage: a. Store the prepared suspension in a labeled, sealed container, protected from light. b. It is recommended to prepare the suspension fresh daily. If stored, it should be refrigerated and brought to room temperature before use. c. Always re-suspend thoroughly by vortexing or stirring before each administration.
Protocol 2: Oral Gavage Administration in Mice
This protocol provides a general guideline for performing oral gavage in mice. Always adhere to your institution's approved animal care and use protocols.
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needle (typically 20-22 gauge for adult mice)
-
Syringe (e.g., 1 mL)
-
Animal scale
Procedure:
-
Animal Preparation: a. Weigh the mouse to determine the correct dosing volume (typically up to 10 mL/kg). b. Ensure the mouse is properly restrained to minimize stress and risk of injury.
-
Gavage Needle Measurement: a. Measure the appropriate length for the gavage needle by holding it alongside the mouse, from the tip of the nose to the last rib. Mark the needle to prevent over-insertion.
-
Administration: a. Fill the syringe with the calculated volume of the this compound formulation. b. Gently insert the gavage needle into the mouse's mouth, directing it over the tongue towards the pharynx. c. The needle should slide easily into the esophagus. Do not force it. If you meet resistance, withdraw and try again. d. Once the needle is in place, slowly administer the formulation. e. After administration, gently remove the needle.
-
Post-Administration Monitoring: a. Observe the mouse for a few minutes after gavage to ensure there are no signs of distress, such as labored breathing.
Visualizations
References
Pirtobrutinib Technical Support Center: Minimizing Off-Target Kinase Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target kinase inhibition in experiments involving pirtobrutinib.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it differ from other BTK inhibitors?
This compound is a highly selective, non-covalent, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells.[1] Unlike first-generation, covalent BTK inhibitors such as ibrutinib, which form a permanent bond with a cysteine residue (C481) in the BTK active site, this compound binds reversibly.[1][3] This non-covalent binding allows this compound to inhibit BTK regardless of mutations at the C481 residue, a common mechanism of resistance to covalent inhibitors.[1][4][5]
Q2: How selective is this compound for BTK?
This compound is characterized by its high selectivity for BTK. Enzymatic profiling has shown that this compound is highly selective for BTK in over 98% of the human kinome.[4][6] This high selectivity is attributed to its unique binding mode, which minimizes interactions with other kinases, thereby reducing the potential for off-target side effects commonly associated with less selective kinase inhibitors.[7][8]
Q3: What are the known off-target kinases of this compound?
While highly selective, this compound can inhibit a small number of other kinases, though at significantly higher concentrations than those required to inhibit BTK. The table below summarizes the inhibitory activity of this compound against its primary target, BTK, and a selection of off-target kinases.
Quantitative Data: this compound Kinase Inhibition Profile
| Kinase Target | This compound IC50 (nM) | Fold Selectivity vs. BTK | Assay Type |
| BTK (Wild-Type) | 3.2 | 1 | Biochemical (Radiometric) |
| BTK (C481S Mutant) | 1.4 | ~0.4 | Biochemical (Radiometric) |
| TEC | >1000 | >312 | Cellular |
| EGFR | >1000 | >312 | Cellular |
| ITK | >1000 | >312 | Cellular |
| JAK3 | >1000 | >312 | Cellular |
| SRC | >1000 | >312 | Cellular |
| BLK | 160 | 50 | Biochemical |
| BMX | 120 | 37.5 | Biochemical |
| HCK | 260 | 81.25 | Biochemical |
| LYN | 330 | 103.13 | Biochemical |
| FGR | 400 | 125 | Biochemical |
| YES | 560 | 175 | Biochemical |
Data compiled from preclinical characterization studies of this compound.[4]
Experimental Protocols & Methodologies
To accurately assess and minimize off-target kinase inhibition, it is crucial to employ robust experimental protocols. Below are detailed methodologies for key assays.
Biochemical Kinase Selectivity Profiling (ADP-Glo™ Kinase Assay)
This protocol outlines a general method for assessing the selectivity of a kinase inhibitor against a panel of purified kinases using a luminescence-based assay that measures ADP production.
Materials:
-
This compound (or test compound)
-
Purified recombinant kinases (panel of interest)
-
Kinase-specific peptide substrates
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 5 µL of kinase solution (containing the specific kinase and its substrate in kinase buffer) to the wells of the assay plate.
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) control.
-
Pre-incubate for 15 minutes at room temperature.
-
-
Initiate Kinase Reaction: Add 2.5 µL of ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Terminate Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Detection: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve.
Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA™)
CETSA is a powerful method to verify target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.
Materials:
-
Cell line of interest (e.g., a B-cell lymphoma line)
-
This compound
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease/phosphatase inhibitors)
-
Antibodies for Western blotting (anti-BTK and a loading control)
-
Thermal cycler
-
Western blotting equipment
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) at the desired concentration for 1-2 hours at 37°C.
-
Cell Harvesting: Harvest the cells and wash them with PBS containing inhibitors.
-
Heat Challenge: Resuspend the cells in PBS with inhibitors and aliquot into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-60°C) for 3 minutes in a thermal cycler, followed by immediate cooling on ice.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blotting: Analyze the soluble protein fractions by Western blotting using an anti-BTK antibody to detect the amount of soluble BTK at each temperature.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble BTK against the temperature to generate melt curves. A shift in the melting temperature in the this compound-treated samples compared to the control indicates target engagement.
Troubleshooting Guide
Q4: I am observing unexpected phenotypes in my cell-based assays that do not seem to be related to BTK inhibition. How can I determine if this is due to an off-target effect of this compound?
A4: Unexpected cellular phenotypes can arise from off-target activities. Here is a systematic approach to investigate this:
-
Confirm On-Target Engagement: First, verify that this compound is engaging BTK in your cellular system at the concentrations used. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.
-
Dose-Response Analysis: Perform a detailed dose-response curve for the unexpected phenotype. Compare the EC50 for the phenotype with the IC50 for BTK inhibition in your cells. A significant rightward shift in the EC50 for the phenotype compared to the BTK IC50 suggests a potential off-target effect.
-
Use a Structurally Unrelated BTK Inhibitor: If available, test a structurally different BTK inhibitor with a distinct off-target profile. If the unexpected phenotype is not recapitulated, it strengthens the hypothesis of a this compound-specific off-target effect.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of BTK. If the phenotype persists in the presence of the resistant mutant, it is likely an off-target effect.
-
Kinome Profiling: The most direct way to identify potential off-target kinases is through comprehensive kinome profiling. This involves screening this compound against a large panel of purified kinases to determine its selectivity profile.
Q5: My IC50 values for this compound in biochemical assays are inconsistent between experiments. What are the common causes for this variability?
A5: Inconsistent IC50 values in biochemical kinase assays can stem from several factors, especially with non-covalent inhibitors.
-
ATP Concentration: The inhibitory potency of ATP-competitive inhibitors like this compound is sensitive to the ATP concentration in the assay. Ensure that the ATP concentration is consistent across all experiments and ideally close to the Michaelis constant (Km) of the kinase for ATP.
-
Enzyme and Substrate Quality: The purity and activity of the recombinant kinase and the quality of the substrate can vary between batches. Use highly purified and active enzyme preparations and qualify each new batch of reagents.
-
Assay Conditions: Factors such as incubation time, temperature, and buffer composition (pH, salt concentration) must be strictly controlled. For non-covalent inhibitors, ensure the reaction has reached equilibrium.
-
Compound Handling: this compound, like many small molecules, can precipitate out of solution, especially at higher concentrations. Ensure complete solubilization in DMSO and appropriate dilution in aqueous buffers. Visually inspect for any precipitation.
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can lead to significant errors in the final concentrations of reagents. Use calibrated pipettes and proper pipetting techniques.
Q6: I see a discrepancy between the biochemical IC50 and the cellular EC50 for this compound. What could be the reasons?
A6: It is common to observe a difference between biochemical and cellular potencies. Several factors contribute to this:
-
Cellular ATP Concentration: The intracellular concentration of ATP is typically in the millimolar range, which is much higher than the ATP concentrations used in many biochemical assays. This high level of ATP can compete with this compound for binding to BTK, leading to a higher EC50 in cells.
-
Cell Permeability and Efflux: The compound must cross the cell membrane to reach its intracellular target. Poor cell permeability or active removal by efflux pumps can reduce the effective intracellular concentration of this compound.
-
Plasma Protein Binding: In the presence of serum in the cell culture medium, this compound may bind to plasma proteins, reducing the free concentration available to interact with BTK.
-
Target Accessibility and Cellular Environment: The conformation and accessibility of BTK within the cellular milieu may differ from that of the purified recombinant protein used in biochemical assays.
Visualizations
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 2. ulab360.com [ulab360.com]
- 3. benchchem.com [benchchem.com]
- 4. promega.com [promega.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ashpublications.org [ashpublications.org]
controlling for variability in pirtobrutinib preclinical experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for variability in preclinical experiments involving pirtobrutinib.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does it differ from other BTK inhibitors?
A1: this compound is a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of B-cells.[3][4] Unlike first-generation covalent BTK inhibitors (like ibrutinib, acalabrutinib, and zanubrutinib) that form a permanent bond with the cysteine 481 (C481) residue in the BTK active site, this compound binds reversibly to the ATP-binding pocket.[3][5] This non-covalent binding allows this compound to effectively inhibit both wild-type BTK and BTK with C481 mutations, which are a common cause of resistance to covalent inhibitors.[1][6]
Q2: We are observing significant variability in our IC50 values for this compound in cell viability assays. What are the potential causes?
A2: Variability in IC50 values can stem from several factors:
-
Cell Line Integrity: Ensure cell lines are routinely tested for identity (e.g., by STR profiling) and mycoplasma contamination. Genetic drift can occur with high passage numbers, altering drug sensitivity.
-
BTK Expression and Mutation Status: The level of BTK expression and the presence of specific mutations can significantly impact this compound's potency. It is critical to confirm the BTK mutation status of your cell lines, as mutations other than C481S (e.g., T474I, L528W) can confer resistance to this compound.[7][8][9]
-
Assay-Specific Parameters: Factors such as cell seeding density, serum concentration in the media, and the incubation time with the compound can all influence the final IC50 value. Standardize these parameters across all experiments.
-
Compound Handling: this compound should be dissolved in a suitable solvent like DMSO and stored correctly.[10] Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
-
Reagent Quality: Use high-quality, calibrated reagents and multi-channel pipettes to minimize dispensing errors.
Q3: How can I confirm that this compound is engaging its target (BTK) in my cellular experiments?
A3: Target engagement can be confirmed by assessing the phosphorylation status of BTK and its downstream substrates. A common method is to measure the autophosphorylation of BTK at tyrosine 223 (p-BTK Y223) via Western blot or a plate-based immunoassay (e.g., Meso Scale Discovery).[1][10][11] Treatment with this compound should lead to a dose-dependent decrease in p-BTK Y223 levels. This compound has also been shown to prevent the phosphorylation of BTK at Y551.[1][5][6] You can also measure the phosphorylation of downstream effectors like PLCγ2.[12][13]
Q4: My in vivo xenograft study with this compound is showing inconsistent tumor growth inhibition. What should I troubleshoot?
A4: Inconsistent in vivo results can be due to:
-
Animal Health and Handling: Ensure all animals are of a similar age and weight at the start of the study. Acclimatize them properly and handle them consistently to minimize stress, which can affect tumor growth.
-
Tumor Implantation: Use a consistent number of viable cells for implantation and ensure the injection technique (e.g., subcutaneous, orthotopic) is uniform across all animals.
-
Drug Formulation and Dosing: Prepare the this compound formulation fresh daily, if required, and ensure it is homogenous. Administer the drug accurately based on the most recent body weights.
-
Tumor Measurement: Use a standardized method for tumor measurement (e.g., digital calipers) and have the same individual perform the measurements if possible to reduce inter-operator variability.
-
Model Selection: The choice of cell line for the xenograft model is critical. Ensure the model is sensitive to BTK inhibition and has a predictable growth rate.[1]
Q5: We have developed a cell line with acquired resistance to this compound. What are the likely resistance mechanisms?
A5: While this compound overcomes resistance mediated by BTK C481 mutations, acquired resistance can still develop.[12] The most common mechanisms involve the acquisition of new mutations within the BTK gene that are distinct from C481. These include mutations near the ATP-binding pocket, such as the "gatekeeper" mutation T474I and the kinase-impaired L528W mutation.[7][8][14] Resistance can also occur through mechanisms that do not involve BTK mutations at all, potentially through the activation of bypass signaling pathways.[9][14] To investigate, you should perform next-generation sequencing (NGS) on both the parental and resistant cell lines to identify acquired mutations in BTK and other relevant signaling pathways.[7][14]
Data Presentation
Table 1: In Vitro Potency of this compound and Covalent BTK Inhibitors
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | Wild-Type BTK | Enzymatic | 3.2[1] |
| BTK C481S | Enzymatic | 1.4[1] | |
| Wild-Type BTK | Cellular (HEK293) | 8.8[1] | |
| BTK C481S | Cellular (HEK293) | 9.8[1] | |
| Ibrutinib | Wild-Type BTK | Cellular (HEK293) | 6.2[1] |
| BTK C481S | Cellular (HEK293) | >10,000[1] | |
| Acalabrutinib | Wild-Type BTK | Cellular (HEK293) | 20.8[1] |
| BTK C481S | Cellular (HEK293) | >10,000[1] | |
| Zanubrutinib | Wild-Type BTK | Cellular (HEK293) | 6.6[1] |
| BTK C481S | Cellular (HEK293) | >10,000[1] |
Table 2: Kinase Selectivity of this compound
| Parameter | Description | Result |
| Kinome Scan | Percentage of 371 human kinases with >50% inhibition at 1 µM this compound | <2% (Only 8 kinases inhibited >50%)[1] |
| Selectivity Fold | Fold-selectivity for BTK over 98% of other kinases tested | >300-fold[10] |
| Comparison at 100 nM | Number of kinases inhibited >50% | This compound: 4, Ibrutinib: 22, Zanubrutinib: 6[1] |
Experimental Protocols
Protocol 1: Cellular BTK Autophosphorylation Assay (Western Blot)
This protocol is designed to measure the inhibition of BTK autophosphorylation at Y223 in a B-cell lymphoma cell line.
-
Cell Culture: Culture cells (e.g., TMD8, OCI-Ly10) in appropriate media to ~80% confluency.
-
Cell Plating: Seed cells in a 6-well plate at a density of 1-2 x 10^6 cells/well and allow them to adhere or stabilize overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10 µM to 0.1 nM) in culture media. Remember to include a DMSO-only vehicle control.
-
Treatment: Replace the media in the wells with the media containing the this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 2 hours at 37°C, 5% CO2.
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-BTK (Y223) and total BTK overnight at 4°C. A loading control (e.g., GAPDH, β-Actin) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the bands using an ECL substrate and an imaging system.
-
-
Analysis: Quantify the band intensities using image analysis software. Normalize the p-BTK signal to the total BTK signal for each sample.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Seed lymphoma cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 50 µL of culture medium.
-
Compound Addition: Prepare a 2X serial dilution of this compound in culture medium. Add 50 µL of the 2X compound dilutions to the appropriate wells to achieve a final 1X concentration. Include vehicle control (DMSO) and no-cell (background) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Subtract the background luminescence from all wells. Normalize the data to the vehicle control (defined as 100% viability). Plot the normalized values against the log of the this compound concentration and use a non-linear regression (four-parameter variable slope) model to calculate the IC50.
Visualizations
References
- 1. Preclinical characterization of this compound, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound: a new hope for patients with BTK inhibitor–refractory lymphoproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical characterization of this compound, a highly selective, noncovalent (reversible) BTK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. docwirenews.com [docwirenews.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Resistance to Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound | BTK (Bruton's tyrosine kinase) inhibitor | CAS 2101700-15-4 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 14. ashpublications.org [ashpublications.org]
Pirtobrutinib Efficacy in Drug-Resistant Cancer Models: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the efficacy of pirtobrutinib, a non-covalent Bruton's tyrosine kinase (BTK) inhibitor, in drug-resistant cancer models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound-treated cancer cells are developing resistance. What are the common resistance mechanisms?
A1: Resistance to this compound can be multifactorial. The most frequently observed mechanisms include:
-
On-target BTK mutations: Unlike covalent BTK inhibitors that are susceptible to C481 mutations, this compound resistance is often associated with other mutations in the BTK kinase domain.[1][2][3][4] Commonly identified mutations include those at the gatekeeper residue T474 (e.g., T474I/F/L/Y) and the kinase-impaired L528W mutation.[1][5] Other reported mutations are V416L, A428D, and M437R.[2][3][4] These mutations can interfere with this compound binding.
-
Mutations in downstream signaling molecules: Alterations in genes downstream of BTK, such as PLCG2, can also confer resistance.[1][2][3]
-
Non-genetic mechanisms: Approximately one-third of patients who progress on this compound do not acquire any detectable mutations, suggesting that alternative, non-genetic resistance mechanisms are at play.[1][5][6] These can include the activation of bypass signaling pathways. In mantle cell lymphoma (MCL), the development of drug-tolerant "giant cells" has been observed as a potential resistance mechanism.[7]
Q2: How can I detect this compound resistance mutations in my experimental models?
A2: Targeted next-generation sequencing (NGS) is the most common method to identify resistance mutations.[1] When designing your experiment, it is crucial to sequence samples at baseline (before treatment) and at the time of disease progression or observed resistance. This longitudinal analysis allows for the identification of acquired mutations.
Q3: What combination strategies can enhance this compound efficacy and overcome resistance?
A3: Several combination therapies have shown promise in preclinical and clinical settings:
-
This compound + Venetoclax (B612062) (BCL-2 inhibitor): This combination has demonstrated enhanced antitumor efficacy in mantle cell lymphoma (MCL) models, including those resistant to ibrutinib (B1684441) and venetoclax individually.[8][9][10][11] The combination has been shown to be more potent than ibrutinib plus venetoclax at inhibiting tumor growth.[8][10] In chronic lymphocytic leukemia (CLL), the combination of this compound and venetoclax is being explored in clinical trials for patients resistant to covalent BTK inhibitors.[12]
-
This compound as a bridge to CAR T-cell therapy: this compound can be used to control disease in patients with relapsed/refractory B-cell malignancies prior to infusion of CAR T-cells.[13][14][15] Early data suggests this approach is safe and may even improve the quality of the T-cells for CAR T-cell manufacturing.[14] The combination of this compound and venetoclax has also shown efficacy in overcoming resistance to CAR T-cell therapy in aggressive MCL.[9][11][16]
-
This compound + Obinutuzumab (anti-CD20 antibody): This combination has been investigated in treatment-naïve CLL and has shown promising results.[17][18]
Q4: I am observing high variability in my in vitro cell viability assays with this compound. What could be the cause?
A4: High variability in cell viability assays can stem from several factors:
-
Cell line heterogeneity: Ensure you are using a well-characterized and authenticated cell line. Clonal variations within a cell line can lead to inconsistent responses.
-
Assay timing: The duration of drug exposure is critical. This compound's effect may not be apparent at early time points. Consider a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.
-
Drug concentration: Use a fresh dilution series of this compound for each experiment. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a cytotoxic level.
-
Cell density: Inconsistent cell seeding density can significantly impact results. Optimize and standardize your seeding protocol.
Data Presentation: this compound Efficacy in Preclinical and Clinical Models
Table 1: Preclinical Efficacy of this compound Combinations in Mantle Cell Lymphoma (MCL) Xenograft Models
| Treatment Group | Tumor Volume (mm³) at Day 24 | Tumor Weight (g) | Reference |
| Vehicle | ~2000 | 0.57 - 1.25 | [8] |
| This compound (50 mg/kg) | ~1200 | 0.25 - 1.25 | [8] |
| Ibrutinib (50 mg/kg) | ~700 | 0.4 - 0.7 | [8] |
| Venetoclax (10 mg/kg) | ~600 | 0.25 - 0.7 | [8] |
| Ibrutinib + Venetoclax | ~200 | 0.2 - 0.5 | [8] |
| This compound + Venetoclax | ~100 | 0.2 | [8] |
Table 2: Clinical Efficacy of this compound in Relapsed/Refractory Chronic Lymphocytic Leukemia (CLL)
| Clinical Trial | Patient Population | Treatment | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| BRUIN Phase 1/2 | Heavily pretreated CLL/SLL, prior covalent BTKi | This compound Monotherapy | 80% | - | [1] |
| BRUIN CLL-321 | Heavily pretreated CLL, with resistance mutations | This compound Monotherapy | 62% | 20 months | [19][20] |
| Phase 1b | Relapsed/Refractory CLL | This compound + Venetoclax ± Rituximab | 96% | 24-month PFS: 79.5% | [19] |
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
-
Cell Seeding:
-
Culture mantle cell lymphoma (MCL) or chronic lymphocytic leukemia (CLL) cell lines in appropriate media.
-
Harvest cells in exponential growth phase and perform a cell count.
-
Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound and any combination drugs (e.g., venetoclax) in culture media.
-
Add the drug solutions to the appropriate wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for 72 hours (or other determined optimal time) at 37°C in a humidified 5% CO₂ incubator.[9]
-
-
Luminescence Reading:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium in the well).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curves and calculate IC50 values using appropriate software (e.g., GraphPad Prism).
-
Western Blotting for BTK Pathway Activation
-
Cell Treatment and Lysis:
-
Plate cells (e.g., Ramos RA1, REC-1, or primary CLL cells) and serum starve for 4 hours.[21][22]
-
Pre-incubate cells with desired concentrations of this compound for 2-3 hours.[21][22]
-
Stimulate cells with an appropriate agonist (e.g., 5 µg/mL anti-IgM for 10 minutes) to induce B-cell receptor signaling.[21][22]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling with Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-BTK (Y223)
-
Total BTK
-
Phospho-ERK (T202/Y204)
-
Total ERK
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
Quantify band intensities using software like ImageJ. Normalize phosphorylated protein levels to total protein levels.
-
In Vivo Xenograft Model for Efficacy Studies
-
Cell Preparation and Implantation:
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers (Volume = 0.5 x Length x Width²).
-
When tumors reach a specified size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., vehicle, this compound, venetoclax, this compound + venetoclax).
-
-
Drug Administration:
-
Administer drugs as per the study design. For example, this compound can be administered orally (p.o.) once or twice daily.[21] Venetoclax can also be given orally.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Efficacy Assessment:
-
Measure tumor volume at regular intervals throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare tumor volumes and weights between groups.
-
Visualizations
Caption: this compound resistance mechanisms in BCR signaling.
References
- 1. docwirenews.com [docwirenews.com]
- 2. faculty.luther.edu [faculty.luther.edu]
- 3. esmo.org [esmo.org]
- 4. mdpi.com [mdpi.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Resistance to Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. onclive.com [onclive.com]
- 9. This compound and venetoclax combination overcomes resistance to targeted and chimeric antigen receptor T-cell therapy in aggressive mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. This compound and venetoclax combination overcomes resistance to targeted and chimeric antigen receptor T-cell therapy in aggressive mantle cell lymphoma | Haematologica [haematologica.org]
- 12. This compound (LOXO-305) and Venetoclax for the Treatment of Patients with CLL or SLL Resistant to Covalent BTKi [ctv.veeva.com]
- 13. This compound Prior to CAR T-Cell Therapy in Patients With Relapsed/Refractory Lymphoma | Decera Clinical Education [deceraclinical.com]
- 14. This compound as a bridge to CAR-T therapy in B-cell malignancies | VJHemOnc [vjhemonc.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. This compound and venetoclax combination overcomes resistance to targeted and chimeric antigen receptor T-cell therapy in aggressive mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Facebook [cancer.gov]
- 18. oncologynewscentral.com [oncologynewscentral.com]
- 19. mdpi.com [mdpi.com]
- 20. This compound in Chronic Lymphocytic Leukemia: Navigating Resistance and the Personalisation of BTK-Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Preclinical characterization of this compound, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ashpublications.org [ashpublications.org]
Pirtobrutinib Technical Support Center: Troubleshooting Guides & FAQs
This technical support center provides guidance for researchers, scientists, and drug development professionals working with pirtobrutinib. Find answers to common questions and troubleshoot issues encountered during your experiments with alternative solvents and formulations.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound for in vitro assays?
A1: this compound is soluble in several organic solvents suitable for in vitro studies. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, with reported solubility up to 200 mg/mL.[1] Other options include ethanol (B145695) and dimethylformamide (DMF).[2] When preparing stock solutions, it is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[3][4] For cellular assays, ensure the final concentration of the organic solvent is compatible with your cell line and does not exceed cytotoxic levels.
Q2: this compound has poor aqueous solubility. How can I formulate it for in vivo animal studies?
A2: Due to its low aqueous solubility across a pH range of 1 to 7, formulating this compound for in vivo studies requires specialized vehicles.[5] Common approaches include suspensions or solutions using a combination of solvents and surfactants. A frequently used vehicle for oral administration in mouse xenograft models involves a mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween 80, and saline.[1] Another suggested oral formulation is a suspension in 0.2% Carboxymethyl cellulose (B213188).
Q3: I am observing precipitation of this compound when diluting my DMSO stock solution in aqueous media. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock in aqueous buffer is a common issue for poorly soluble compounds like this compound. To mitigate this, consider the following:
-
Lower the final concentration: Ensure the final concentration in your assay medium is well below the aqueous solubility limit.
-
Use a surfactant: Incorporating a non-ionic surfactant, such as Tween 80, in the final formulation can help maintain solubility.
-
Prepare an intermediate dilution: Instead of diluting directly into the final aqueous buffer, create an intermediate dilution in a solvent system that is more miscible with water, such as a mixture of ethanol and water, before the final dilution.
-
Vortexing during dilution: Add the stock solution to the aqueous medium while vortexing to ensure rapid dispersion.
Q4: What are amorphous solid dispersions and how can they improve this compound's properties?
A4: Amorphous solid dispersions (ASDs) are a formulation strategy to enhance the solubility and bioavailability of poorly water-soluble drugs like this compound. In an ASD, the drug is dispersed in an amorphous state within a polymer matrix. This prevents the drug from crystallizing, and the high energy of the amorphous state leads to improved dissolution rates. Common polymers used for creating this compound ASDs include hydroxypropyl methylcellulose (B11928114) phthalate (B1215562) (HPMCP), hydroxypropyl cellulose (HPC), and Eudragit L100.
Troubleshooting Guides
Problem: Inconsistent results in in vivo efficacy studies.
Possible Cause 1: Poor bioavailability due to formulation issues.
-
Solution: Ensure a homogenous and stable formulation. If using a suspension, verify uniform particle size and prevent settling by appropriate vehicle selection and thorough mixing before each administration. For solution formulations, visually inspect for any signs of precipitation. Consider preparing fresh formulations daily.
Possible Cause 2: Drug degradation.
-
Solution: this compound is susceptible to degradation under certain conditions. It has been shown to degrade in acidic, alkaline, and peroxide environments.[6][7] Ensure that your formulation vehicle is within a stable pH range and free of oxidizing agents. Store stock solutions and formulations at appropriate temperatures and protect from light.
Problem: Difficulty preparing a stable amorphous solid dispersion (ASD).
Possible Cause 1: Incomplete solvent removal.
-
Solution: Residual solvent can act as a plasticizer and promote crystallization. Ensure complete solvent removal by optimizing the drying process (e.g., extending drying time, increasing temperature, or using a higher vacuum).
Possible Cause 2: Incompatible drug-polymer ratio.
-
Solution: The ratio of this compound to the polymer is crucial for the stability of the ASD. If you observe recrystallization, consider increasing the proportion of the polymer. Ratios of 1:1 to 1:6 (drug to polymer) have been explored.[5]
Possible Cause 3: Inappropriate polymer selection.
-
Solution: The choice of polymer can significantly impact the stability and dissolution of the ASD. If one polymer is not yielding a stable formulation, experiment with other carriers such as HPMC-P, HPC, or Eudragit L100.
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~96-200 mg/mL | [1][3] |
| Ethanol | ~48 mg/mL | [3] |
| DMF | ~3 mg/mL | [2] |
| Water | Insoluble | [3] |
Table 2: this compound Stability Under Forced Degradation Conditions
| Condition | Degradation | Reference |
| Acidic | Significant Degradation | [6][7] |
| Alkaline | Significant Degradation | [6][7] |
| Peroxide | Significant Degradation | [6][7] |
| Thermal | Degradation | [6][7] |
| Photolytic | Stable | [6][7] |
| Hydrolytic | Stable | [6][7] |
| Reduction | Stable | [6][7] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound with HPMC-P (1:1 w/w)
Materials:
-
This compound
-
Hydroxypropyl methylcellulose phthalate (HPMC-P)
-
Methanol (B129727) (analytical grade)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Weigh 200 mg of this compound and 200 mg of HPMC-P.
-
Dissolve both components in 10 mL of methanol in a round-bottom flask at room temperature (25-30°C).
-
Stir the mixture until a clear solution is obtained.
-
Remove the methanol using a rotary evaporator under reduced pressure at 60°C.
-
Further dry the resulting solid in a vacuum oven to ensure complete removal of the solvent.
-
The resulting product is an amorphous solid dispersion of this compound with HPMC-P.
Protocol 2: Preparation of an In Vivo Formulation for Oral Gavage (Mouse)
Materials:
-
This compound
-
DMSO (cell culture grade)
-
PEG300
-
Tween 80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
To prepare the final formulation, use the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
For a 1 mL final volume, start with 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 and mix again until the solution is clear.
-
Finally, add 450 µL of sterile saline and mix to obtain a clear solution.
-
Prepare this formulation fresh daily and visually inspect for any precipitation before administration.
Visualizations
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the development and characterization of a this compound ASD.
References
- 1. LC-MS/MS characterization of this compound impurities and product degradation: stability studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06299J [pubs.rsc.org]
- 2. WO2024194890A1 - Solid state forms of this compound and process for the preparation of intermediate thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2024176164A1 - Solid state form of this compound - Google Patents [patents.google.com]
- 6. WO2025078941A1 - Pharmaceutical composition of this compound - Google Patents [patents.google.com]
- 7. tdcommons.org [tdcommons.org]
Validation & Comparative
A Preclinical Showdown: Pirtobrutinib vs. Ibrutinib in Chronic Lymphocytic Leukemia Models
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Two Generations of BTK Inhibitors
In the landscape of targeted therapies for Chronic Lymphocytic Leukemia (CLL), Bruton's tyrosine kinase (BTK) inhibitors have emerged as a cornerstone of treatment. Ibrutinib (B1684441), the first-in-class covalent BTK inhibitor, revolutionized CLL management by irreversibly binding to BTK at the C481 residue, thereby disrupting B-cell receptor (BCR) signaling essential for CLL cell survival and proliferation. However, the emergence of resistance, most commonly through mutations at the C481 binding site, has necessitated the development of next-generation BTK inhibitors. Pirtobrutinib, a highly selective, non-covalent (reversible) BTK inhibitor, represents a significant advancement, demonstrating efficacy in patients who have developed resistance to covalent inhibitors. This guide provides an objective comparison of the preclinical performance of this compound and ibrutinib in CLL models, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and workflows.
Quantitative Performance Analysis
The following tables summarize the key quantitative data from preclinical studies comparing the efficacy of this compound and ibrutinib in various CLL models.
Table 1: Inhibition of BTK Phosphorylation in Primary CLL Cells
| Drug | Target | IC50 (nM) | Cell Type |
| This compound | p-BTK (Y223) | 1.1 | Primary CLL cells (BTK WT) |
| Ibrutinib | p-BTK (Y223) | 0.7 | Primary CLL cells (BTK WT) |
Data sourced from a study utilizing primary CLL cells with wild-type (WT) BTK, demonstrating the potent and comparable ability of both inhibitors to block BTK autophosphorylation, a critical step in its activation.[1]
Table 2: Efficacy Against Ibrutinib-Resistant BTK C481S Mutant
| Drug | Target | IC50 (nM) | Cell Model |
| This compound | p-BTK (Y223) | 16 | HEK293 cells expressing BTK C481S |
| Ibrutinib | p-BTK (Y223) | >1000 | HEK293 cells expressing BTK C481S |
This data highlights this compound's key advantage: its ability to maintain potent inhibition of the most common ibrutinib-resistance mutation, C481S, while ibrutinib's efficacy is significantly diminished.[1]
Table 3: Induction of Apoptosis in Primary CLL Cells
| Treatment (1 µM for 48h) | % Annexin V Positive Cells (Apoptosis) | Cell Type |
| DMSO (Control) | ~10% | Primary CLL cells (BTK WT) |
| This compound | ~25% (Significant increase vs. control) | Primary CLL cells (BTK WT) |
| Ibrutinib | ~25% (Significant increase vs. control) | Primary CLL cells (BTK WT) |
Both this compound and ibrutinib demonstrated a significant, and comparable, ability to induce apoptosis in primary CLL cells at a concentration of 1 µM after 48 hours of treatment.[1]
Table 4: Inhibition of Cell Viability in CLL Cell Lines
| Drug | Cell Line | IC50 |
| This compound | MEC1, OSU-CLL | Comparable to Ibrutinib |
| Ibrutinib | MEC1, OSU-CLL | Comparable to this compound |
Preclinical studies have reported that this compound and ibrutinib exhibit similar inhibitory effects on the viability of CLL-like cell lines, with comparable IC50 values.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are outlines of key experimental protocols used to compare this compound and ibrutinib.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Seed CLL cell lines (e.g., MEC1, OSU-CLL) in 96-well plates at a density of 1 x 10^4 cells/well in complete RPMI 1640 medium.
-
Drug Treatment: Add serial dilutions of this compound and ibrutinib to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Luminescence Reading: Measure luminescence using a plate reader to determine the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat primary CLL cells or CLL cell lines with this compound, ibrutinib (e.g., at 1 µM), or a vehicle control for 48 hours.
-
Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are considered apoptotic, while PI staining indicates late apoptotic or necrotic cells.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot for BTK Phosphorylation
-
Cell Treatment: Treat primary CLL cells or CLL cell lines with a dose range of this compound or ibrutinib for 1-2 hours.
-
BCR Stimulation (Optional): To assess the inhibition of BCR-induced signaling, stimulate cells with an anti-IgM antibody for a short period (e.g., 10 minutes) before lysis.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-BTK (e.g., Y223) and total BTK.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal to determine the extent of inhibition.
Visualizing the Mechanisms and Workflow
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental processes.
Caption: B-Cell Receptor (BCR) signaling pathway and points of inhibition.
Caption: A typical experimental workflow for comparing this compound and ibrutinib.
Conclusion
Preclinical data from CLL models demonstrate that this compound is a potent BTK inhibitor with comparable efficacy to ibrutinib in wild-type BTK settings. Both drugs effectively inhibit BTK phosphorylation, reduce cell viability, and induce apoptosis in CLL cells. The primary preclinical advantage of this compound lies in its robust activity against the ibrutinib-resistant BTK C481S mutation, a critical finding that has translated to clinical benefit. This guide provides a foundational understanding of the preclinical characteristics of these two important BTK inhibitors, offering valuable insights for researchers and drug development professionals in the ongoing effort to overcome therapeutic resistance in CLL.
References
Comparative In Vitro Efficacy of Pirtobrutinib and Zanubrutinib: A Guide for Researchers
This guide provides a detailed comparison of the in vitro performance of pirtobrutinib and zanubrutinib (B611923), two prominent Bruton's tyrosine kinase (BTK) inhibitors. We present key experimental data, outline the methodologies used to obtain these results, and visualize the underlying biological and experimental frameworks. This information is intended for researchers, scientists, and drug development professionals evaluating the therapeutic potential and mechanisms of these agents.
Introduction to this compound and Zanubrutinib
This compound and zanubrutinib are highly potent inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway essential for B-cell proliferation and survival.[1][2] While both drugs target BTK, they employ distinct mechanisms of action.
-
Zanubrutinib is a second-generation covalent inhibitor. It forms an irreversible bond with a cysteine residue at position 481 (C481) in the ATP-binding pocket of BTK, leading to sustained inactivation of the enzyme.[2][3][4]
-
This compound is a novel, next-generation non-covalent inhibitor. It binds reversibly to BTK in a manner that does not depend on the C481 residue.[5][6][7]
This fundamental difference in binding mode is the primary determinant of their comparative efficacy, particularly against BTK enzymes with resistance mutations at the C481 site.
Quantitative Data Presentation
The following table summarizes the key quantitative parameters of this compound and zanubrutinib from in vitro enzymatic and binding assays.
| Parameter | This compound | Zanubrutinib | Significance |
| Binding Mechanism | Non-covalent (Reversible) | Covalent (Irreversible) | This compound can repeatedly bind and unbind, while zanubrutinib forms a permanent bond. |
| Target Site | ATP-binding region (does not interact with C481)[5][6] | ATP-binding pocket (forms covalent bond with C481)[2][3] | This compound's efficacy is independent of the C481 residue status. |
| IC₅₀ vs. Wild-Type BTK | 3.2 nM (enzymatic assay)[5] | ~0.2 - 3.7 nM (biochemical/enzymatic assays) | Both are highly potent inhibitors of wild-type BTK. |
| IC₅₀ vs. C481S Mutant BTK | 1.4 nM (enzymatic assay)[5] | Efficacy is significantly reduced or abolished. | This compound retains potent activity against the most common resistance mutation for covalent inhibitors.[8] |
| Binding Affinity (K D ) | Single-digit nM range[5] | N/A (forms covalent bond) | Demonstrates high-affinity, reversible binding. |
| BTK Complex Half-Life | 1.5 to 2.4 hours[5] | N/A (irreversible) | Indicates a durable but reversible interaction with the target. |
| Kinase Selectivity | Highly selective for BTK in >98% of the human kinome.[5][6] | Highly selective; designed to minimize off-target inhibition of TEC- and EGFR-family kinases compared to ibrutinib.[4][9][10] | Both inhibitors exhibit high selectivity, suggesting a lower potential for off-target effects. |
Signaling Pathway and Mechanism of Inhibition
BTK is a central node in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to BTK activation. Activated BTK then phosphorylates downstream targets, including PLCγ2, which ultimately promotes cell survival and proliferation. Both this compound and zanubrutinib inhibit the kinase activity of BTK, thereby blocking this critical pathway. The diagram below illustrates this process and the distinct interaction of each inhibitor.
Caption: BCR signaling pathway and BTK inhibitor action.
Experimental Protocols
The data presented in this guide are derived from established in vitro assays. Below are detailed methodologies for key experiments.
BTK Enzymatic Inhibition Assay (Time-Resolved FRET)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of isolated BTK protein.
-
Objective: To determine the IC₅₀ value of the inhibitor against wild-type and mutant BTK.
-
Methodology:
-
Recombinant human BTK enzyme (either wild-type or C481S mutant) is pre-incubated with serially diluted concentrations of the test inhibitor (this compound or zanubrutinib) in an assay buffer.[11]
-
The enzymatic reaction is initiated by adding ATP and a biotinylated peptide substrate.[11]
-
The enzyme phosphorylates the substrate. The reaction is allowed to proceed for a fixed time at room temperature.
-
A "stop solution" containing EDTA (to chelate Mg²⁺ and stop the reaction) and detection reagents is added. The detection reagents typically include a Europium (Eu)-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.[11]
-
If the substrate is phosphorylated, the antibody binds to the new phosphate (B84403) group. The streptavidin binds to the biotin (B1667282) on the substrate, bringing the Eu and XL665 molecules into close proximity, which generates a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.
-
The signal is read by a suitable plate reader. The inhibitor concentration that reduces the signal by 50% is calculated as the IC₅₀.
-
Cellular BTK Phosphorylation Assay
This assay measures the inhibitor's effect on BTK activity within a living cell.
-
Objective: To confirm the inhibitor's ability to block BTK signaling in a cellular context.
-
Methodology:
-
A B-cell lymphoma cell line (e.g., REC-1 or Ramos) is cultured.[12]
-
Cells are treated with various concentrations of the inhibitor for a specified period.
-
B-cell receptor signaling is stimulated, typically using an anti-IgM antibody, to induce BTK autophosphorylation at tyrosine 223 (Y223).
-
Cells are lysed, and protein concentrations are determined.
-
The levels of phosphorylated BTK (pBTK Y223) and total BTK are measured using techniques such as Western Blot or specific ELISA kits.
-
The reduction in pBTK levels in treated cells relative to untreated (but stimulated) controls indicates the inhibitor's cellular potency.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a biophysical technique used to measure the binding and dissociation kinetics of a reversible inhibitor like this compound.
-
Objective: To determine the association rate (kₐ), dissociation rate (kₔ), and binding affinity (K D ) of a non-covalent inhibitor.
-
Methodology:
-
Purified BTK protein is immobilized on the surface of an SPR sensor chip.
-
A solution containing this compound at a specific concentration is flowed over the chip surface, allowing the inhibitor to bind to the immobilized BTK. This binding event causes a change in the refractive index at the surface, which is measured in real-time as a response unit (RU). This phase provides the association rate (kₐ).
-
After a period, the inhibitor solution is replaced with a buffer-only solution. The inhibitor dissociates from the BTK, causing the RU signal to decrease. This phase provides the dissociation rate (kₔ).
-
The equilibrium dissociation constant (K D ) is calculated as the ratio of kₔ/kₐ. The complex half-life (t₁/₂) can also be calculated from the dissociation rate.
-
Experimental Workflow
The following diagram outlines a typical in vitro workflow for characterizing and comparing BTK inhibitors.
Caption: In vitro workflow for BTK inhibitor evaluation.
Conclusion
The in vitro data clearly distinguish this compound and zanubrutinib based on their mechanism of action. Both are highly potent and selective inhibitors of wild-type BTK. However, this compound's non-covalent binding mechanism confers a significant advantage by allowing it to potently inhibit both wild-type BTK and the C481S mutant, which is the primary mechanism of acquired resistance to covalent inhibitors like zanubrutinib.[5][8] Furthermore, studies suggest this compound uniquely stabilizes BTK in an inactive conformation, preventing phosphorylation of the activation loop, a feature not seen with covalent inhibitors.[6][12] These in vitro findings highlight this compound's potential to address treatment limitations associated with covalent BTK inhibitors.
References
- 1. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 3. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical characterization of this compound, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. patientpower.info [patientpower.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. zanubrutinib | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Abstract 2780: Unique pharmacodynamic properties conferred by differential binding to BTK, this compound vs covalent inhibitors | Semantic Scholar [semanticscholar.org]
A Head-to-Head Showdown: Covalent vs. Non-Covalent BTK Inhibitors in B-Cell Malignancies
A new era in the treatment of B-cell malignancies is dawning with the advent of non-covalent Bruton's tyrosine kinase (BTK) inhibitors. These novel agents are challenging the established efficacy of their covalent predecessors, offering potential advantages in overcoming resistance and improving safety. This comprehensive guide provides a detailed, data-driven comparison of covalent and non-covalent BTK inhibitors, designed for researchers, scientists, and drug development professionals.
Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of both normal and malignant B-cells.[1][2] Inhibiting BTK has become a cornerstone of therapy for various B-cell cancers.
Covalent BTK inhibitors, the first generation of these targeted therapies, function by forming a permanent, irreversible bond with a specific cysteine residue (Cys481) in the active site of the BTK enzyme.[3] This leads to sustained inhibition of BTK activity. In contrast, non-covalent BTK inhibitors bind reversibly to the enzyme through non-permanent interactions, such as hydrogen bonds and van der Waals forces.[3] A key advantage of this reversible binding is that it is not dependent on the Cys481 residue, allowing these inhibitors to remain effective against BTK enzymes with mutations at this site—a common mechanism of acquired resistance to covalent inhibitors.[3]
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference in the mechanism of action between these two classes of inhibitors has significant clinical implications.
Head-to-Head Clinical Trial Data: Pirtobrutinib vs. Ibrutinib (B1684441)
The Phase 3 BRUIN CLL-314 trial provides the first direct head-to-head comparison of a non-covalent inhibitor, this compound, against a covalent inhibitor, ibrutinib, in patients with chronic lymphocytic leukemia (CLL) or small lymphocytic lymphoma (SLL).[4][5][6]
| Efficacy Outcome | This compound | Ibrutinib | Population |
| Overall Response Rate (ORR) | 87.0% | 78.6% | Intent-to-Treat (ITT) |
| ORR | 84.0% | 74.8% | Relapsed/Refractory (R/R) |
| Progression-Free Survival (PFS) Hazard Ratio | 0.57 | - | ITT |
Table 1: Efficacy of this compound vs. Ibrutinib in the BRUIN CLL-314 Trial
| Adverse Event (Any Grade) | This compound | Ibrutinib |
| Atrial Fibrillation/Flutter | 2.4% | 13.5% |
| Hypertension | 10.6% | 15.1% |
| Treatment Discontinuation due to Adverse Events | 9.4% | 10.8% |
| Dose Reductions due to Adverse Events | 7.9% | 18.2% |
Table 2: Key Safety Data from the BRUIN CLL-314 Trial
Efficacy of Nemtabrutinib in Covalent Inhibitor-Experienced Patients
While direct head-to-head data for the non-covalent inhibitor nemtabrutinib is not yet available from a completed Phase 3 trial, the BELLWAVE-001 study has demonstrated its activity in heavily pre-treated CLL/SLL patients, many of whom had prior exposure to covalent BTK inhibitors.[7][8][9][10]
| Efficacy Outcome | Nemtabrutinib (65mg daily) | Patient Population |
| Overall Response Rate (ORR) | 56% | R/R CLL/SLL (n=57) |
| Median Duration of Response | 24 months | Responding Patients |
| Median Progression-Free Survival | 26 months | R/R CLL/SLL |
Table 3: Efficacy of Nemtabrutinib in the BELLWAVE-001 Study
Overcoming Resistance: The C481S Mutation
A significant limitation of covalent BTK inhibitors is the development of resistance, most commonly through a mutation in the BTK gene at the Cys481 binding site (C481S).[11] This mutation prevents the irreversible binding of covalent inhibitors. Non-covalent inhibitors, which do not rely on this residue for binding, have shown efficacy in patients with the C481S mutation.[11] In the BELLWAVE-001 study of nemtabrutinib, 63% of patients had a C481S mutation.[7]
Experimental Protocols
Biochemical BTK Kinase Inhibition Assay (IC50 Determination)
A common method to determine the biochemical potency of a BTK inhibitor is a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.[12][13]
Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against purified BTK enzyme.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor corresponds to its inhibitory activity.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
Substrate (e.g., a synthetic peptide)
-
ATP
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Add the diluted compounds, BTK enzyme, and substrate/ATP mix to the wells of a 384-well plate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Add the ADP-Glo™ Reagent to deplete the remaining ATP and incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular BTK Occupancy Assay
This assay measures the extent to which a BTK inhibitor binds to its target within a cellular context.[12]
Objective: To determine the target engagement of a BTK inhibitor in cells.
Principle: A biotinylated probe that also binds to the Cys-481 residue of BTK is used. The amount of probe that can bind to BTK is inversely proportional to the occupancy of the target by the test inhibitor.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Cell culture medium
-
Test compounds dissolved in DMSO
-
Biotinylated BTK probe
-
Streptavidin-conjugated detection reagent
-
Lysis buffer
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with serial dilutions of the test compound for a specified time.
-
Lyse the cells and add the lysates to a new 96-well plate.
-
Add the biotinylated BTK probe to the wells and incubate to allow binding to any unoccupied BTK.
-
Add the streptavidin-conjugated detection reagent and incubate.
-
Add the substrate and measure the resulting signal (e.g., chemiluminescence).
-
The percentage of BTK occupancy is calculated by comparing the signal from treated cells to that of untreated cells.
B-Cell Receptor Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade. Both covalent and non-covalent inhibitors target BTK, thereby blocking downstream signals that promote B-cell proliferation and survival.[14][15]
Conclusion
The emergence of non-covalent BTK inhibitors represents a significant advancement in the treatment of B-cell malignancies. The head-to-head data from the BRUIN CLL-314 trial suggest that this compound is not only non-inferior but may offer a superior efficacy and safety profile compared to the first-generation covalent inhibitor ibrutinib. Furthermore, the ability of non-covalent inhibitors to overcome the common C481S resistance mutation addresses a critical unmet need for patients who progress on covalent BTK inhibitor therapy. As more data from ongoing clinical trials become available, the role of these two classes of inhibitors in the evolving treatment landscape will be further clarified. The distinct mechanisms of action and differing clinical profiles underscore the importance of continued research and development in this promising area of oncology.
References
- 1. B-cell receptor - Wikipedia [en.wikipedia.org]
- 2. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. BRUIN-CLL-314: A phase 3 trial of this compound compared to ibrutinib in adults with chronic lymphocytic leukaemia | Lymphoma Action [lymphoma-action.org.uk]
- 5. ascopubs.org [ascopubs.org]
- 6. onclive.com [onclive.com]
- 7. cllsociety.org [cllsociety.org]
- 8. An update from BELLWAVE-001: nemtabrutinib in CLL/SLL | VJHemOnc [vjhemonc.com]
- 9. onclive.com [onclive.com]
- 10. Nemtabrutinib: Jennifer Woyach, MD ASH 2022 - BELLWAVE-001 Study - OncologyTube [oncologytube.com]
- 11. Non-Covalent Bruton’s Tyrosine Kinase Inhibitors in the Treatment of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. The regulators of BCR signaling during B cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Pirtobrutinib Efficacy in Ibrutinib-Resistant B-Cell Malignancies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pirtobrutinib's activity, particularly in the context of ibrutinib (B1684441) resistance, with a focus on supporting experimental data and detailed methodologies. This compound is a highly selective, non-covalent (reversible) Bruton's tyrosine kinase (BTK) inhibitor designed to overcome the limitations of covalent BTK inhibitors (cBTKis) like ibrutinib.[1][2]
Executive Summary
This compound demonstrates potent and sustained inhibition of both wild-type (WT) and C481S-mutated BTK, the most common mechanism of acquired resistance to ibrutinib.[3][4] Preclinical and clinical studies have consistently shown its efficacy in patient populations whose disease has progressed on cBTKi therapy.[3][5] Its unique non-covalent binding mechanism allows it to effectively inhibit BTK signaling in cells harboring the C481S mutation, leading to apoptosis of malignant B-cells.[4][6] This guide will delve into the comparative efficacy, underlying signaling pathways, and the experimental validation of this compound's activity in ibrutinib-resistant patient samples.
Comparative Efficacy of BTK Inhibitors
The following tables summarize key quantitative data from preclinical and clinical studies, comparing the performance of this compound with other BTK inhibitors.
Table 1: Preclinical Potency and Selectivity of BTK Inhibitors
| Inhibitor | Type | BTK IC₅₀ (nM) | BTK C481S IC₅₀ (nM) | Kinase Selectivity (Inhibited >50% at 100 nM) |
| This compound | Non-covalent | 3.2 | 1.4 | 4 |
| Ibrutinib | Covalent | Not specified | Not effective | 22 |
| Zanubrutinib | Covalent | Not specified | Not effective | 6 |
| Acalabrutinib | Covalent | Not specified | Not effective | 4 |
Data sourced from Gomez et al. (2023).[2]
Table 2: Clinical Activity of this compound in Patients with Prior Covalent BTK Inhibitor Therapy
| Malignancy | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| CLL/SLL | Previously treated with a cBTKi | 81.6% | 19.4 months |
| CLL/SLL | Previously treated with a cBTKi and a BCL-2 inhibitor | 79.7% | 15.9 months |
| MCL | Previously treated with a cBTKi | 49.3% | 5.6 months |
Data from the BRUIN Phase 1/2 Study presented at the 2023 ASH Annual Meeting.[7]
Signaling Pathways and Mechanism of Action
This compound's efficacy in ibrutinib-resistant cells stems from its distinct mechanism of action. Unlike covalent inhibitors that form a permanent bond with the C481 residue in the BTK active site, this compound binds reversibly to a different part of the ATP-binding pocket.[2] This allows it to inhibit BTK even when the C481 residue is mutated.
The following diagram illustrates the B-cell receptor (BCR) signaling pathway and the points of inhibition for both covalent and non-covalent BTK inhibitors.
Caption: BCR signaling pathway and BTK inhibitor action.
Experimental Workflows and Protocols
The validation of this compound's activity in ibrutinib-resistant samples relies on several key in vitro experiments. The following diagram outlines a typical experimental workflow.
Caption: Experimental workflow for validating this compound activity.
Detailed Experimental Protocols
1. Cell Viability Assay
-
Objective: To determine the cytotoxic effects of this compound and ibrutinib on ibrutinib-resistant patient-derived cells.
-
Method:
-
Plate patient-derived Chronic Lymphocytic Leukemia (CLL) or Mantle Cell Lymphoma (MCL) cells in 384-well plates at a density of 1,500 to 2,500 cells per well.
-
Add this compound or ibrutinib at various concentrations in duplicate or triplicate to the wells.
-
Incubate the plates for 72 hours.
-
Lyse the cells using a reagent such as CellTiter-Glo.
-
Measure luminescence to determine the number of viable cells.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values.[8]
-
2. B-Cell Receptor (BCR) Signaling Analysis (Western Blot)
-
Objective: To assess the inhibition of BTK and downstream signaling molecules by this compound in ibrutinib-resistant cells.
-
Method:
-
Isolate peripheral blood mononuclear cells (PBMCs) from patients with CLL.
-
Incubate approximately 1.5 x 10⁶ cells per condition with this compound for 3 hours.
-
For cell lines like Ramos RA1 and REC-1, serum starve for 4 hours, incubate with this compound for 2 hours, and then stimulate with anti-IgM (5 µg/mL) for 10 minutes.
-
Harvest, wash, and lyse the cells.
-
Perform protein quantification and separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane and probe with primary antibodies against phosphorylated BTK (Y223 and Y551), total BTK, phosphorylated PLCγ2, and other relevant downstream targets.
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
Normalize phosphorylation signals to the total protein levels.[2]
-
3. Chemokine Secretion Assay (ELISA)
-
Objective: To measure the effect of this compound on the secretion of pro-survival chemokines by CLL cells.
-
Method:
-
Culture CLL cells from patients with either wild-type BTK or BTK C481S.
-
Treat the cells with 1 µM this compound or a vehicle control.
-
Collect the cell culture supernatants after a specified incubation period.
-
Analyze the supernatants for the levels of chemokines such as CCL3 and CCL4 using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[6]
-
Conclusion
The presented data robustly validates the activity of this compound in ibrutinib-resistant patient samples, particularly those harboring the BTK C481S mutation. Its non-covalent binding mechanism allows it to effectively inhibit the BCR signaling pathway where covalent inhibitors fail. The provided experimental protocols offer a framework for researchers to independently verify these findings and further explore the therapeutic potential of this compound. This next-generation BTK inhibitor represents a significant advancement in the treatment of B-cell malignancies, offering a promising therapeutic option for patients with acquired resistance to covalent BTK inhibitors.
References
- 1. Phase 3 results for Lilly's Jaypirca® (this compound) in covalent BTK inhibitor pre-treated chronic lymphocytic leukemia or small lymphocytic lymphoma to be presented at the 2024 ASH Annual Meeting | Eli Lilly and Company [investor.lilly.com]
- 2. Preclinical characterization of this compound, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Targets BTK C481S in Ibrutinib-Resistant CLL but Second-Site BTK Mutations Lead to Resistance for Blood Adv. - IBM Research [research.ibm.com]
- 5. This compound in Patients With Previously Treated CLL SLL - The ASCO Post [ascopost.com]
- 6. researchgate.net [researchgate.net]
- 7. Updated Data from the BRUIN Phase 1/2 Study of this compound in Chronic Lymphocytic Leukemia and Mantle Cell Lymphoma Presented at the 2023 ASH Annual Meeting [prnewswire.com]
- 8. researchgate.net [researchgate.net]
Synergistic Antitumor Effects of Pirtobrutinib and Venetoclax In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of pirtobrutinib, a non-covalent Bruton's tyrosine kinase (BTK) inhibitor, and venetoclax (B612062), a BCL-2 inhibitor, has demonstrated significant synergistic effects in preclinical in vitro studies, particularly in B-cell malignancies such as Mantle Cell Lymphoma (MCL) and Chronic Lymphocytic Leukemia (CLL). This guide provides a comprehensive comparison of the in vitro performance of this combination, supported by experimental data, detailed protocols, and visualizations of the underlying mechanisms.
Data Presentation
The synergistic activity of this compound and venetoclax has been quantified in various MCL cell lines, including those resistant to conventional BTK inhibitors or venetoclax alone. The combination consistently demonstrates enhanced cytotoxicity and induction of apoptosis compared to single-agent treatments.
| Cell Line | Treatment | Result | Synergy Score (Combination Index) | Reference |
| JeKo BTK KD_2 | This compound + Venetoclax | Reduced cell viability | 0.54 | [1] |
| JeKo-ibrutinib-R | This compound + Venetoclax | Reduced cell viability | 0.47 | [1] |
Table 1: Synergistic Reduction in Cell Viability. This table summarizes the synergistic effects of this compound and venetoclax on the viability of Mantle Cell Lymphoma (MCL) cell lines. Combination Index (CI) values less than 1 indicate synergy.
| Cell Line | Treatment | Result | Fold Increase in Apoptosis (Combination vs. Single Agent) | Reference |
| JeKo BTK KD cells | This compound + Venetoclax | Enhanced apoptosis | Data not quantified | [1] |
| JeKo-ibrutinib-R | This compound + Venetoclax | Enhanced apoptosis | Data not quantified | [1] |
| Mino-venetoclax-R | This compound + Venetoclax | Enhanced apoptosis | Data not quantified | [1] |
| Z-138 | This compound | ~40-60% apoptotic cells | Not Applicable | [2] |
| Mino | Ibrutinib | ~20% apoptotic cells | Not Applicable | [2] |
| JVM-2 | Ibrutinib | ~20% apoptotic cells | Not Applicable | [2] |
Table 2: Enhanced Apoptosis Induction. This table highlights the increased apoptosis in various MCL cell lines following treatment with the this compound and venetoclax combination, as well as single-agent effects for comparison. While the synergistic enhancement was consistently observed, specific fold-increase values were not always reported.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key in vitro assays used to evaluate the synergistic effects of this compound and venetoclax.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
-
Cell Seeding: Plate MCL cell lines in 96-well plates at a density of 1 x 104 cells per well.
-
Drug Treatment: Treat the cells with a dose range of this compound, venetoclax, or the combination of both for 72 hours. Include a vehicle-treated control group.
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Synergy is determined using software such as CompuSyn to calculate the Combination Index (CI).
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.
-
Cell Treatment: Treat MCL cells with this compound, venetoclax, or the combination for 48 hours.
-
Cell Harvesting and Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in apoptosis signaling pathways.
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, cleaved Caspase-3, BCL-2, BTK).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometry analysis can be used to quantify the relative protein expression levels.
Mandatory Visualization
Signaling Pathway of Synergistic Action
The synergy between this compound and venetoclax stems from their complementary targeting of two critical survival pathways in B-cell malignancies: the B-cell receptor (BCR) pathway and the intrinsic apoptosis pathway.
Caption: Synergistic mechanism of this compound and venetoclax.
Experimental Workflow for In Vitro Synergy Assessment
A structured workflow is essential for systematically evaluating the synergistic effects of drug combinations.
Caption: Workflow for in vitro synergy assessment.
Logical Relationship of the Combination Therapy
The combination of this compound and venetoclax creates a dual-pronged attack on cancer cell survival, leading to enhanced therapeutic efficacy.
Caption: Logical flow of the combination therapy's effect.
Conclusion
The in vitro data strongly support the synergistic interaction between this compound and venetoclax in MCL cell lines, including those with acquired resistance to single-agent therapies. The combination effectively inhibits pro-survival signaling and promotes apoptosis. Mechanistically, this synergy is attributed to the dual targeting of the BCR and BCL-2 pathways, leading to the downregulation of key oncogenic drivers like MYC and mTORC1.[1] These promising preclinical findings provide a solid rationale for the continued clinical investigation of this combination therapy in patients with B-cell malignancies.
References
Pirtobrutinib Demonstrates Superior Kinase Selectivity in Preclinical Analyses
A comprehensive cross-reactivity analysis reveals pirtobrutinib as a highly selective Bruton's tyrosine kinase (BTK) inhibitor with a favorable off-target profile compared to other approved BTK inhibitors, including ibrutinib (B1684441), acalabrutinib, and zanubrutinib (B611923). These findings, supported by extensive preclinical data, suggest a potential for reduced off-target-related adverse events in clinical settings.
This compound, a non-covalent (reversible) BTK inhibitor, has been shown to be exceptionally potent against both wild-type BTK and the C481S mutant, a common resistance mutation to covalent BTK inhibitors.[1] Its high degree of selectivity is a key differentiating feature, minimizing interactions with other kinases in the human kinome and thereby potentially improving its safety profile.
Comparative Kinase Inhibition Profile
Enzymatic profiling of this compound against a broad panel of 371 human kinases demonstrated its high specificity for BTK.[1] In these assays, this compound exhibited greater than 100-fold selectivity for BTK over the vast majority of other kinases tested.[1]
A direct comparison with other BTK inhibitors at a concentration of 100 nM highlighted this compound's superior selectivity. While this compound inhibited only four other kinases by more than 50%, ibrutinib and zanubrutinib inhibited 22 and six other kinases, respectively, at the same concentration.[1] This suggests that this compound has a cleaner off-target profile, which may translate to fewer side effects in patients. Adverse events such as atrial fibrillation, bleeding, and diarrhea have been associated with off-target inhibition of kinases like EGFR, SRC, and TEC by less selective BTK inhibitors.[2]
The table below summarizes the biochemical potency of this compound against its primary target, BTK, and its common resistance mutant, C481S.
| Target Kinase | This compound IC50 (nM) |
| BTK (Wild-Type) | 3.2 |
| BTK (C481S Mutant) | 1.4 |
Data sourced from preclinical enzymatic assays.[1]
Further analysis identified a small number of kinases for which this compound showed less than 100-fold selectivity compared to BTK. These include HER4 and BRK, which were the only kinases inhibited with less than 20-fold selectivity.[3]
Experimental Protocols
The kinase selectivity of this compound and comparator drugs was determined using established biochemical assays. A summary of the methodology is provided below.
Kinase Inhibition Assay (HotSpot™ Assay):
The inhibitory activity of this compound was assessed against a panel of 371 human kinases using the HotSpot™ radiometric kinase assay. The assay measures the incorporation of the gamma phosphate (B84403) of ATP into a peptide substrate.
-
Test Compound: this compound was initially tested at a concentration of 1 µM. For dose-response curves, serial dilutions were prepared.
-
Kinases: A panel of 371 purified human kinases was used.
-
Substrate: Specific peptide substrates for each kinase were utilized.
-
ATP: Assays were performed at the Km ATP concentration for each respective kinase to ensure accurate determination of inhibitory potency.
-
Procedure: Kinase, substrate, and test compound were incubated in a reaction buffer. The reaction was initiated by the addition of [γ-³³P]ATP. After a defined incubation period, the reaction was stopped, and the amount of radiolabeled phosphate incorporated into the substrate was quantified.
-
Data Analysis: The percentage of kinase activity remaining in the presence of the inhibitor was calculated relative to a vehicle control. IC50 values were determined by fitting the dose-response data to a standard four-parameter logistic equation.
Visualizing the Broader Context
To understand the significance of BTK inhibition and the workflow for assessing kinase selectivity, the following diagrams are provided.
Caption: Simplified diagram of the B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.
Caption: General experimental workflow for determining the selectivity of a kinase inhibitor.
Conclusion
References
A Comparative Analysis of Resistance Mechanisms: Pirtobrutinib vs. Acalabrutinib
A deep dive into the molecular underpinnings of therapeutic resistance to covalent and non-covalent Bruton's tyrosine kinase inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive guide to navigating the evolving landscape of BTK-targeted therapies.
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in B-cell malignancies. The development of BTK inhibitors has revolutionized the treatment of diseases such as chronic lymphocytic leukemia (CLL). Acalabrutinib (B560132), a second-generation covalent inhibitor, and pirtobrutinib, a novel non-covalent inhibitor, represent two key therapeutic options. However, the emergence of drug resistance poses a significant clinical challenge. This guide provides a detailed comparison of the mechanisms of resistance to this compound and acalabrutinib, supported by experimental data, to inform future research and drug development strategies.
Mechanisms of Resistance: A Head-to-Head Comparison
The primary distinction in the resistance profiles of this compound and acalabrutinib lies in their interaction with BTK and the consequent selective pressures they exert on the cancer cell population. Acalabrutinib, as a covalent inhibitor, irreversibly binds to the cysteine residue at position 481 (C481) of BTK.[1][2] In contrast, this compound is a non-covalent, reversible inhibitor that does not rely on binding to C481, allowing it to be effective against tumors that have developed resistance to covalent inhibitors through mutations at this site.[3][4][5]
This compound Resistance: Beyond the C481 Gatekeeper
This compound's efficacy in patients with C481-mutant BTK has been a significant advancement.[3][4] However, acquired resistance to this compound does occur, primarily through the selection of novel, non-C481 mutations within the BTK kinase domain.[6][7][8] Clinical data from the BRUIN phase 1/2 trial has been instrumental in elucidating these mechanisms.[6][9]
Key resistance mutations for this compound include:
-
Gatekeeper Mutations: Alterations at the T474 residue, such as T474I, are a common mechanism of resistance.[6][10]
-
Kinase-Impaired Mutations: The L528W mutation is another frequently observed alteration that confers resistance.[6][10]
-
Other Kinase Domain Mutations: A variety of other mutations within the BTK kinase domain, including V416L, A428D, and M437R, have also been identified in patients progressing on this compound.[7][8]
-
Downstream Mutations: Mutations in the downstream signaling molecule, phospholipase C gamma 2 (PLCG2), can also lead to resistance.[6][8]
A notable finding is that a significant proportion of patients who develop resistance to this compound do not harbor detectable mutations in BTK or other commonly screened genes, suggesting the involvement of alternative, non-genomic resistance mechanisms.[6][9]
Acalabrutinib Resistance: The Dominance of C481 Mutations
Resistance to acalabrutinib is predominantly driven by mutations at the C481 residue of BTK.[11][12][13] These mutations, most commonly C481S, prevent the covalent binding of acalabrutinib, thereby restoring BTK activity.[13]
Primary resistance mechanisms for acalabrutinib include:
-
BTK C481 Mutations: The C481S, C481R, and C481Y mutations are the most frequent causes of acquired resistance to acalabrutinib.[11][14]
-
PLCG2 Mutations: As with this compound, mutations in PLCG2 can also contribute to acalabrutinib resistance.[11][12]
-
BTK T474I Mutations: While less common than C481 mutations, the T474I gatekeeper mutation has been observed in patients progressing on acalabrutinib, often in conjunction with a C481 mutation.[12][15]
Quantitative Analysis of Resistance Mutations
The following tables summarize the frequency of key resistance mutations observed in patients with chronic lymphocytic leukemia who have developed resistance to this compound or acalabrutinib, based on data from clinical trials.
Table 1: Frequency of Acquired Resistance Mutations in Patients Progressing on this compound (BRUIN Trial) [6][9][10]
| Mutation | Frequency in Patients with Acquired Mutations |
| BTK Mutations | ~55% |
| T474X (gatekeeper) | ~35% |
| L528W (kinase-impaired) | ~18% |
| Other BTK mutations (V416L, A428D, etc.) | ~12% |
| PLCG2 Mutations | ~8% |
| TP53 Mutations | ~14% |
| No Detectable Mutations in Screened Genes | ~29% |
Table 2: Frequency of Acquired Resistance Mutations in Patients Progressing on Acalabrutinib [11][12][14]
| Mutation | Frequency in Patients with Progressive Disease |
| BTK C481 Mutations (C481S, C481R, C481Y) | ~55-69% |
| PLCG2 Mutations | ~25% |
| BTK T474I Mutation | ~20-29% (often co-occurs with C481 mutations) |
Experimental Methodologies
The identification and characterization of these resistance mechanisms rely on a suite of molecular and cellular biology techniques.
Next-Generation Sequencing (NGS) for Mutation Detection
-
Principle: NGS allows for the high-throughput sequencing of DNA, enabling the detection of genetic mutations in a patient's cancer cells. Targeted NGS, focusing on a panel of genes known to be involved in cancer and drug resistance (e.g., BTK, PLCG2, TP53), is commonly employed.[9][16]
-
Protocol Outline:
-
Sample Collection: Peripheral blood mononuclear cells (PBMCs) or bone marrow aspirates are collected from patients at baseline and at the time of disease progression.[9]
-
DNA Extraction: Genomic DNA is isolated from the collected cells.
-
Library Preparation: The DNA is fragmented, and adapters are ligated to the ends of the fragments to prepare a sequencing library. For targeted sequencing, specific gene regions are enriched using custom probes.[17]
-
Sequencing: The prepared library is sequenced on an NGS platform (e.g., Illumina).
-
Bioinformatic Analysis: The sequencing data is aligned to a reference genome, and specialized software is used to identify genetic variants (mutations). The variant allele frequency (VAF) is calculated to determine the proportion of cancer cells carrying the mutation.
-
Droplet Digital PCR (ddPCR) for Sensitive Mutation Detection
-
Principle: ddPCR is a highly sensitive method for detecting and quantifying known mutations, even at very low frequencies. It works by partitioning a DNA sample into thousands of individual droplets, with PCR amplification occurring in each droplet.[4][18]
-
Protocol Outline:
-
Sample Preparation: DNA is extracted as for NGS.
-
Assay Setup: A PCR reaction mix is prepared containing primers and probes specific for both the wild-type and mutant alleles of interest (e.g., BTK C481S).
-
Droplet Generation: The PCR mix and DNA sample are partitioned into approximately 20,000 droplets.
-
PCR Amplification: Thermal cycling is performed to amplify the target DNA within each droplet.
-
Droplet Reading: A droplet reader analyzes each droplet for fluorescence, indicating the presence of the wild-type or mutant allele.
-
Data Analysis: The number of positive and negative droplets is used to calculate the absolute concentration of the mutant allele.
-
Cell-Based Assays for Functional Validation of Resistance
-
Principle: To confirm that an identified mutation functionally confers resistance, cell-based assays are performed. This typically involves introducing the mutant gene into a cancer cell line that is normally sensitive to the drug and then assessing the cell's viability and signaling activity in the presence of the inhibitor.
-
Protocol Outline (Cell Viability Assay):
-
Cell Line Engineering: A BTK-dependent cell line is engineered to express the wild-type or a mutant version of BTK.
-
Drug Treatment: The engineered cells are treated with a range of concentrations of the BTK inhibitor (this compound or acalabrutinib).
-
Viability Assessment: After a set incubation period, cell viability is measured using a reagent such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated to determine the drug concentration required to inhibit cell growth by 50%. A higher IC50 for the mutant-expressing cells compared to the wild-type cells indicates resistance.
-
Biochemical Assays for Kinase Activity
-
Principle: Biochemical assays directly measure the enzymatic activity of the BTK protein and the inhibitory effect of the drugs. These assays are often performed with purified recombinant BTK protein.[1][3]
-
Protocol Outline (In Vitro Kinase Assay):
-
Reaction Setup: Purified wild-type or mutant BTK enzyme is incubated with a substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
Inhibitor Addition: The BTK inhibitor is added at various concentrations to measure its effect on kinase activity.
-
Activity Measurement: The amount of phosphorylated substrate or the amount of ADP produced is quantified. This can be done using various methods, such as radioactivity-based assays or fluorescence-based assays like the Transcreener ADP² assay.[1]
-
Data Analysis: The kinase activity is plotted against the inhibitor concentration to determine the IC50 value.
-
Structural Modeling
-
Principle: Computational modeling is used to visualize the three-dimensional structure of the BTK protein and to predict how a mutation might alter the binding of an inhibitor.[6][13]
-
Methodology:
-
Structure Acquisition: The crystal structure of the BTK kinase domain is obtained from a protein data bank.
-
In Silico Mutagenesis: The amino acid sequence is altered in the model to reflect the resistance mutation.
-
Drug Docking: The inhibitor molecule is computationally "docked" into the binding pocket of both the wild-type and mutant BTK structures.
-
Analysis: The binding energy and interactions between the drug and the protein are analyzed to predict whether the mutation will disrupt binding and confer resistance.
-
Visualizing Resistance Pathways and Experimental Workflows
Figure 1: B-Cell Receptor (BCR) signaling pathway and mechanisms of resistance.
Figure 2: Experimental workflow for identifying and characterizing resistance mutations.
Conclusion
The mechanisms of resistance to this compound and acalabrutinib are distinct, reflecting their different modes of binding to BTK. Acalabrutinib resistance is primarily driven by mutations at the C481 covalent binding site, while this compound resistance involves the emergence of non-C481 mutations in the BTK kinase domain. Understanding these differences is crucial for the development of next-generation BTK inhibitors and for designing effective treatment strategies for patients who have developed resistance to currently available therapies. The continued application of advanced molecular and cellular techniques will be essential for further elucidating the complexities of BTK inhibitor resistance and for personalizing treatment approaches in B-cell malignancies.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Next-Generation Sequencing—Optimal Sequencing of Therapies in Relapsed/Refractory Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Genomic Determinants of Response and Resistance to this compound in Relapsed/Refractory Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a structurally novel BTK mutation that drives ibrutinib resistance in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AID 1257741 - Biochemical Assay: A generalized procedure for a standard biochemical Btk Kinase Assay that can be used to test Formula I compounds. Alternatively, the Lanthascreen assay can be used to evaluate Btk activity through quantification of its phosphorylated peptide product. The FRET (Fluorescence Resonance Energy Transfer) that occurs between the fluorescein on the peptide product and the terbium on the detection antibody decreases with the addition of inhibitors of Btk that reduce the phosphorylation of the peptide. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. BTK Kinase Enzyme Activity Assay Kit [discoverx.com]
- 9. S146: GENOMIC EVOLUTION AND RESISTANCE TO this compound IN COVALENT BTK-INHIBITOR (CBTKI) PRE-TREATED CHRONIC LYMPHOCYTIC LEUKEMIA (CLL) PATIENTS: RESULTS FROM THE PHASE I/II BRUIN STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Molecular and structural characterization of five novel mutations in the Bruton's tyrosine kinase gene from patients with X-linked agammaglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genomic evolution of patients with CLL who progress on this compound in the BRUIN trial | VJHemOnc [vjhemonc.com]
- 15. mdpi.com [mdpi.com]
- 16. Chronic Lymphocytic Leukemia Mutation Panel by Next Generation Sequencing | Test Fact Sheet [arupconsult.com]
- 17. Test Details - BTK Inhibitor Acquired Resistance Panel [knightdxlabs.ohsu.edu]
- 18. researchgate.net [researchgate.net]
Pirtobrutinib Preclinical Data: A Comparative Guide to Reproducibility
Introduction
Pirtobrutinib (formerly LOXO-305) is a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] It was developed to address the limitations of covalent BTK inhibitors (cBTKis), such as acquired resistance, particularly through mutations at the C481 residue, and off-target side effects.[1][2][3] This guide provides a comprehensive overview of the published preclinical data on this compound, focusing on its biochemical and cellular activity, in vivo efficacy, and selectivity. The information is intended for researchers, scientists, and drug development professionals to facilitate the reproducibility of these key preclinical findings.
Mechanism of Action
This compound functions by binding to the ATP binding site of BTK, but unlike covalent inhibitors, it does so in a reversible manner and does not interact with the C481 residue.[1][2][3] This allows this compound to inhibit both wild-type (WT) BTK and BTK with C481 mutations with similar potency.[1][3] Preclinical studies have shown that this compound stabilizes BTK in an inactive conformation, preventing phosphorylation of Y551 in the activation loop, a key step in BTK activation.[1] This mode of action is distinct from cBTKis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical characterization of this compound, providing a basis for comparison with other BTK inhibitors.
Table 1: Biochemical Activity of this compound against Wild-Type and Mutant BTK
| Target | Assay Type | This compound IC50 (nM) | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) | Zanubrutinib IC50 (nM) |
| BTK (WT) | Enzymatic | 3.2 | 1.7 | 3.7 | 0.6 |
| BTK (C481S) | Enzymatic | 1.4 | >1000 | >1000 | >1000 |
Data extracted from "Preclinical characterization of this compound, a highly selective, noncovalent (reversible) BTK inhibitor"[1].
Table 2: Cellular Activity of this compound in B-cell Lymphoma Cell Lines
| Cell Line | Histology | BTK Status | This compound IC50 (nM) |
| OCI-Ly10 | ABC-DLBCL | WT | 6 |
| TMD8 | ABC-DLBCL | WT | 5 |
| REC-1 | MCL | WT | 9 |
Data extracted from "Preclinical characterization of this compound, a highly selective, noncovalent (reversible) BTK inhibitor"[1]. IC50 values represent the concentration required for 50% inhibition of cell viability.
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cell Line | Treatment | Tumor Growth Inhibition (%) |
| ABC-DLBCL | OCI-Ly10 | This compound (10 mg/kg BID) | 88 |
| ABC-DLBCL | OCI-Ly10 | This compound (50 mg/kg BID) | 95 |
| ABC-DLBCL | TMD8 | This compound (15 mg/kg BID) | 76 |
| ABC-DLBCL | TMD8 | This compound (30 mg/kg BID) | 101 |
| MCL | REC-1 | This compound (10 mg/kg BID) | 80 |
| MCL | REC-1 | This compound (30 mg/kg BID) | 84 |
| MCL | REC-1 | This compound (50 mg/kg BID) | -11 (regression) |
Data extracted from "Preclinical characterization of this compound, a highly selective, noncovalent (reversible) BTK inhibitor"[1]. TGI is reported at the end of the treatment period. BID: twice daily.
Experimental Protocols
To ensure the reproducibility of the presented data, detailed experimental protocols for the key assays are provided below.
Biochemical Kinase Inhibition Assay
-
Enzyme and Substrate: Recombinant human BTK (wild-type or C481S mutant) and a suitable peptide substrate are used.
-
Inhibitors: this compound and other BTK inhibitors are serially diluted in DMSO.
-
Assay Buffer: The reaction is typically performed in a buffer containing HEPES, MgCl2, DTT, and BSA.
-
Reaction: The kinase reaction is initiated by adding ATP (often at the Km concentration for each enzyme). The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of 33P-ATP) or fluorescence-based assays.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay
-
Cell Lines: B-cell lymphoma cell lines (e.g., OCI-Ly10, TMD8, REC-1) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Treatment: Cells are treated with a range of concentrations of this compound or other inhibitors for a specified duration (e.g., 72 hours).
-
Viability Reagent: A cell viability reagent, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells, is added to each well.
-
Measurement: Luminescence is measured using a plate reader.
-
Data Analysis: The percentage of cell viability relative to vehicle-treated control cells is calculated, and IC50 values are determined from the dose-response curves.
In Vivo Xenograft Tumor Model
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used.
-
Cell Implantation: Human B-cell lymphoma cells (e.g., OCI-Ly10, TMD8, REC-1) are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. This compound is administered orally at various doses and schedules (e.g., twice daily). The vehicle used for the control group should be identical to that used for the drug.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (length x width²)/2).
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study. Tumor regression may also be reported.
-
Tolerability: Animal body weight and general health are monitored throughout the study to assess the tolerability of the treatment.
Visualizations
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits BTK, blocking downstream signaling pathways crucial for B-cell proliferation and survival.
Experimental Workflow: In Vivo Xenograft Study
This diagram outlines the key steps involved in a typical preclinical xenograft study to evaluate the efficacy of this compound.
Caption: A streamlined workflow for assessing the in vivo efficacy of this compound in a xenograft mouse model.
Conclusion
The preclinical data for this compound demonstrate its potent and selective inhibition of both wild-type and C481-mutant BTK. Its non-covalent, reversible binding mechanism translates to significant anti-proliferative activity in B-cell lymphoma cell lines and robust tumor growth inhibition in in vivo models. The detailed protocols provided in this guide are intended to support the reproducibility of these findings, which form the foundation for the ongoing clinical development of this compound as a promising therapy for B-cell malignancies.
References
Navigating the Landscape of Pirtobrutinib Combination Therapies: A Guide for Researchers
For researchers, scientists, and drug development professionals, identifying synergistic drug combinations is paramount to advancing cancer therapy. This guide provides a comparative overview of high-throughput screening approaches for pirtobrutinib combination therapies, offering insights into experimental design, data interpretation, and the molecular pathways underpinning potential therapeutic strategies.
This compound, a highly selective, non-covalent (reversible) Bruton's tyrosine kinase (BTK) inhibitor, has shown significant promise in treating B-cell malignancies, particularly in patients who have developed resistance to covalent BTK inhibitors.[1][2][3] Its unique mechanism of action offers a renewed opportunity to target the B-cell receptor (BCR) signaling pathway, a critical driver of proliferation and survival in many B-cell cancers.[1] High-throughput screening (HTS) is a powerful methodology to systematically explore synergistic or additive effects of this compound with a broad range of therapeutic agents.
High-Throughput Combination Screening: A Methodological Overview
High-throughput screening for drug combinations typically involves assessing the effects of two or more drugs across a matrix of concentrations to identify interactions that are more potent than the effects of the individual agents. This process allows for the efficient and reliable detection of synergistic interactions, accelerating the identification of promising combination therapies for further investigation.[4][5]
Experimental Workflow
A generalized workflow for high-throughput drug combination screening is as follows:
-
Cell Line Selection and Seeding: A panel of relevant cancer cell lines is chosen, representing the diversity of the disease. Cells are seeded into multi-well plates (e.g., 384- or 1536-well) at a predetermined density.
-
Drug Plating: this compound and a library of combination agents are dispensed in a dose-response matrix format using automated liquid handlers. This creates a grid where each well has a unique concentration of both drugs.
-
Incubation: The cells are incubated with the drug combinations for a set period, typically 48-72 hours.
-
Cell Viability Assay: A cell viability reagent (e.g., CellTiter-Glo®, MTS) is added to each well to measure the number of viable cells.
-
Data Acquisition: The luminescence or absorbance is read using a plate reader.
-
Data Analysis: The raw data is analyzed to determine cell inhibition and synergy scores. Several models can be used to calculate synergy, including the Bliss independence model, Loewe additivity model, and the Zero Interaction Potency (ZIP) model.[6]
This compound's Mechanism of Action and Rationale for Combination Therapies
This compound inhibits BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway.[1] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including PLCγ2, which ultimately activates pathways such as NF-κB and AKT, promoting B-cell proliferation and survival.[1] By non-covalently binding to BTK, this compound effectively blocks this signaling cascade, inducing apoptosis in malignant B-cells.[1]
The rationale for combination therapies with this compound stems from the potential to overcome resistance mechanisms and target parallel survival pathways. Resistance to BTK inhibitors can emerge through mutations in BTK itself or through the activation of alternative signaling pathways that bypass the need for BTK.
Comparative Analysis of Potential this compound Combination Partners
While specific high-throughput screening data for this compound combinations are not yet widely published, insights can be drawn from studies on the first-generation BTK inhibitor, ibrutinib (B1684441), and from ongoing clinical trials with this compound.
A notable high-throughput combination screen with ibrutinib against a library of 459 agents in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) cell lines revealed strong synergistic interactions with several classes of drugs.[7][8] These findings provide a valuable roadmap for potential this compound combinations.
Table 1: Potential Synergistic Partners for this compound Based on Ibrutinib HTS Data and Clinical Trials
| Drug Class | Examples | Rationale for Combination | Supporting Evidence (Ibrutinib HTS or this compound Clinical Data) |
| BCL-2 Inhibitors | Venetoclax (B612062), Navitoclax | BCL-2 is an anti-apoptotic protein. Combining a BTK inhibitor with a BCL-2 inhibitor can simultaneously block proliferation signals and promote apoptosis. | Strong synergy observed between ibrutinib and navitoclax/ABT-199 (venetoclax precursor) in HTS.[7] this compound in combination with venetoclax is being actively investigated in clinical trials with promising response rates.[9] |
| PI3K/AKT/mTOR Pathway Inhibitors | Idelalisib, BKM-120, Everolimus | The PI3K/AKT/mTOR pathway is a parallel survival pathway in B-cell malignancies. Dual inhibition can prevent pathway reactivation and overcome resistance. | Cooperative interactions were observed between ibrutinib and multiple PI3K/AKT/mTOR inhibitors in HTS.[7][8] |
| Proteasome Inhibitors | Carfilzomib (B1684676), Bortezomib | Proteasome inhibitors can induce apoptosis and have shown synergy with BTK inhibitors in preclinical models of mantle cell lymphoma. | Robust synergy was observed between ibrutinib and carfilzomib in preclinical screening.[10] |
| Chemotherapeutic Agents | Bendamustine (B91647) | Bendamustine is a cytotoxic agent commonly used in B-cell malignancies. | A clinical trial showed that this compound monotherapy resulted in significantly better progression-free survival compared to the combination of bendamustine and rituximab (B1143277).[11] |
| Anti-CD20 Monoclonal Antibodies | Rituximab | Rituximab targets the CD20 protein on B-cells, leading to cell death through various mechanisms. Combining with a BTK inhibitor can enhance anti-tumor activity. | This compound is being evaluated in combination with rituximab in clinical trials.[9] |
Experimental Protocols
High-Throughput Combination Screening Protocol (Adapted from Ibrutinib Screening)
This protocol is a representative example based on published high-throughput screening methodologies.[7]
-
Cell Culture: ABC-DLBCL cell lines (e.g., TMD8, HBL1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Assay Plate Preparation: 5 µL of cell suspension (e.g., 500 cells/well) is dispensed into 1536-well plates using a multi-drop dispenser.
-
Drug Addition: this compound and the library of combination agents are acoustically dispensed in a 6x6 or 10x10 dose-response matrix. A broad range of concentrations is typically used, for example, from 1 nM to 10 µM.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Measurement: 2.5 µL of CellTiter-Glo® reagent is added to each well, and plates are incubated for 10 minutes at room temperature. Luminescence is measured using a plate reader.
-
Synergy Analysis: Data is normalized to vehicle-treated controls. Synergy scores are calculated using a suitable model, such as the Bliss independence model, where the expected additive effect is calculated from the single-agent dose-response curves. Synergy is defined as an observed effect greater than the expected additive effect.
Future Directions and Considerations
The landscape of this compound combination therapies is rapidly evolving. While preclinical high-throughput screening provides a crucial foundation for identifying promising combinations, the ultimate validation lies in well-designed clinical trials. As more data from both preclinical and clinical studies become available, a clearer picture of the most effective this compound combination strategies will emerge. Researchers should consider the genetic heterogeneity of B-cell malignancies when designing and interpreting combination screening studies, as the optimal combination may vary depending on the specific molecular subtype of the cancer.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound : Uses, Interactions, Mechanism Of Action | Enanti Labs [enantilabs.com]
- 3. Preclinical characterization of this compound, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput combinatorial screening identifies drugs that cooperate with ibrutinib to kill activated B-cell–like diffuse large B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput screening identifies synergistic targets - ecancer [ecancer.org]
- 9. youtube.com [youtube.com]
- 10. Combinatorial drug screening identifies synergistic co-targeting of Bruton's tyrosine kinase and the proteasome in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
Pirtobrutinib vs. Next-Generation Covalent BTK Inhibitors: A Comparative Benchmarking Guide
A detailed analysis of pirtobrutinib's performance against its covalent counterparts, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.
This compound, a novel non-covalent (reversible) Bruton's tyrosine kinase (BTK) inhibitor, is reshaping the therapeutic landscape for B-cell malignancies. Unlike its covalent predecessors (ibrutinib, acalabrutinib (B560132), zanubrutinib), which form a permanent bond with the C481 residue of BTK, this compound's unique mechanism of action allows for potent and selective inhibition of both wild-type and C481-mutant BTK.[1][2][3][4][5] This guide provides a comprehensive comparison of this compound with next-generation covalent BTK inhibitors, focusing on efficacy, selectivity, and resistance profiles, supported by experimental data.
Mechanism of Action: A Fundamental Distinction
The primary difference between this compound and other next-generation BTK inhibitors lies in their binding modality. Covalent inhibitors, such as acalabrutinib and zanubrutinib, irreversibly bind to the cysteine residue at position 481 (C481) in the ATP-binding domain of BTK.[2][6] This irreversible binding leads to sustained inhibition of BTK signaling. However, mutations at the C481 residue, most commonly C481S, can prevent this covalent bond from forming, leading to acquired resistance.[1][2]
This compound, on the other hand, is a non-covalent inhibitor that binds reversibly to the ATP-binding pocket of BTK, independent of the C481 residue.[1][3][4][7] This allows this compound to effectively inhibit both wild-type BTK and BTK with C481 mutations, a key advantage in treating patients who have developed resistance to covalent BTK inhibitors.[1][2][3][8]
Comparative Efficacy: Clinical Trial Data
Clinical trials have demonstrated the robust efficacy of this compound in various settings, including in patients previously treated with covalent BTK inhibitors.
Head-to-Head Comparison: this compound vs. Ibrutinib (BRUIN CLL-314)
The BRUIN CLL-314 phase 3 trial was the first to directly compare this compound with the first-generation covalent BTK inhibitor, ibrutinib, in patients with chronic lymphocytic leukemia (CLL) or small lymphocytic lymphoma (SLL).[9][10]
| Endpoint | This compound | Ibrutinib | p-value |
| Overall Response Rate (ORR) - Intent-to-Treat | 87.0% | 78.5% | <0.0001 |
| ORR - Relapsed/Refractory | 84.0% | 74.8% | <0.0001 |
| ORR - Treatment-Naïve | 92.9% | 85.8% | - |
| 18-month Progression-Free Survival (PFS) - Intent-to-Treat | 86.9% | 82.3% | - |
| 18-month PFS - Treatment-Naïve | 95.3% | 87.6% | - |
Data from the BRUIN CLL-314 trial as presented at the 2025 ASH Annual Meeting.[11][12]
Efficacy in Covalent BTK Inhibitor-Resistant Populations (BRUIN Phase 1/2)
A key strength of this compound is its efficacy in patients whose disease has progressed on a prior covalent BTK inhibitor.
| Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| CLL/SLL (cBTKi-pretreated) | 62% - 83% | 19.4 - 20 months |
| Mantle Cell Lymphoma (cBTKi-pretreated) | 52% - 62.9% | Not Reached (at 12 months) |
Data from various analyses of the BRUIN phase 1/2 trial.[1][8][13][14][15]
Selectivity and Safety Profile
This compound exhibits high selectivity for BTK over other kinases, which is believed to contribute to its favorable safety profile.[4][16][17] Off-target inhibition of other kinases by covalent BTK inhibitors has been associated with adverse events such as atrial fibrillation, bleeding, and hypertension.[15][18]
| Adverse Event (Grade ≥3) | This compound | Ibrutinib |
| Hypertension | Lower rates observed | Higher rates observed |
| Atrial Fibrillation | Lower rates observed | Higher rates observed |
| Neutropenia | 20.4% | - |
| Anemia | 8.8% | - |
Comparative rates of hypertension and atrial fibrillation are based on observations from clinical trials; specific percentages from head-to-head trials are still maturing.[1][11][15] Neutropenia and anemia rates for this compound are from the BRUIN trial.[13]
Resistance to this compound
While this compound overcomes resistance mediated by C481 mutations, acquired resistance to this compound can still occur.[19] Studies have identified non-C481 BTK mutations, such as those at the gatekeeper residue T474 and the kinase-impaired L528W mutation, in patients who progress on this compound.[14][19] Interestingly, about half of the patients who develop resistance to this compound do not acquire new BTK mutations, suggesting that alternative resistance mechanisms are at play.[19]
Experimental Protocols
BTK Kinase Inhibition Assay (Biochemical)
This protocol outlines a general method for assessing the inhibitory activity of compounds against BTK in a biochemical assay format.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against purified BTK enzyme.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[20]
-
ATP
-
Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)[21]
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system[20]
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the BTK enzyme diluted in kinase buffer.
-
Add the diluted test compound or DMSO (for control wells) to the respective wells.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for ATP conversion to ADP.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves two steps: a. Add ADP-Glo™ Reagent to deplete the remaining ATP. b. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cellular BTK Autophosphorylation Assay
This protocol describes a method to assess the inhibition of BTK activity within a cellular context by measuring its autophosphorylation.
Objective: To determine the cellular potency of a BTK inhibitor by measuring the inhibition of BTK autophosphorylation at Tyr223.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Cell culture medium
-
Test compound (serially diluted)
-
Anti-human IgM antibody
-
Lysis buffer
-
Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed B-cell lymphoma cells in a multi-well plate and culture overnight.
-
Pre-treat the cells with serial dilutions of the test compound or DMSO for a specified time.
-
Stimulate the B-cell receptor by adding anti-human IgM for a short period (e.g., 10-15 minutes).[22]
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phospho-BTK (Tyr223) and total BTK.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
BTK Signaling Pathway
BTK is a critical kinase in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of both normal and malignant B-cells.[6][23][24][25]
Upon antigen binding to the BCR, LYN and SYK kinases are activated, leading to the phosphorylation and activation of BTK.[6][24] Activated BTK then phosphorylates downstream targets, including PLCγ2, initiating signaling cascades that result in the activation of transcription factors like NF-κB and AKT, which promote B-cell proliferation and survival.[3][6][24] BTK inhibitors block this critical step, thereby inhibiting these pro-survival signals.
Conclusion
This compound represents a significant advancement in the treatment of B-cell malignancies, offering a distinct mechanism of action compared to covalent BTK inhibitors. Its ability to inhibit both wild-type and C481-mutant BTK provides a crucial therapeutic option for patients with acquired resistance to covalent inhibitors. Head-to-head clinical trial data suggest at least non-inferior, and in some cases superior, efficacy compared to ibrutinib, coupled with a favorable safety profile likely attributable to its high selectivity. The emergence of non-C481 resistance mutations to this compound highlights the ongoing evolution of therapeutic challenges and underscores the need for continued research into mechanisms of resistance and novel combination strategies. For researchers and drug developers, the comparative data and methodologies presented here provide a foundation for the continued evaluation and development of the next generation of targeted therapies for B-cell cancers.
References
- 1. patientpower.info [patientpower.info]
- 2. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound after a covalent BTK inhibitor in CLL/SLL [lymphomahub.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound: a new hope for patients with BTK inhibitor–refractory lymphoproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound in Chronic Lymphocytic Leukemia: Navigating Resistance and the Personalisation of BTK-Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajmc.com [ajmc.com]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. oncologynewscentral.com [oncologynewscentral.com]
- 12. Noninferiority Shown for this compound vs Ibrutinib in CLL/SLL - The ASCO Post [ascopost.com]
- 13. hematologyandoncology.net [hematologyandoncology.net]
- 14. ashpublications.org [ashpublications.org]
- 15. researchgate.net [researchgate.net]
- 16. Preclinical characterization of this compound, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overview of the role of non-covalent BTK inhibitors in the era of covalent BTK inhibitors | VJHemOnc [vjhemonc.com]
- 18. This compound: the ‘brute’ with a softer side - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Exploring Genetic Mechanisms of this compound Resistance | Docwire News [docwirenews.com]
- 20. promega.com [promega.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. benchchem.com [benchchem.com]
- 23. assets.ctfassets.net [assets.ctfassets.net]
- 24. ascopubs.org [ascopubs.org]
- 25. Deciphering the Role of BTK Degradation in B Cell Malignancy Treatment [synapse.patsnap.com]
Pirtobrutinib Efficacy in Patient-Derived Xenografts with BTK Mutations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of pirtobrutinib's efficacy in preclinical models, with a focus on patient-derived xenografts (PDX) harboring Bruton's tyrosine kinase (BTK) mutations. This compound, a non-covalent (reversible) BTK inhibitor, has demonstrated significant potential in overcoming resistance to covalent BTK inhibitors (cBTKis) such as ibrutinib (B1684441), acalabrutinib (B560132), and zanubrutinib. This document synthesizes available experimental data to offer an objective comparison of its performance against these alternatives.
Introduction to this compound and BTK Inhibition
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of both normal and malignant B-cells.[1] First-generation BTK inhibitors, including ibrutinib, acalabrutinib, and zanubrutinib, form a covalent bond with the cysteine 481 (C481) residue in the BTK active site, leading to irreversible inhibition. However, the emergence of mutations at this site, most commonly C481S, confers resistance to these drugs, limiting their long-term efficacy.[2][3]
This compound represents a novel approach to BTK inhibition. By binding non-covalently and reversibly to BTK, its activity is independent of the C481 residue.[1][4] This unique mechanism allows this compound to effectively inhibit both wild-type (WT) BTK and BTK with C481 resistance mutations.[1][5][6]
Comparative Efficacy in Preclinical Models
Preclinical studies utilizing xenograft models have been instrumental in demonstrating this compound's potency against BTK-mutant malignancies. While specific data from patient-derived xenograft (PDX) models of chronic lymphocytic leukemia (CLL) with BTK mutations is emerging, studies in other B-cell malignancy models provide valuable insights.
One key study used a murine xenograft model with the diffuse large B-cell lymphoma (DLBCL) cell line TDM8, engineered to express either wild-type BTK or the C481S mutant. In this model, this compound demonstrated significant antitumor activity.[7]
Quantitative Data Summary
| Model System | BTK Status | Treatment | Dosing | Efficacy Outcome | Source |
| TDM8 DLBCL Xenograft | Wild-Type | This compound | 30 mg/kg BID | Nearly identical efficacy to ibrutinib | [7] |
| Ibrutinib | 50 mg/kg BID | Nearly identical efficacy to this compound | [7] | ||
| TDM8 DLBCL Xenograft | C481S Mutant | This compound | 30 mg/kg BID | Significant improvement in efficacy compared to ibrutinib | [7] |
| Ibrutinib | 50 mg/kg BID | Reduced efficacy | [7] | ||
| Human CLL NSG Xenograft | Not Specified | Acalabrutinib | Formulated in drinking water | Significantly decreased tumor burden in the spleen compared to vehicle | [8][9][10] |
| TCL1 Adoptive Transfer | Not Specified | Acalabrutinib | Formulated in drinking water | Significant increase in survival compared to vehicle | [8][9][10] |
Note: Data for acalabrutinib is from general CLL xenograft models, not specifically stated to be from models with BTK C481S mutations.
Experimental Protocols
TDM8 DLBCL Xenograft Model
-
Cell Line: TDM8, a DLBCL cell line.
-
Genetic Modification: Engineered to express either wild-type BTK or BTK with the C481S mutation.
-
Animal Model: Murine xenograft model.
-
Drug Administration: this compound administered at 30 mg/kg twice daily (BID) and ibrutinib at 50 mg/kg BID.
-
Efficacy Evaluation: Tumor growth inhibition was measured to compare the effectiveness of the treatments in both the wild-type and C481S mutant tumor models.[7]
Human CLL Xenograft Model (for Acalabrutinib)
-
Cell Source: Primary CLL cells from human patients.
-
Animal Model: NOD-scid IL2Rgammanull (NSG) mice.
-
Drug Administration: Acalabrutinib was formulated into the drinking water.
-
Efficacy Evaluation: On-target effects were measured by decreased phosphorylation of downstream signaling molecules (PLCγ2, ERK), inhibition of CLL cell proliferation, and reduction of tumor burden in the spleen.[8][9][10]
Visualizing Signaling Pathways and Experimental Workflows
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade and the points of inhibition by both covalent and non-covalent inhibitors.
Caption: BTK signaling pathway and inhibitor action.
Patient-Derived Xenograft (PDX) Experimental Workflow
This diagram outlines the typical workflow for establishing and utilizing PDX models to evaluate drug efficacy.
Caption: General workflow for PDX model studies.
Discussion and Future Directions
The available preclinical data strongly suggest that this compound is a highly effective BTK inhibitor, particularly in the context of C481S-mediated resistance to covalent BTK inhibitors. Its ability to maintain activity against this common resistance mutation provides a significant advantage.
While the TDM8 xenograft model provides compelling evidence, further studies in patient-derived xenograft models from CLL and other B-cell malignancies with a broader range of BTK mutations are warranted. Such studies would provide a more direct understanding of this compound's efficacy in a setting that more closely recapitulates the heterogeneity of human disease.
Furthermore, as new resistance mechanisms to non-covalent BTK inhibitors are identified, including other BTK mutations (e.g., T474I, L528W) and mutations in downstream signaling molecules like PLCγ2, it will be crucial to evaluate the efficacy of this compound and next-generation inhibitors in PDX models harboring these alterations.[11][12][13][14]
References
- 1. Preclinical characterization of this compound, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BTKC481S-Mediated Resistance to Ibrutinib in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a new hope for patients with BTK inhibitor–refractory lymphoproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. The potential of this compound in multiple B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] The Bruton Tyrosine Kinase (BTK) Inhibitor Acalabrutinib Demonstrates Potent On-Target Effects and Efficacy in Two Mouse Models of Chronic Lymphocytic Leukemia | Semantic Scholar [semanticscholar.org]
- 10. The Bruton Tyrosine Kinase (BTK) Inhibitor Acalabrutinib Demonstrates Potent On-Target Effects and Efficacy in Two Mouse Models of Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. esmo.org [esmo.org]
- 12. Acquired BTK mutations associated with resistance to noncovalent BTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research Portal [scholarship.miami.edu]
- 14. Mutations Associated With Resistance to Noncovalent BTK Inhibitors in Patients With CLL - The ASCO Post [ascopost.com]
Pirtobrutinib's Precision Strike on B-Cell Signaling: A Comparative Analysis
A deep dive into the molecular impact of the non-covalent BTK inhibitor, pirtobrutinib, reveals a distinct and highly selective mechanism of action that sets it apart from its covalent predecessors, offering new therapeutic avenues in B-cell malignancies. This guide provides a comparative analysis of this compound's effects on key B-cell signaling pathways, supported by experimental data and detailed methodologies for researchers and drug development professionals.
This compound is a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] Unlike first and second-generation covalent BTK inhibitors such as ibrutinib (B1684441), acalabrutinib, and zanubrutinib, which form a permanent bond with the C481 residue in the BTK active site, this compound's reversible binding allows it to effectively inhibit both wild-type BTK and BTK harboring the C481S mutation, a common mechanism of acquired resistance to covalent inhibitors.[1][2][4][5] This distinct mode of action translates to a differentiated impact on B-cell signaling, offering a potent therapeutic option for patients with relapsed or refractory B-cell cancers.[3][6]
The B-Cell Receptor Signaling Cascade: A Tale of Two Inhibition Modes
The BCR pathway is central to the proliferation, differentiation, and survival of B-cells.[1][7] Upon antigen binding, a signaling cascade is initiated, with BTK playing a pivotal role. Activated BTK phosphorylates and activates downstream effectors, including phospholipase C gamma 2 (PLCγ2), which in turn propagates signals leading to the activation of transcription factors like NF-κB, ultimately promoting cell survival and proliferation.[1][2][7]
Covalent BTK inhibitors irreversibly block BTK activity, leading to a shutdown of this pro-survival signaling. However, mutations at the C481 binding site can render these inhibitors ineffective.[1] this compound's non-covalent binding circumvents this issue, as it does not rely on interaction with the C481 residue.[8][9] This allows this compound to maintain potent inhibition of BTK and its downstream signaling even in the presence of C481 mutations.[10]
Comparative Efficacy and Selectivity
Experimental data consistently demonstrates this compound's potent and selective inhibition of BTK. In biochemical and cellular assays, this compound effectively inhibits both wild-type and C481S-mutant BTK with similar potencies.[8] This contrasts with covalent inhibitors, which show a significant loss of activity against the C481S mutant.
| Inhibitor | Target | IC50 (nM) - Wild-Type BTK | IC50 (nM) - C481S Mutant BTK | Kinase Selectivity |
| This compound | BTK | 3.5 | 3.5 | High (>300-fold vs most kinases) |
| Ibrutinib | BTK | 0.5 | >1000 | Lower (off-target effects on EGFR, TEC, etc.)[7][11] |
| Acalabrutinib | BTK | 3 | >1000 | Higher than ibrutinib, but still some off-targets[7] |
Table 1: Comparative Inhibitory Activity and Selectivity of BTK Inhibitors. (Note: IC50 values are representative and may vary between different studies and assay conditions).
The high selectivity of this compound for BTK over other kinases is a key differentiating factor.[8] Off-target inhibition by covalent inhibitors, particularly ibrutinib, has been associated with adverse effects such as atrial fibrillation and bleeding.[11][12] this compound's cleaner kinase profile suggests a potential for a more favorable safety profile, which has been observed in clinical trials.[13][14]
Impact on Downstream Signaling Events
The inhibition of BTK by this compound leads to a rapid and sustained suppression of downstream signaling pathways. This can be quantified by measuring the phosphorylation status of key signaling molecules.
| Treatment | p-BTK (Y223) Inhibition | p-PLCγ2 (Y759) Inhibition | p-ERK1/2 Inhibition |
| This compound (1 µM) | > 90% | > 85% | > 80% |
| Ibrutinib (1 µM) - WT BTK | > 90% | > 85% | > 80% |
| Ibrutinib (1 µM) - C481S BTK | < 20% | < 15% | < 10% |
Table 2: Comparative Inhibition of Downstream BCR Signaling Molecules. (Note: Data are illustrative based on typical findings in cellular assays).
Experimental Protocols
Western Blotting for Phosphorylated Signaling Proteins
This method is used to detect and quantify the levels of phosphorylated (activated) BTK, PLCγ2, and ERK in B-cell lysates following treatment with BTK inhibitors.
Methodology:
-
Cell Culture and Treatment: Culture B-cell lymphoma cell lines (e.g., TMD8, Ramos) or primary patient cells. Treat cells with varying concentrations of this compound, ibrutinib, or a vehicle control for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-BTK Y223, anti-p-PLCγ2 Y759) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the phosphorylated protein levels to a loading control (e.g., β-actin or total protein).
Clinical Implications and Future Directions
The distinct mechanism of this compound has significant clinical implications. The BRUIN CLL-314 phase 3 trial demonstrated that this compound is non-inferior to ibrutinib in patients with chronic lymphocytic leukemia (CLL) or small lymphocytic lymphoma (SLL), with a numerically higher overall response rate.[13] Furthermore, this compound has shown a favorable safety profile with lower incidences of adverse events like hypertension and atrial fibrillation compared to ibrutinib.[14]
While this compound overcomes resistance mediated by the C481S mutation, acquired resistance to non-covalent BTK inhibitors can still emerge through other on-target BTK mutations or mutations in downstream signaling molecules like PLCγ2.[15][16][17] Understanding these resistance mechanisms is crucial for the development of next-generation therapeutic strategies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 3. This compound : Uses, Interactions, Mechanism Of Action | Enanti Labs [enantilabs.com]
- 4. mdpi.com [mdpi.com]
- 5. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A novel non-covalent BTK inhibitor for the treatment of adults with relapsed/refractory mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical characterization of this compound, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. patientpower.info [patientpower.info]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects | Semantic Scholar [semanticscholar.org]
- 13. oncologynewscentral.com [oncologynewscentral.com]
- 14. This compound versus ibrutinib in treatment-naïve and R/R CLL: findings from BRUIN-CLL-314 | VJHemOnc [vjhemonc.com]
- 15. Research Portal [scholarship.miami.edu]
- 16. esmo.org [esmo.org]
- 17. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Safety Operating Guide
Navigating the Final Step: A Researcher's Guide to Pirtobrutinib Disposal
For researchers and drug development professionals, the proper disposal of pirtobrutinib, an antineoplastic agent, is a critical final step in the experimental workflow, ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with established safety protocols and regulatory requirements.
Core Disposal Principles
The disposal of this compound, as with any investigational drug, must adhere to local, regional, national, and international regulations.[1][2][3] Safety Data Sheets (SDS) for this compound specify that excess and expired materials should be handled by a licensed hazardous material disposal company.[4] Incineration in a facility equipped with an afterburner and scrubber is a potential disposal method for the product.[4]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This includes:
| Protective Equipment | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields.[4] |
| Hand Protection | Inspected, impervious gloves.[2][4] |
| Body Protection | Fire/flame resistant and impervious clothing.[2][4] |
| Respiratory Protection | A suitable respirator should be used to avoid inhalation of dust.[2] |
This table summarizes the recommended Personal Protective Equipment for handling this compound based on safety data sheets.
Step-by-Step Disposal Protocol for a Laboratory Setting
This protocol outlines the key steps for the proper disposal of this compound waste in a research environment:
-
Waste Identification and Segregation :
-
Identify all materials contaminated with this compound. This includes unused or excess compound, contaminated labware (e.g., vials, pipette tips, plates), and used PPE.
-
Segregate this compound waste from regular municipal waste and other chemical waste streams.[5] It should be classified as chemotherapeutic/antineoplastic waste.[5]
-
-
Containment :
-
Solid Waste : Collect solid waste, such as contaminated gloves, gowns, and labware, in designated, leak-proof, and puncture-proof containers.[5] These containers should be clearly labeled as "Chemotherapeutic Waste."[5]
-
Liquid Waste : Collect liquid waste containing this compound in tightly sealed, leak-proof containers.[5] Do not dispose of liquid chemotherapeutic waste down the drain.[5]
-
Sharps : Any sharps contaminated with this compound, such as needles or syringes, should be placed in a designated chemotherapy sharps container.[5]
-
-
Labeling :
-
All waste containers must be clearly labeled with the contents ("this compound Waste," "Chemotherapeutic Waste") and the appropriate hazard symbols in accordance with the Hazard Communication Standard.[6]
-
-
Storage :
-
Store the sealed and labeled waste containers in a secure, designated area away from general lab traffic. This area should be cool and well-ventilated.[2]
-
-
Disposal :
-
Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][7]
-
Ensure that the disposal vendor is certified to handle and transport hazardous pharmaceutical waste in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[6][8]
-
-
Documentation :
-
Maintain detailed records of the disposal, including the date, quantity of waste, and the disposal vendor used. This documentation is crucial for regulatory compliance.
-
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a research setting.
Caption: this compound Disposal Workflow for Research Laboratories.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.
References
- 1. ehs.lilly.com [ehs.lilly.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. getbiomed.com [getbiomed.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. sdmedwaste.com [sdmedwaste.com]
Safeguarding Researchers: A Guide to Handling Pirtobrutinib
This document provides essential safety and logistical information for laboratory professionals working with Pirtobrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor. Adherence to these guidelines is critical to ensure personnel safety and prevent environmental contamination. As this compound is classified as a hazardous substance with potential reproductive and organ toxicity, it must be handled with appropriate precautions.[1][2]
Hazard Identification and Risk Assessment
This compound is identified as a hazardous chemical that may cause damage to fertility or an unborn child and may cause organ damage through prolonged or repeated exposure.[1][2] It is also toxic to aquatic life with long-lasting effects.[1] Before commencing any work, a thorough risk assessment should be conducted to identify potential hazards and implement appropriate control measures.
Personal Protective Equipment (PPE)
The selection and correct use of Personal Protective Equipment (PPE) are paramount to minimize exposure risk. The following table outlines the minimum required PPE for handling this compound in various laboratory settings.
| Operation | Engineering Control | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Certified Chemical Fume Hood or Glovebox/Isolator | - Respiratory Protection: Full-face respirator with P100 (or equivalent) cartridges or a Powered Air-Purifying Respirator (PAPR) is recommended, especially for larger quantities or where aerosolization is possible. - Hand Protection: Double nitrile gloves. - Body Protection: Disposable, solid-front lab coat with tight cuffs. - Eye Protection: Chemical splash goggles. - Other: Shoe covers. |
| Solution Preparation and Handling | Certified Chemical Fume Hood | - Hand Protection: Nitrile gloves. - Body Protection: Standard lab coat. - Eye Protection: Safety glasses with side shields. |
| In-vitro / In-vivo Dosing | Biosafety Cabinet (for cell-based assays) or Ventilated Cage Changing Station (for animal studies) | - Hand Protection: Nitrile gloves. - Body Protection: Lab coat. - Eye Protection: Safety glasses or face shield. |
Note: Always inspect gloves prior to use and wash hands thoroughly after handling.
Experimental Protocols: Safe Handling Procedures
A systematic approach is crucial for safely working with this compound. The following workflow outlines key procedural steps.
1. Weighing and Aliquoting Solid this compound:
-
Ensure all operations are performed within a certified chemical fume hood or a glovebox to minimize inhalation exposure.[3]
-
Wear all required PPE as specified in the table above.
-
Use dedicated spatulas and weigh boats.
-
Handle the compound gently to avoid creating dust.
-
Close the primary container tightly immediately after use.
-
Clean all equipment used for weighing with an appropriate solvent (e.g., 70% ethanol), collecting the rinsate as hazardous waste.[3]
2. Solution Preparation:
-
Prepare solutions in a certified chemical fume hood.
-
Add the solvent to the solid this compound slowly to avoid splashing.
-
Ensure the container is securely capped.
3. Spill Management:
-
In case of a spill, do not sweep the dry powder.
-
If a vacuum with a HEPA filter is available, use it to collect the spilled material.[2]
-
If a vacuum is not available, lightly mist the material with water to prevent it from becoming airborne, and then remove it by mopping or wet wiping.[2]
-
Decontaminate the area by wiping surfaces with a solvent known to dissolve the compound (e.g., DMSO, ethanol), followed by a soap and water wash.
-
Collect all cleaning materials as hazardous waste.[3]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation develops, seek medical attention.[2] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Immediately give large quantities of water to drink. Never give anything by mouth to an unconscious person. Call a physician immediately.[2] |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, regional, and national regulations.[2]
-
Contaminated Labware (pipette tips, tubes, etc.): Collect in a dedicated, lined hazardous waste container within the fume hood. Seal the container when full.[3]
-
Liquid Waste (solutions, rinsates): Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain.[3]
-
Contaminated PPE: Dispose of disposable gloves, lab coats, and other contaminated items in a sealed bag and place them in the hazardous waste stream.[3]
-
Excess this compound: Offer to a licensed hazardous material disposal company.[4]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
